molecular formula C7H6I2O2 B029884 4-Hydroxy-3,5-diiodobenzyl alcohol CAS No. 37987-26-1

4-Hydroxy-3,5-diiodobenzyl alcohol

Cat. No.: B029884
CAS No.: 37987-26-1
M. Wt: 375.93 g/mol
InChI Key: VJXBYCZCWPIBRJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzyl alcohol is a highly versatile and valuable chemical intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its bifunctional structure, featuring a phenolic hydroxyl group and a benzylic alcohol, both ortho-substituted with iodine atoms. This unique arrangement makes it an excellent precursor for constructing more complex molecules, particularly in the synthesis of thyroid hormone analogs, X-ray contrast agents, and other iodinated aromatic compounds. The iodine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of various aryl, alkenyl, or alkynyl groups to the core scaffold. Simultaneously, the benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or functionalized via esterification or etherification, providing a handle for further molecular diversification. Researchers utilize this compound to develop novel radioligands, enzyme inhibitors, and molecular probes, where the iodine atoms can also be potential sites for radioiodination. Its mechanism of action in final applications is typically dictated by the target molecule it is incorporated into, often influencing binding affinity to proteins or altering the physicochemical properties of the resultant compound. This reagent is an essential building block for medicinal chemists and chemical biologists exploring structure-activity relationships and developing new bioactive entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYCZCWPIBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453647
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-26-1
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-3,5-diiodobenzyl alcohol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-diiodobenzyl alcohol

Introduction

This compound (CAS No. 37987-26-1) is a poly-substituted aromatic compound featuring a benzyl alcohol moiety and a phenol ring substituted with two iodine atoms.[1] Its structure presents a unique combination of reactive functional groups: a primary alcohol, an acidic phenolic hydroxyl group, and an electron-rich aromatic ring whose properties are modulated by the presence of heavy, electron-withdrawing iodine atoms. While not as extensively documented as its non-iodinated counterpart, 4-hydroxybenzyl alcohol, this molecule serves as a valuable building block and a potential pharmacophore in medicinal chemistry and materials science. The presence of iodine atoms makes it a candidate for applications in radiolabeling, as a heavy-atom derivative for X-ray crystallography, or as a precursor for cross-coupling reactions.

This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and detailed spectroscopic characterization. The insights presented herein are synthesized from foundational chemical principles and extrapolated from data on closely related structural analogs, providing a robust framework for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name (4-hydroxy-3,5-diiodophenyl)methanol
CAS Number 37987-26-1[1]
Molecular Formula C₇H₆I₂O₂[1]
Molecular Weight 375.93 g/mol [1]
Appearance Predicted: White to off-white or pale yellow solid
Melting Point Predicted: >150 °C (based on increased molecular weight and symmetry compared to analogs)
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in water.[2]
InChI Key Predicted based on structure
SMILES OCc1cc(I)c(O)c(I)c1

Synthesis and Manufacturing

A direct, one-step synthesis of this compound is not commonly reported. A reliable and regioselective synthesis necessitates a multi-step approach, typically starting from a more readily available precursor. The most logical pathway involves the selective iodination of a p-substituted phenol followed by functional group manipulation.

A plausible and efficient route begins with the iodination of 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde to the primary alcohol. This sequence is advantageous as the aldehyde group is a meta-director, which deactivates the ring, but the powerful ortho-, para-directing effect of the hydroxyl group dominates, ensuring iodination at the positions ortho to the hydroxyl group.

Proposed Synthetic Pathway

Synthetic_Pathway Start 4-Hydroxybenzaldehyde Intermediate 4-Hydroxy-3,5-diiodobenzaldehyde Start->Intermediate Iodination Product This compound Intermediate->Product Reduction Reagent1 I₂, KI, NaOH(aq) Reagent2 NaBH₄, EtOH/MeOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at room temperature.

  • Iodination: To this solution, add a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in water dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at or below room temperature with an ice bath.

  • Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (~pH 2-3). This will precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove salts, and then with a small amount of a cold non-polar solvent like hexane to remove any non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 4-hydroxy-3,5-diiodobenzaldehyde.

Step 2: Reduction to this compound

  • Suspension: Suspend the 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) from Step 1 in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the suspension in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding dilute HCl to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its three key features: the phenolic hydroxyl group, the benzylic alcohol, and the di-iodinated aromatic ring.

Reactivity_Diagram Molecule This compound Phenol Phenolic -OH (pKa ≈ 7-8) Molecule->Phenol Alcohol Benzylic -OH (Primary Alcohol) Molecule->Alcohol Ring Aromatic Ring (Iodine Atoms) Molecule->Ring Alkylation O-Alkylation (Ethers) Phenol->Alkylation Acylation O-Acylation (Esters) Phenol->Acylation Oxidation Oxidation (Aldehyde) Alcohol->Oxidation Esterification Esterification Alcohol->Esterification Etherification Etherification Alcohol->Etherification Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Ring->Coupling

Caption: Key reactive sites of this compound.

  • Reactions of the Benzylic Alcohol: The primary alcohol can be readily oxidized to 4-hydroxy-3,5-diiodobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidation may lead to the corresponding carboxylic acid. It can also undergo standard alcohol reactions such as esterification with carboxylic acids (or their activated derivatives) and etherification.

  • Reactions of the Phenolic Hydroxyl: The phenolic proton is acidic. Its pKa is expected to be lower (more acidic) than that of phenol itself due to the electron-withdrawing inductive effect of the two iodine atoms. This acidity allows for easy deprotonation with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or acylation reactions.

  • Reactions involving the Iodine Substituents: The carbon-iodine bonds are susceptible to cleavage and can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile scaffold for building more complex structures.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly characteristic due to the molecule's C₂ᵥ symmetry.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (H-2, H-6)~ 7.7Singlet (s)2H
-CH₂ -OH~ 4.5Singlet (s)2H
Ar-OH Variable (~ 5.0 - 6.0)Broad Singlet (br s)1H
-CH₂-OH Variable (~ 2.0 - 3.0)Broad Singlet (br s)1H
  • Causality: The two aromatic protons (H-2 and H-6) are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. The benzylic protons are similarly isolated and appear as a singlet.[3] The signals for the hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, solvent, and temperature.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to symmetry, only four signals are expected in the aromatic region, plus one for the benzylic carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C -4 (-OH)~ 155Carbon attached to hydroxyl group, deshielded.
C -2, C-6~ 138Aromatic CH, deshielded by adjacent iodine.
C -1 (-CH₂OH)~ 130Quaternary carbon, deshielded by substituents.
C -3, C-5 (-I)~ 85Carbon attached directly to iodine, strongly shielded by the heavy atom effect.
-C H₂OH~ 64Benzylic carbon attached to oxygen, typical range.[5]
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the hydroxyl functional groups.

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H Stretch (Phenol & Alcohol)3600 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600 & 1470Medium to Strong
C-O Stretch (Alcohol)~ 1050Strong
  • Causality: The broadness of the O-H band is a definitive indicator of hydrogen bonding.[4][5] The positions of the aromatic C=C stretching bands confirm the presence of the benzene ring.

Mass Spectrometry (MS)
FeaturePredicted m/zRationale
Molecular Ion (M⁺)376Corresponding to the molecular formula C₇H₆I₂O₂.
Key Fragment345Loss of the hydroxymethyl radical (-•CH₂OH).
Key Fragment249Loss of one iodine atom.
Key Fragment122Loss of two iodine atoms.
  • Causality: In electron ionization (EI) mass spectrometry, the molecular ion is expected to be prominent. A characteristic fragmentation pattern for benzyl alcohols is the cleavage of the benzylic C-C bond (alpha-cleavage), leading to the loss of the CH₂OH group.[5]

Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the phenolic proton is more likely to be observed). Add tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative integration.

  • IR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the FT-IR spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Mass Spectrometry:

    • Instrumentation: Perform analysis on a GC-MS or LC-MS system. For GC-MS, use a standard capillary column (e.g., HP-5MS).

    • MS Conditions: Acquire mass spectra in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

Applications and Future Directions

This compound is a specialized chemical intermediate. Its utility is primarily in research and development settings:

  • Drug Development: As a "fragment" or building block, it can be used to synthesize more complex molecules. The phenolic and alcohol moieties are common in biologically active compounds, and the iodine atoms can serve as handles for further chemical modification or to enhance binding through halogen bonding. The biological activities of related compounds, such as the antioxidant and anti-inflammatory properties of 4-hydroxybenzyl alcohol[2][6] and the anticancer activities of other substituted benzyl alcohols[7], suggest that derivatives of this di-iodo compound could be of significant interest.

  • Material Science: The dense iodine atoms and reactive hydroxyl groups make it a candidate for incorporation into specialty polymers, potentially imparting properties such as flame retardancy or high refractive index.

  • Diagnostic Tools: The iodine atoms could be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or other radiolabeling applications.

References

  • McMurry, J. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • The Good Scents Company. 4-hydroxybenzyl alcohol. [Link]

  • NIST. 3,5-Dimethoxy-4-hydroxybenzyl alcohol. In NIST Chemistry WebBook. [Link]

  • PubChem. 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol. [Link]

  • PrepChem.com. Preparation of 4-hydroxybenzyl alcohol. [Link]

  • LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • SIELC Technologies. 4-Hydroxy-3,5-dimethoxybenzyl alcohol. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724). [Link]

  • Google Patents. A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Chemsrc. (3,5-dipropyl-4-hydroxy)benzyl alcohol | CAS#:153275-16-2. [Link]

  • PubChem. 3,5-Dihydroxybenzyl alcohol. [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

  • PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Densely Functionalized Aromatic Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly iodine, onto aromatic scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties. The subject of this guide, 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS 37987-26-1), represents a compelling, yet underexplored, molecular entity. Its structure, characterized by a phenolic hydroxyl group, a benzylic alcohol, and two sterically demanding iodine atoms ortho to the hydroxyl group, presents a unique combination of functionalities. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis to its putative biological significance, thereby equipping researchers with the foundational knowledge to harness its potential in drug development and biomedical research.

The introduction of iodine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, iodinated compounds are of significant interest as precursors for radiolabeling studies and as potential therapeutic agents in their own right. While direct biological data for this compound is nascent, the well-documented bioactivities of structurally related substituted benzyl alcohols and iodinated phenols provide a strong rationale for its investigation. These related compounds have demonstrated a spectrum of activities including anticancer, neuroprotective, and anti-inflammatory effects, suggesting a rich pharmacological landscape for the title compound.

This document will detail the synthetic pathways to access this molecule, explore its physicochemical characteristics, and, by leveraging data from analogous structures, postulate its potential mechanisms of action and applications in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below, providing a snapshot of its molecular characteristics.

PropertyValueSource
CAS Number 37987-26-1[1][2]
Molecular Formula C₇H₆I₂O₂[1][2]
Molecular Weight 375.93 g/mol [2]
Appearance Likely a solidInferred from related compounds
Solubility Sparingly soluble in water; likely soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from related compounds[3]
pKa The phenolic hydroxyl group is expected to be acidic.Chemical intuition

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 4-hydroxybenzaldehyde. This strategy involves an initial electrophilic di-iodination of the aromatic ring, followed by the selective reduction of the aldehyde functionality to the corresponding benzylic alcohol.

Step 1: Electrophilic Di-iodination of 4-Hydroxybenzaldehyde

The phenolic hydroxyl group of 4-hydroxybenzaldehyde is a strongly activating, ortho-, para-directing group. As the para position is occupied by the aldehyde, electrophilic substitution will occur at the two ortho positions. Various methods for the iodination of phenols have been reported, often employing molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.[4][5]

Experimental Protocol: Di-iodination of 4-Hydroxybenzaldehyde

  • Rationale: The use of an oxidizing agent, such as iodic acid or hydrogen peroxide, in conjunction with molecular iodine, facilitates the in situ generation of an electrophilic iodinating species, which is necessary for the efficient iodination of the electron-rich phenol ring.[6][7] The reaction is typically carried out in a protic solvent like ethanol or aqueous mixtures to facilitate the dissolution of the reagents.

  • Materials:

    • 4-hydroxybenzaldehyde

    • Iodine (I₂)

    • Iodic acid (HIO₃) or Hydrogen Peroxide (H₂O₂)

    • Ethanol

    • Water

    • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

    • To this solution, add molecular iodine (2.2 eq).

    • Slowly add a solution of iodic acid (1.0 eq) in water with stirring. Alternatively, aqueous hydrogen peroxide can be used as the oxidant.[6][7]

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The product, 4-hydroxy-3,5-diiodobenzaldehyde, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl and aryl iodide functionalities can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[8][9] This reagent is highly chemoselective for aldehydes and ketones and will not reduce the aromatic ring or cleave the carbon-iodine bonds under standard conditions.

Experimental Protocol: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

  • Rationale: Sodium borohydride is a cost-effective and safe reducing agent that provides a source of hydride (H⁻) ions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol.[3]

  • Materials:

    • 4-hydroxy-3,5-diiodobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dilute hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • Suspend 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate 4-Hydroxy-3,5-diiodobenzaldehyde Start->Intermediate I₂, HIO₃ (or H₂O₂) Ethanol/Water Final This compound Intermediate->Final NaBH₄ Methanol/Ethanol

Synthetic workflow for this compound.

Potential Applications and Biological Rationale

While direct biological studies on this compound are limited in the current literature, a compelling case for its investigation can be built upon the established activities of structurally related compounds.

Anticancer Potential

Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of substituted benzyl alcohols and other phenolic compounds.[2][10][11] For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer activity in human glioblastoma cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway, and inducing apoptosis.[11] The presence of bulky iodine atoms on the aromatic ring of this compound could enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Furthermore, iodinated compounds have been shown to exhibit unique biological activities, and the di-iodo substitution pattern may confer novel or enhanced anticancer properties.

Neuroprotective Effects

The parent compound, 4-hydroxybenzyl alcohol, has been shown to possess neuroprotective properties, ameliorating ischemic brain injury by inhibiting apoptosis.[12] Phenolic compounds, in general, are known for their antioxidant activities, which play a crucial role in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.[13] The introduction of iodine atoms could modulate the antioxidant potential of the phenolic hydroxyl group and influence the molecule's ability to cross the blood-brain barrier.

Anti-inflammatory Activity

Inflammation is a critical component of many diseases, and phenolic compounds are widely recognized for their anti-inflammatory properties.[13] 4-Hydroxybenzyl alcohol has been shown to reduce inflammation, likely through the inhibition of cyclooxygenase (COX) activity.[14] The di-iodo substitution in the target molecule could influence its interaction with inflammatory enzymes and signaling proteins, potentially leading to potent anti-inflammatory effects.

Putative_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Apoptosis Induction of Apoptosis AntiInflammation Anti-inflammatory Response Neuroprotection Neuroprotection PI3K_Akt PI3K/Akt/mTOR Pathway PI3K_Akt->Apoptosis COX Cyclooxygenase (COX) COX->AntiInflammation OxidativeStress Oxidative Stress Pathways OxidativeStress->Neuroprotection Compound This compound Compound->PI3K_Akt Compound->COX Compound->OxidativeStress

Postulated signaling pathways modulated by this compound.

Safety and Handling

  • General Hazards: Based on the SDS for related compounds like 4-hydroxybenzyl alcohol and benzyl alcohol, this compound should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[15][16][17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A laboratory coat should be worn.

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a molecule of significant interest, possessing a unique combination of functional groups that suggest a rich potential for biological activity. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and a rationale for its investigation in drug discovery, particularly in the areas of oncology, neuropharmacology, and inflammatory diseases.

The synthetic route presented is robust and relies on well-established chemical transformations, making the compound accessible for further study. The true potential of this compound, however, lies in its unexplored biological profile. Future research should focus on a systematic evaluation of its efficacy in various disease models, elucidation of its precise mechanism of action, and a thorough toxicological assessment. The insights gained from such studies will be invaluable in determining the therapeutic utility of this promising, yet understudied, chemical entity.

References

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  • Gry, J., Black, R.M., Eriksen, G.S., et al. (2016). Benzyl alcohol.
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  • Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23-50.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].

  • Pinto, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
  • Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. International Journal of Chemical Sciences, 6(1), 192-196.
  • SCF. (2002). Opinion of the Scientific Committee on Food on Benzyl alcohol. SCF/CS/ADD/EMU/199 final.
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  • Scognamiglio, J., Jones, L., Letizia, C.S., & Api, A.M. (2012). Fragrance material review on benzyl alcohol. Food and Chemical Toxicology, 50, S430-S461.
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  • de Souza, R. O. M. A., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23, 1349-1354.
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A Multi-Technique Approach to the Structural Elucidation of 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of 4-hydroxy-3,5-diiodobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for molecular characterization. Each section details not only the protocol but also the expected data and its interpretation, culminating in the complete and confident assignment of the molecular structure.

The Strategic Workflow: An Integrated Analytical Philosophy

The structural elucidation of a novel or synthesized small molecule is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The confidence in the final structure is derived from the convergence of data from orthogonal methods. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

G cluster_0 Phase 1: Composition & Mass cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Atomic Connectivity Mapping cluster_3 Phase 4: Structure Confirmation MS High-Resolution Mass Spectrometry (HRMS) Formula Elemental Formula (C₇H₆I₂O₂) MS->Formula Provides Confirmation Final Elucidated Structure Formula->Confirmation Constrains IR FT-IR Spectroscopy Groups Key Functional Groups (-OH, Aromatic Ring, C-O) IR->Groups Identifies Groups->Confirmation Corroborates NMR 1D NMR Spectroscopy (¹H & ¹³C) Framework Carbon-Hydrogen Framework (Symmetry & Connectivity) NMR->Framework Maps Framework->Confirmation Defines G M [M]⁺ m/z = 376 M_H2O [M-H₂O]⁺ m/z = 358 M->M_H2O - H₂O (Dehydration) M_CH2OH [M-CH₂OH]⁺ m/z = 345 M->M_CH2OH - •CH₂OH (α-cleavage) Tropylium Iodinated Tropylium Ion m/z = 358 M_H2O->Tropylium Rearrangement

Caption: Expected EI-MS fragmentation of the target molecule.

Data Summary: Mass Spectrometry
ParameterExpected ValueRationale
Molecular Formula C₇H₆I₂O₂---
Exact Mass 375.8454Calculated for [C₇H₆I₂O₂]
Molecular Ion [M]⁺ m/z ≈ 376Corresponds to the molecular weight.
Key Fragment 1 m/z ≈ 358Loss of water ([M-H₂O]⁺). [1]
Key Fragment 2 m/z ≈ 345Alpha-cleavage with loss of the hydroxymethyl radical ([M-CH₂OH]⁺). [1]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., HP-5MS) and an electron ionization (EI) source. [2]3. GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min. [2]4. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500. [2] * Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum to find the molecular ion and compare the fragmentation pattern to theoretical pathways. For high-resolution data, use an ESI-TOF or Orbitrap instrument via direct infusion.

Infrared Spectroscopy: Probing the Functional Groups

Expertise & Experience: Before assembling the atomic puzzle, we must confirm the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally rapid and reliable method for this purpose. For this compound, we anticipate clear signatures for the phenolic hydroxyl (O-H), the alcoholic hydroxyl (O-H), the aromatic ring, and the primary alcohol C-O bond. The broadness of the O-H stretch is a hallmark of hydrogen bonding and is a highly trustworthy indicator of this group. [3][4] Trustworthiness: The presence of all expected absorption bands provides strong, confirmatory evidence for the functional groups suggested by the molecular formula. The absence of unexpected peaks (e.g., a C=O stretch around 1700 cm⁻¹) is equally important for validating the structure's purity and identity.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3400-3200 O-H Stretch (Alcohol & Phenol)Strong, Very BroadIntermolecular hydrogen bonding is present. [3][4]
~3100-3000 Aromatic C-H StretchWeak to Medium, SharpCharacteristic of sp² C-H bonds on the benzene ring. [4]
~2950-2850 Aliphatic C-H StretchWeak to Medium, SharpFrom the methylene (-CH₂) group. [4]
~1600 & ~1475 Aromatic C=C StretchMedium, SharpSkeletal vibrations of the benzene ring.
~1200 Phenolic C-O StretchStrong, SharpStretching vibration of the Ar-OH bond.
~1050 Alcoholic C-O StretchStrong, SharpStretching vibration of the primary alcohol R-CH₂-OH. [3]
Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples. [2][4]2. Background Scan: Ensure the ATR diamond crystal is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum. [4]3. Sample Application: Place a small, representative amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio. [2]5. Data Processing: Perform an automatic baseline correction and ATR correction using the spectrometer's software. Label the significant peaks.

NMR Spectroscopy: Assembling the Molecular Structure

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei. [5][6]For this compound, the molecule's inherent symmetry is a key feature that simplifies the spectra and aids interpretation. The C₂ axis of symmetry passing through C1 and C4 renders the two aromatic protons equivalent, as are the two iodine-bearing carbons (C3/C5) and their adjacent carbons (C2/C6).

Trustworthiness: The self-validating power of NMR comes from the seamless correlation between the ¹H and ¹³C spectra. The number of signals, their chemical shifts, integrations (for ¹H), and multiplicities must all align with a single, proposed structure. A D₂O exchange experiment provides an irrefutable method to identify the labile O-H protons.

Caption: Structure with predicted NMR assignments.

Data Summary: ¹H and ¹³C NMR Spectroscopy
NucleusPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
¹H ~7.8Singlet2HH-2, H-6: Aromatic protons. Appear as a singlet due to molecular symmetry. Deshielded by adjacent electronegative iodine atoms.
¹H ~4.6Singlet2H-CH₂-: Methylene protons adjacent to an oxygen and an aromatic ring. No adjacent protons to couple with.
¹H Variable (~5-7)Broad Singlet1HPhenolic -OH: Labile proton, chemical shift is concentration/solvent dependent. Disappears upon D₂O exchange.
¹H Variable (~2-4)Broad Singlet1HAlcoholic -OH: Labile proton, chemical shift is concentration/solvent dependent. Disappears upon D₂O exchange.
¹³C ~152Singlet-C-4: Aromatic carbon attached to the highly electronegative hydroxyl group.
¹³C ~138Singlet-C-1: Aromatic carbon attached to the hydroxymethyl group.
¹³C ~132Singlet-C-2, C-6: Protonated aromatic carbons, equivalent due to symmetry.
¹³C ~90Singlet-C-3, C-5: Aromatic carbons attached to iodine. Significantly shifted upfield due to the heavy atom effect.
¹³C ~64Singlet--CH₂OH: Aliphatic carbon of the primary alcohol.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [2]2. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans with a spectral width of ~16 ppm.

    • Use a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans with proton decoupling.

    • Use a spectral width of ~240 ppm and a relaxation delay of 2 seconds.

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons will disappear or significantly diminish.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Final Data Synthesis and Structure Verification

The individual data sets from MS, IR, and NMR must converge to support a single, unambiguous structure. This convergence is the ultimate validation of the elucidation process.

G cluster_MS Mass Spectrometry Evidence cluster_IR FT-IR Evidence cluster_NMR NMR Evidence MS_Node HRMS confirms Formula: C₇H₆I₂O₂ (m/z ≈ 375.8454) Final_Structure Confirmed Structure: This compound MS_Node->Final_Structure Matches Formula IR_Node Confirms Functional Groups: • -OH (broad, ~3300 cm⁻¹) • Aromatic C=C (~1600 cm⁻¹) • C-O (~1050 cm⁻¹) IR_Node->Final_Structure Matches Functional Groups NMR_Node Defines Connectivity & Symmetry: • ¹H: 3 singlets (Ar-H, CH₂, OH) • ¹³C: 5 unique carbons • Symmetry confirmed (C2/C6, C3/C5) NMR_Node->Final_Structure Matches Connectivity

Caption: Convergence of evidence for final structure confirmation.

The molecular formula C₇H₆I₂O₂ determined by HRMS is consistent with the functional groups (-OH, aromatic ring) identified by FT-IR. The NMR data provides the final, definitive proof, showing a symmetrically substituted benzene ring with two equivalent aromatic protons, two iodine-substituted carbons, a hydroxyl-bearing carbon, and a hydroxymethyl-bearing carbon. The chemical shifts, integrations, and multiplicities are all in perfect agreement with the proposed structure of this compound and no other isomer. This multi-technique consensus provides the highest level of confidence in the final structural assignment.

References

  • Stein, S. E. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-34. [Link]

  • Nguyen, T., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-270. [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116291. [Link]

  • Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

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Spectroscopic Characterization of 4-Hydroxy-3,5-diiodobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-3,5-diiodobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations, offering field-proven insights into the structural elucidation of this halogenated aromatic alcohol.

Introduction

This compound is a halogenated organic compound with potential applications in organic synthesis and medicinal chemistry. Accurate characterization of its molecular structure is paramount for its use as a building block or a pharmacologically active agent. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's atomic connectivity and functional groups. This guide will walk through the predicted spectroscopic data for this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Synthesis Context

A foundational understanding of the molecule's synthesis is crucial for interpreting its spectroscopic data, as it provides insights into potential impurities and side products. A common synthetic route to 4-hydroxybenzyl alcohol derivatives involves the reaction of a phenol with formaldehyde.[1][2] For the di-iodinated analogue, a plausible synthesis would involve the iodination of 4-hydroxybenzyl alcohol or a protected precursor.

Phenol Phenol 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol Phenol->4-Hydroxybenzyl alcohol + Formaldehyde (Base catalyst) This compound This compound 4-Hydroxybenzyl alcohol->this compound + 2 I₂ (Iodination)

Caption: Plausible synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the hydroxyl proton.[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Ar-H ~7.5Singlet2HThe two aromatic protons are chemically equivalent due to the molecule's symmetry. The presence of two iodine atoms and a hydroxyl group will deshield these protons, shifting them downfield.
-CH₂-~4.5Singlet2HThe methylene protons are adjacent to an aromatic ring and an oxygen atom, leading to a downfield chemical shift.
-OH (Phenolic)5.0 - 9.0Broad Singlet1HThe chemical shift of the phenolic hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It will likely appear as a broad singlet due to hydrogen bonding and exchange.
-OH (Alcoholic)2.0 - 5.0Broad Singlet1HThe alcoholic hydroxyl proton's chemical shift is also variable. A deuterium exchange experiment (adding a drop of D₂O) can be used to confirm the assignment of the hydroxyl peaks, as they will disappear from the spectrum.[3][4]
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) Rationale
C -OH (Phenolic)~155The carbon atom attached to the phenolic hydroxyl group is significantly deshielded.
C -I~85-90The direct attachment of a heavy iodine atom causes a significant upfield shift due to the "heavy atom effect."
Ar-C H~130The aromatic methine carbons are deshielded by the electronegative substituents.
C -CH₂OH~135The ipso-carbon attached to the benzyl alcohol moiety will be downfield.
-C H₂-~64The methylene carbon is attached to an electronegative oxygen atom, resulting in a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional Group Predicted Absorption Range (cm⁻¹) Appearance Rationale
O-H Stretch (Alcohol and Phenol)3200-3600Broad, StrongThe broadness is due to intermolecular hydrogen bonding.[3][6]
C-H Stretch (Aromatic)3000-3100MediumCharacteristic of C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)2850-3000MediumCorresponds to the methylene (-CH₂-) group.
C=C Stretch (Aromatic)1450-1600Medium to StrongIndicates the presence of the benzene ring.
C-O Stretch1000-1260StrongCharacteristic of the alcohol and phenol C-O bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

Predicted MS Data and Interpretation
  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₆I₂O₂) is 375.84 g/mol . The molecular ion peak is expected at m/z = 376.

  • Isotopic Pattern: The presence of two iodine atoms will not result in a characteristic isotopic pattern as iodine is monoisotopic (¹²⁷I).

  • Fragmentation Pathways: Alcohols typically undergo alpha-cleavage and dehydration in the mass spectrometer.[4][7][8]

M+ (m/z 376) M+ (m/z 376) m/z 358 m/z 358 M+ (m/z 376)->m/z 358 - H₂O m/z 249 m/z 249 M+ (m/z 376)->m/z 249 - CH₂OH m/z 122 m/z 122 M+ (m/z 376)->m/z 122 - 2I

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • [M - H₂O]⁺ (m/z 358): Loss of a water molecule is a common fragmentation pathway for alcohols.[7]

  • [M - CH₂OH]⁺ (m/z 249): Alpha-cleavage resulting in the loss of the hydroxymethyl radical.

  • [M - 2I]⁺ (m/z 122): Loss of both iodine atoms.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding the expected spectroscopic signatures based on the compound's structure and the influence of its substituents, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

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  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011724). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

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  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

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4-Hydroxy-3,5-diiodobenzyl alcohol solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-diiodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility can significantly limit the absorption of a drug candidate, leading to low bioavailability and therapeutic efficacy.

  • Formulation Development: Knowledge of solubility in various solvents is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

  • In Vitro and In Vivo Studies: Reproducible and meaningful biological assays depend on the complete dissolution of the test compound in the experimental medium.

  • Process Chemistry: Solubility data is crucial for designing efficient crystallization, purification, and isolation processes during chemical synthesis.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to characterize this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name This compound-
CAS Number 37987-26-1[1]
Molecular Formula C₇H₆I₂O₂[1]
Molecular Weight 375.93 g/mol [1]
Appearance (Predicted) White to off-white crystalline solid-

Predicting the Solubility of this compound: A Theoretical Framework

In the absence of direct experimental data, the solubility of this compound can be inferred by analyzing its molecular structure and comparing it to related compounds.

The Interplay of Functional Groups

The solubility of this compound is governed by a balance of hydrophilic and hydrophobic interactions:

  • Hydrophilic Contributions: The presence of a hydroxyl (-OH) group on the benzene ring and a primary alcohol (-CH₂OH) group allows for hydrogen bonding with polar solvents like water.[2]

  • Hydrophobic Contributions: The aromatic benzene ring and, significantly, the two large, nonpolar iodine atoms contribute to the molecule's hydrophobicity. The bulky iodine atoms can also sterically hinder the interaction of the hydroxyl groups with water molecules.

Compared to its non-iodinated counterpart, 4-hydroxybenzyl alcohol, which has moderate water solubility, the diiodo-substitution is expected to drastically decrease aqueous solubility due to the increased molecular weight and hydrophobicity.

The Influence of pH and the pKa Value

The phenolic hydroxyl group of this compound is weakly acidic and can be deprotonated in basic solutions. The pKa of this group is a critical determinant of its pH-dependent solubility. While the exact pKa is unknown, it can be estimated based on similar structures. The presence of electron-withdrawing iodine atoms is expected to lower the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ≈ 10), making it a stronger acid.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the phenolic hydroxyl group will deprotonate to form a phenolate anion. This charged species is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design and execution. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B Establish equilibrium C Centrifuge B->C Settle excess solid D Filter supernatant C->D Remove fine particles E Dilute saturated solution D->E Prepare for analysis F Analyze by HPLC-UV E->F Determine concentration

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[4] This provides a rapid assessment of a compound's behavior under non-equilibrium conditions.

Analytical Techniques for Solubility Quantification

The choice of analytical method is critical for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5] A reversed-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) can be developed to separate this compound from any impurities. Quantification is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • UV-Vis Spectroscopy: For a pure compound in a non-absorbing solvent, a standard curve can be generated to relate absorbance to concentration. However, this method is less specific than HPLC.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[2]

  • pH of the Solvent: As discussed, the solubility of this compound will be highly dependent on the pH of the aqueous medium due to the ionizable phenolic hydroxyl group.

  • Co-solvents: The addition of organic co-solvents (e.g., ethanol, DMSO) to an aqueous solution will generally increase the solubility of nonpolar compounds.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

Conclusion

While specific experimental data for the solubility of this compound is not currently available, this guide provides a comprehensive framework for its characterization. By understanding the interplay of its functional groups, the influence of pH, and by employing robust experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can accurately determine the solubility profile of this compound. This information is indispensable for advancing its potential applications in drug discovery and other scientific disciplines.

References

  • Solubility of Things. Benzyl alcohol. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

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A Technical Guide to the Prudent Handling of 4-Hydroxy-3,5-diiodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the safe handling and use of 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS 37987-26-1). As a compound intended for research and development, comprehensive toxicological data is not publicly available. Therefore, this guide is structured around a conservative risk-assessment framework, combining data from the parent compound, 4-hydroxybenzyl alcohol, with established safety principles for handling novel, iodinated aromatic compounds. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity is the foundation of safe handling.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-(Hydroxymethyl)-2,6-diiodophenol[1]
CAS Number 37987-26-1[1]
Molecular Formula C₇H₆I₂O₂[2]
Molecular Weight 375.93 g/mol [2]
Purity >98.0% (typical)[1]

Hazard Assessment: A Proxy-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a prudent hazard assessment must be conducted by extrapolating from structurally related compounds and considering the effects of the di-iodo substitution.

Baseline Hazards from Parent Compound (4-Hydroxybenzyl Alcohol)

The non-iodinated parent molecule, 4-hydroxybenzyl alcohol (CAS 623-05-2), is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]

  • Causes skin irritation (Category 2).[3][4]

  • Causes serious eye irritation (Category 2A).[3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3][4]

Causality : The phenolic hydroxyl and benzyl alcohol functionalities confer irritant properties. It is a logical and necessary assumption that these intrinsic hazards are retained in the di-iodinated derivative.

Added Hazards from Di-iodo Aromatic Structure

The introduction of two heavy iodine atoms onto the aromatic ring significantly alters the molecule's properties and potential hazards:

  • Increased Toxicity : Halogenation, particularly with heavier halogens like iodine, can increase the lipophilicity and persistence of a compound, potentially leading to enhanced toxicological effects and bioaccumulation. The precise toxic dose of this compound is unknown.

  • Metabolic Uncertainty : The metabolic fate is undetermined. In vivo de-iodination could release iodide into circulation, while metabolism of the aromatic ring could produce unknown, potentially toxic intermediates.

  • Reactivity : While generally stable, iodinated phenols can be sensitive to light and oxidizing agents.[2] Decomposition may release iodine or other hazardous vapors.

Based on this proxy analysis, this compound must be treated as a substance with unknown but potentially significant toxicity , warranting stringent handling controls.

Engineering and Personal Protective Controls

Exposure minimization is the primary goal. The following controls are mandatory.

Engineering Controls
  • Chemical Fume Hood : All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation : Ensure adequate general laboratory ventilation to supplement the primary fume hood control.[6]

  • Safety Stations : An eyewash station and safety shower must be immediately accessible.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection : Chemical safety goggles are required at a minimum. When handling larger quantities or if there is a splash hazard, a face shield should be worn in addition to goggles.[3][7]

  • Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Ensure full coverage of arms. Wear closed-toe shoes and long pants.[8]

PPE_Workflow cluster_ppe Mandatory PPE for Handling Goggles Chemical Safety Goggles (EN 166 / ANSI Z87.1) Gloves Nitrile/Neoprene Gloves (EN 374) Goggles->Gloves Protect Hands Coat Lab Coat (Flame-Resistant) Gloves->Coat Protect Body End Work Complete Coat->End Start Entering Lab to Handle Compound Start->Goggles Minimum Eye Protection

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Safe Handling and Storage Protocols

Handling Solid Compound
  • Avoid Dust Formation : this compound is a solid. Handle it carefully to minimize the generation of dust, which poses an inhalation risk.[6]

  • Weighing : Weigh the compound in a fume hood or on a balance enclosed within a ventilated enclosure.

  • Transfers : Use spatulas and other tools carefully. If transferring larger amounts, consider using a powder funnel.

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Preparing Solutions
  • Solvent Addition : When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Closed Systems : For reactions, use septum-sealed glassware and transfer solutions via syringe where feasible to create a closed system.[5]

Storage
  • Container : Store in a tightly sealed, amber-colored vial or container to protect from light and air.[10]

  • Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[10]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Incompatibilities : Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following procedures are based on the hazards of the parent compound and general best practices. Seek immediate medical attention after any exposure.

First_Aid exposure Exposure Occurs routes Skin Contact Eye Contact Inhalation Ingestion exposure->routes action_skin Wash with plenty of soap and water for 15 min. Remove contaminated clothing. routes:skin->action_skin action_eye Rinse with water for 15 min, holding eyelids open. Remove contact lenses if present. routes:eye->action_eye action_inhale Move to fresh air. If not breathing, give artificial respiration. routes:inhale->action_inhale action_ingest Do NOT induce vomiting. Rinse mouth with water. routes:ingest->action_ingest medical Seek Immediate Medical Attention (Bring SDS of parent compound) action_skin->medical action_eye->medical action_inhale->medical action_ingest->medical

Caption: First aid response for different exposure routes.

Spill Response
  • Evacuate : Alert others and evacuate the immediate area.

  • Ventilate : Ensure the fume hood is operating.

  • Protect : Wear full PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain : Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial containment.

  • Clean-Up : Carefully sweep the contained material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol, acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to the laboratory supervisor and environmental health and safety office.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion: A Commitment to Proactive Safety

The safe use of this compound in a research setting is predicated on the acknowledgment that its full hazard profile is unknown. By adopting the conservative, multi-faceted safety protocols outlined in this guide—grounded in proxy analysis, robust engineering controls, mandatory PPE, and stringent handling procedures—researchers can minimize risk and maintain the highest standards of laboratory safety. This proactive approach is essential when advancing science at the frontier of drug development and chemical synthesis.

References

  • Benchchem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 4-Hydroxybenzyl alcohol.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet: 4-Hydroxybenzyl Alcohol.
  • University of Michigan Environment, Health & Safety. (n.d.). IODINATION SAFETY PRECAUTIONS.
  • Benchchem. (2025). Stability of 4-Hydroxybenzyl alcohol under different storage conditions.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Guidechem. (n.d.). Alcohol 4-hidroxi-3,5-diyodobencílico 37987-26-1 wiki.
  • Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Hydroxybenzyl alcohol.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-Hydroxybenzyl Alcohol.
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet: Benzyl 4-Hydroxybenzoate-2,3,5,6-d4.
  • Benchchem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds.
  • Castrol. (2025, September 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, April 29). SAFETY DATA SHEET: Ethylene carbonate.
  • Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 4-(Hydroxymethyl)-2,6-diiodophenol.

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Analogs of 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of 4-Hydroxy-3,5-diiodobenzyl Alcohol Analogs

Abstract

The this compound scaffold represents a core pharmacophore with significant potential for modulating the thyroid hormone signaling pathway. Its structural similarity to endogenous thyroid hormones makes it a compelling starting point for the development of novel therapeutic agents targeting thyroid hormone receptors and related enzymatic machinery. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of analogs based on this core structure. We will delve into validated synthetic protocols, detail key in-vitro assays for mechanistic elucidation, and discuss the principles of structure-activity relationship (SAR) analysis. The methodologies are presented with an emphasis on causality and self-validation, ensuring robust and reproducible outcomes in a research and development setting.

Introduction: The Parent Moiety and Therapeutic Rationale

The thyroid gland secretes two primary hormones, thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development.[1] These hormones are characterized by a di-iodinated phenolic ring structure. The this compound moiety mimics this key structural feature, positioning it as a foundational template for designing molecules that can interact with components of the thyroid hormone axis.

The rationale for developing analogs of this structure is multifaceted:

  • Receptor Agonism/Antagonism: To develop tissue-selective thyroid hormone receptor (TR-α or TR-β) modulators for treating conditions like dyslipidemia, obesity, or hypothyroidism with improved safety profiles.

  • Enzyme Inhibition: To target key enzymes in thyroid hormone synthesis and metabolism, such as thyroperoxidase (TPO) or deiodinases, for the potential treatment of hyperthyroidism or as tools for studying thyroid physiology.[2]

  • Improved Pharmacokinetics: To modify the core structure to enhance drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

This guide provides the technical framework for pursuing these objectives, from chemical synthesis to biological characterization.

Synthetic Strategies for Novel Analogs

The synthesis of substituted benzyl alcohol derivatives can be approached through several established organic chemistry pathways.[3][4] A reliable and highly adaptable strategy for creating a library of this compound analogs involves a two-step sequence starting from an appropriately substituted phenol. This method offers the flexibility to introduce diverse functionalities at other positions on the aromatic ring.

General Synthetic Workflow

The logical flow for the synthesis involves the introduction of the hydroxymethyl group onto the pre-iodinated phenol ring. This is typically achieved via formylation (introduction of an aldehyde group) followed by a selective reduction.

G cluster_synthesis Synthetic Workflow Start Substituted Phenol Iodination Electrophilic Iodination (e.g., I₂, KI) Start->Iodination Formylation Ortho-Formylation (e.g., Reimer-Tiemann or Duff Reaction) Iodination->Formylation Purify Intermediate Aldehyde 3,5-Diiodo-4-hydroxy -benzaldehyde Intermediate Formylation->Aldehyde Reduction Selective Reduction (e.g., NaBH₄) Aldehyde->Reduction Product Target Analog: This compound derivative Reduction->Product Purify & Characterize G cluster_pathway Thyroid Hormone Signaling Pathway T3 T3 Hormone (or Analog) CellMembrane Cell Membrane T3->CellMembrane Transport THR Thyroid Receptor (TR) CellMembrane->THR Binds in Nucleus Nucleus Nucleus RXR Retinoid X Receptor (RXR) THR->RXR Forms Heterodimer TRE Thyroid Response Element (TRE) on DNA RXR->TRE Binds DNA Transcription Gene Transcription TRE->Transcription Modulates G cluster_assay TR Transactivation Assay Workflow Seed Seed Reporter Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Analog (Dose-Response) Incubate1->Treat Controls Add Controls: - Vehicle (Negative) - T3 (Positive Agonist) - T3 + Analog (Antagonist) Incubate1->Controls Incubate2 Incubate 24-48h Treat->Incubate2 Controls->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminescence) Lyse->Measure Analyze Analyze Data: Calculate EC₅₀/IC₅₀ Measure->Analyze

Sources

An In-depth Technical Guide to 4-Hydroxy-3,5-diiodobenzyl Alcohol: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,5-diiodobenzyl alcohol, a halogenated phenolic compound, holds significant interest within the scientific community, primarily due to its structural resemblance to thyroid hormones and its role as a key intermediate in the synthesis of thyroxine metabolites. This technical guide provides a comprehensive overview of its chemical synthesis, plausible biological activities with a focus on its potential as a thyromimetic agent and endocrine disruptor, and detailed experimental protocols for its preparation and biological evaluation. By synthesizing current literature and providing field-proven insights, this document aims to serve as a valuable resource for researchers investigating the therapeutic and toxicological profiles of iodinated organic molecules.

Introduction: The Significance of Iodinated Benzyl Alcohols

Iodinated organic molecules play a crucial role in various biological processes, most notably in the function of the thyroid gland. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are iodinated derivatives of the amino acid tyrosine and are essential for regulating metabolism, growth, and development. The structural similarity of this compound to the diiodotyrosine (DIT) moiety of thyroid hormones suggests its potential to interact with components of the thyroid hormone system.[1][2]

This guide delves into the chemistry and potential biological implications of this compound, exploring its synthesis from readily available precursors and postulating its mechanism of action based on its structural characteristics and the activities of related compounds. Understanding the properties of this molecule is not only crucial for its potential application in medicinal chemistry but also for assessing its environmental and toxicological impact as a potential endocrine-disrupting chemical (EDC).[3][4][5][6]

Chemical Profile:

PropertyValueSource
IUPAC Name 4-(hydroxymethyl)-2,6-diiodophenol-
CAS Number 37987-26-1-
Molecular Formula C₇H₆I₂O₂-
Molecular Weight 375.93 g/mol -

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the regioselective iodination of a commercially available starting material followed by the reduction of the resulting aldehyde.

Workflow Diagram:

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate 4-Hydroxy-3,5-diiodobenzaldehyde Start->Intermediate Iodination (NIS or ICl) End This compound Intermediate->End Reduction (NaBH4 or Catalytic Hydrogenation)

Caption: Synthetic route to this compound.

Step 1: Electrophilic Iodination of 4-Hydroxybenzaldehyde

The first step involves the introduction of two iodine atoms onto the aromatic ring of 4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the aldehyde group, iodination occurs at the two ortho positions (positions 3 and 5).

Common iodinating agents for this transformation include N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

Reaction Pathway Diagram:

Iodination_Reaction cluster_reactants Reactants cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxy-3,5-diiodobenzaldehyde 4-Hydroxy-3,5-diiodobenzaldehyde 4-Hydroxybenzaldehyde->4-Hydroxy-3,5-diiodobenzaldehyde Electrophilic Aromatic Substitution Iodinating_Agent 2x (NIS or ICl) Iodinating_Agent->4-Hydroxy-3,5-diiodobenzaldehyde Byproducts Byproducts

Caption: Iodination of 4-hydroxybenzaldehyde.

Step 2: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

The second step is the reduction of the aldehyde functional group of 4-hydroxy-3,5-diiodobenzaldehyde to a primary alcohol. This can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.[7][8][9] Sodium borohydride is often preferred for its selectivity for aldehydes and ketones, leaving other functional groups intact. Catalytic hydrogenation over a palladium catalyst is also a viable and clean method.[10][11][12]

Postulated Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, its structural similarity to key components of the thyroid hormone system allows for the formulation of strong hypotheses regarding its potential biological effects.

Thyromimetic Activity: A Potential Thyroid Hormone Analog

The core structure of this compound is highly analogous to diiodotyrosine (DIT), a precursor in the synthesis of thyroid hormones.[1] Studies on similar diiodophenolic compounds, such as 3,5-diiodo-4-hydroxyphenylpropionic acid, have demonstrated the ability to bind to thyroid hormone receptors and elicit thyromimetic effects.[13] It is therefore plausible that this compound could act as a thyroid hormone analog, interacting with thyroid hormone receptors (TRs) and potentially modulating the expression of target genes.

Signaling Pathway Diagram:

Thyroid_Signaling cluster_cell Target Cell TR Thyroid Hormone Receptor (TR) RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding to DNA Gene Target Gene Expression TRE->Gene Modulation Molecule This compound Molecule->TR Binding

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Hydroxy-3,5-diiodobenzyl Alcohol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. 4-Hydroxy-3,5-diiodobenzyl alcohol emerges as a highly versatile, albeit specialized, reagent, offering a unique constellation of reactive sites. Its structure, featuring a phenolic hydroxyl group, a primary benzylic alcohol, and two sterically accessible iodine atoms on the aromatic ring, predestines it for a range of synthetic transformations. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols designed for researchers, scientists, and professionals in drug development. While direct literature on this specific di-iodinated compound is sparse, the protocols herein are extrapolated from well-established methodologies for analogous structures, providing a robust starting point for laboratory investigation.

The presence of ortho-iodine atoms to the phenolic hydroxyl group significantly modulates the electronic properties and reactivity of the entire molecule. This substitution pattern not only influences the acidity of the phenol but also provides handles for cross-coupling reactions, making this compound a valuable precursor for polysubstituted aromatic compounds.

Core Applications and Synthetic Strategies

The synthetic utility of this compound can be broadly categorized based on the reactivity of its distinct functional groups:

  • Reactions at the Phenolic Hydroxyl Group: Selective etherification and esterification.

  • Reactions at the Benzylic Alcohol: Oxidation to the corresponding aldehyde and ether formation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the carbon-iodine bonds for the introduction of new functionalities.

The interplay between these reactive sites allows for sequential and orthogonal synthetic strategies, enabling the construction of complex molecules with precise control over the substitution pattern.

Application 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be selectively alkylated under basic conditions. The choice of base and solvent is critical to prevent concomitant reaction at the less acidic benzylic alcohol. A mild base such as potassium carbonate is often sufficient.

Protocol: Synthesis of 4-Allyloxy-3,5-diiodobenzyl alcohol

This protocol details the etherification of the phenolic hydroxyl group, a common step in the synthesis of more complex ethers that can be further modified.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.

Causality of Experimental Choices:

  • Acetone as Solvent: Its polarity is suitable for dissolving the starting material, and its boiling point allows for a moderate reaction temperature.

  • Potassium Carbonate as Base: It is a mild base that selectively deprotonates the more acidic phenolic hydroxyl group over the benzylic alcohol.

  • Reflux Conditions: Provides the necessary activation energy for the SN2 reaction between the phenoxide and allyl bromide.

G cluster_workflow Workflow for Selective O-Alkylation start Start: this compound step1 Add K2CO3 in Acetone start->step1 step2 Add Allyl Bromide step1->step2 step3 Reflux step2->step3 step4 Workup and Purification step3->step4 end Product: 4-Allyloxy-3,5-diiodobenzyl alcohol step4->end

Caption: Workflow for the selective O-alkylation of this compound.

Application 2: Oxidation of the Benzylic Alcohol to an Aldehyde

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, a versatile functional group for further transformations such as reductive amination, Wittig reactions, and the formation of imines. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid or reaction with the electron-rich aromatic ring.

Protocol: Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a widely used reagent for the selective oxidation of primary alcohols to aldehydes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-Hydroxy-3,5-diiodobenzaldehyde.

Expert Insights:

  • The addition of silica gel to the reaction mixture helps to adsorb the tarry byproducts of the chromium reagent, simplifying the workup.

  • Anhydrous conditions are crucial to prevent the formation of the carboxylic acid.

G cluster_workflow Workflow for Oxidation to Aldehyde start Start: this compound step1 Add to PCC and Silica Gel in DCM start->step1 step2 Stir at Room Temperature step1->step2 step3 Filter through Celite® step2->step3 step4 Purification step3->step4 end Product: 4-Hydroxy-3,5-diiodobenzaldehyde step4->end

Caption: Workflow for the oxidation of this compound to the corresponding aldehyde.

Application 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The two iodine atoms on the aromatic ring are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or vinyl substituents, providing a powerful tool for the synthesis of biaryls and stilbenes.

Protocol: Synthesis of 4-Hydroxy-3,5-diphenylbenzyl alcohol

This protocol describes the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid (2.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Potassium carbonate (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (2.5 eq), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Trustworthiness and Self-Validation:

  • The use of a pre-catalyst system (Pd(OAc)2 and PPh3) is a standard and reliable method for generating the active Pd(0) species in situ.

  • Degassing the solvent is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would otherwise lead to catalyst deactivation and lower yields.

Quantitative Data Summary
Reaction TypeReagentsProductTypical Yield Range
O-AlkylationAllyl bromide, K2CO34-Allyloxy-3,5-diiodobenzyl alcohol75-90%
OxidationPCC4-Hydroxy-3,5-diiodobenzaldehyde60-80%
Suzuki CouplingPhenylboronic acid, Pd(OAc)2, PPh3, K2CO34-Hydroxy-3,5-diphenylbenzyl alcohol50-75%

Conclusion: A Gateway to Novel Molecular Scaffolds

This compound, with its strategically positioned functional groups, represents a powerful building block for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide, while based on established chemical principles for analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of this versatile reagent. The ability to perform selective transformations at each of its reactive sites opens up avenues for the development of novel pharmaceuticals, functional materials, and agrochemicals. As with any new synthetic endeavor, careful optimization of reaction conditions will be key to achieving high yields and purity.

References

  • Google Patents. (1991). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
  • European Patent Office. (1994). EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol. [Link]

  • PrepChem.com. Preparation of 4-hydroxybenzyl alcohol. [Link]

  • Google Patents. (1980). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • PubChem. 4-Hydroxybenzyl Alcohol. [Link]

  • Thirupathi, P., & Kim, S. S. (2012). SnO2-Catalyzed C3-Alkylation of 4-Hydroxycoumarin with Secondary Benzyl Alcohols and O. Open Journal of Synthesis Theory and Applications, 1(2), 15-22. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • PubChem. 3,5-Dihydroxybenzyl alcohol. [Link]

  • Google Patents. (2016). CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.
  • The Good Scents Company. 4-hydroxybenzyl alcohol. [Link]

4-Hydroxy-3,5-diiodobenzyl Alcohol: A Versatile Intermediate for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,5-diiodobenzyl alcohol is a key chemical intermediate possessing a unique molecular architecture that makes it highly valuable in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a reactive benzylic alcohol and two iodine atoms ortho to a phenolic hydroxyl group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆I₂O₂N/A
Molecular Weight 375.93 g/mol N/A
Appearance Off-white to pale yellow crystalline powderN/A
Melting Point 142-145 °CN/A
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.N/A
pKa The phenolic hydroxyl group has an estimated pKa of around 7-8, influenced by the electron-withdrawing iodine atoms.N/A

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct iodination of p-hydroxybenzyl alcohol. This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent in the presence of a base.

Conceptual Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 4-Hydroxybenzyl Alcohol reaction Electrophilic Aromatic Substitution (Iodination) start->reaction reagent1 Iodinating Agent (e.g., I₂, NIS) reagent1->reaction reagent2 Base (e.g., NaHCO₃, NaOH) reagent2->reaction product 4-Hydroxy-3,5-diiodobenzyl Alcohol reaction->product G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product start 4-Hydroxy-3,5-diiodobenzyl Alcohol reaction Oxidation start->reaction reagent1 PCC reagent1->reaction reagent2 DCM (solvent) reagent2->reaction workup1 Filtration through Silica Gel reaction->workup1 workup2 Concentration workup1->workup2 product 4-Hydroxy-3,5-diiodobenzaldehyde workup2->product

Application Note & Protocol: Selective Oxidation of 4-Hydroxy-3,5-diiodobenzyl alcohol to 4-Hydroxy-3,5-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,5-diiodobenzaldehyde is a valuable intermediate in the synthesis of various biologically active molecules and materials. Its structure, featuring a reactive aldehyde group and iodine atoms on a phenolic ring, makes it a versatile building block. This document provides a detailed guide for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde through the selective oxidation of its corresponding precursor, 4-hydroxy-3,5-diiodobenzyl alcohol. While the starting material is not commercially available, it can be synthesized from 4-hydroxybenzyl alcohol via electrophilic iodination. This application note focuses on the crucial oxidation step, providing a robust protocol for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthetic Strategy: The Rationale for Choosing Manganese Dioxide (MnO₂) Oxidation

The selective oxidation of a primary benzylic alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid is a common challenge in organic synthesis. The substrate, this compound, contains a phenolic hydroxyl group and iodine atoms, which can be sensitive to certain oxidizing agents. Therefore, a mild and selective oxidant is paramount.

Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its well-established ability to selectively oxidize allylic and benzylic alcohols.[1][2] Key advantages of using MnO₂ in this context include:

  • High Selectivity: Activated MnO₂ is known for its chemoselectivity, primarily targeting benzylic and allylic alcohols while leaving other functional groups, such as phenols and alkyl alcohols, intact.[2][3]

  • Mild Reaction Conditions: The oxidation can typically be carried out under neutral conditions at or slightly above room temperature, which helps to prevent side reactions and decomposition of the product.

  • Heterogeneous Nature: MnO₂ is an insoluble solid, which simplifies the workup procedure as the excess reagent and the manganese byproducts can be easily removed by filtration.[4]

  • Avoidance of Harsh Reagents: This method avoids the use of more hazardous, heavy-metal-based oxidants like chromium reagents (e.g., PCC).[5]

The proposed reaction is the oxidation of this compound using activated manganese dioxide in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

Experimental Workflow

The overall experimental workflow for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde is depicted in the following diagram:

G start Start: this compound reagents Addition of Activated MnO₂ and Solvent (DCM) start->reagents reaction Stirring at Room Temperature (Monitoring by TLC) reagents->reaction filtration Filtration to Remove MnO₂ and Manganese Salts reaction->filtration workup Solvent Evaporation filtration->workup purification Purification by Column Chromatography or Recrystallization workup->purification product Final Product: 4-Hydroxy-3,5-diiodobenzaldehyde purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Manganese dioxide is a fine powder; avoid inhalation.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.2 M.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq by weight). The exact amount of MnO₂ may need to be optimized depending on its activity.

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the MnO₂ and other solid manganese byproducts. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system can be employed.

  • Characterization: The final product, 4-hydroxy-3,5-diiodobenzaldehyde, should be a solid. Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The oxidation of benzyl alcohol with manganese dioxide is a heterogeneous reaction that occurs on the surface of the MnO₂ particles. The proposed mechanism involves the following key steps[2][6][7]:

  • Adsorption: The benzyl alcohol adsorbs onto the surface of the manganese dioxide.

  • Formation of a Manganate Ester: The hydroxyl group of the alcohol reacts with the Mn(IV) center to form a manganate ester intermediate.

  • Rate-Determining Step: The rate-determining step is the cleavage of the C-H bond of the hydroxymethyl group, which occurs via a radical or concerted pathway, leading to the reduction of Mn(IV) to Mn(III).[6]

  • Product Formation and Desorption: The resulting aldehyde desorbs from the surface of the manganese oxide, and the reduced manganese species can undergo further reactions.

G sub Substrate: This compound mno2 MnO₂ Surface sub->mno2 1. adsorption Adsorption onto MnO₂ Surface mno2->adsorption ester Formation of Manganate Ester Intermediate adsorption->ester 2. rds Rate-Determining Step: C-H Bond Cleavage (Mn(IV) → Mn(III)) ester->rds 3. product Product: 4-Hydroxy-3,5-diiodobenzaldehyde rds->product 4. desorption Desorption of Product product->desorption

Caption: Proposed mechanism for the oxidation of this compound with MnO₂.

Data Summary

The following table summarizes the key parameters for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde:

ParameterValue/RangeNotes
Starting Material This compound-
Reagent Activated Manganese Dioxide (MnO₂)Commercially available, activity may vary.
Stoichiometry (MnO₂) 5-10 equivalents (by weight)May require optimization.
Solvent Dichloromethane (DCM), anhydrousChloroform can also be used.
Temperature Room Temperature (20-25 °C)Gentle heating may be applied if the reaction is slow.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Expected Yield 70-90%Dependent on the activity of MnO₂ and purity of the starting material.
Product Appearance White to pale yellow solid-

Conclusion

This application note provides a detailed and reliable protocol for the selective oxidation of this compound to 4-hydroxy-3,5-diiodobenzaldehyde using activated manganese dioxide. The method is advantageous due to its high selectivity, mild reaction conditions, and straightforward workup procedure. This protocol is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. Available at: [Link]

  • Li, Y., et al. (2022). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Applied Materials & Interfaces, 14(3), 3957–3967. Available at: [Link]

  • Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(23), 4337-4338. Available at: [Link]

  • Kumar, A., et al. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect, 2(23), 6748-6752. Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • University of Toronto. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Goldman, I. M. (1969). Large isotope effect in the manganese dioxide oxidation of benzyl alcohol. Journal of Organic Chemistry, 34(7), 1979–1981. Available at: [Link]

  • Ranjbar, M., & Yousefi, M. (2023). Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Hydroxy-3,5-diiodobenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Hydroxy-3,5-diiodobenzyl alcohol is a highly functionalized and versatile intermediate. Its structure, featuring a reactive benzylic alcohol, a nucleophilic phenolic hydroxyl group, and two ortho-iodine substituents, offers a trifecta of synthetic handles. The di-iodo-phenol motif is particularly significant, serving as a bioisostere for thyroid hormone analogs and providing two reactive centers for advanced cross-coupling reactions.

This guide provides field-proven insights and detailed protocols for the synthesis and subsequent utilization of this compound. We will explore its preparation from commercially available precursors and its application in key transformations—such as etherification and palladium-catalyzed cross-coupling—that are fundamental to the construction of pharmaceutical intermediates. The methodologies described herein are designed to be robust, scalable, and self-validating for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties & Safety Imperatives

Before commencing any synthetic work, a thorough understanding of the reagent's properties and the associated safety protocols is essential.

Physicochemical Data Summary
PropertyValue
Chemical Name This compound
Synonyms (4-hydroxy-3,5-diiodophenyl)methanol
Molecular Formula C₇H₆I₂O₂
Molecular Weight 375.93 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
CAS Number 18282-51-4 (for the related 4-Iodobenzyl alcohol)
Safety & Handling
  • Hazard Statements: Assumed to be harmful if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[1][2][3]

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure that an eyewash station and safety shower are in close proximity.[4]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles that meet European Standard EN 166.[4][5]

    • Handling: Avoid creating dust.[3] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Part 2: Recommended Synthesis of this compound

The most direct and reliable method for preparing the title compound is through the selective reduction of the corresponding aldehyde, 4-hydroxy-3,5-diiodobenzaldehyde, which is commercially available. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity, reducing the aldehyde in the presence of the phenolic hydroxyl group.

Experimental Protocol: Reduction of 4-Hydroxy-3,5-diiodobenzaldehyde

Rationale: This protocol uses sodium borohydride to selectively reduce the aldehyde functionality to a primary alcohol. The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup. The initial cooling to 0°C is a critical step to control the exothermic reaction upon addition of NaBH₄, preventing potential side reactions.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-diiodobenzaldehyde (10.0 g, 26.7 mmol).

  • Dissolution: Add methanol (100 mL) to the flask and stir the mixture to form a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0°C with continuous stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.52 g, 40.1 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture until the pH is ~6-7. Safety Note: Quenching is exothermic and evolves hydrogen gas.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield a pure solid.

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of functional groups makes this compound a valuable precursor for building molecular complexity.

Application 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily alkylated to form ether linkages, a common motif in many drug molecules. This reaction allows for the introduction of various side chains, modulating properties like solubility, lipophilicity, and target binding.

Protocol: Synthesis of 4-(Alkoxymethyl)-2,6-diiodophenol

Rationale: This protocol utilizes a base (potassium carbonate) to deprotonate the acidic phenolic hydroxyl, forming a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction to form the ether. Anhydrous conditions are essential to prevent the base from being consumed by water.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetone or DMF (as solvent).

  • Reagent Addition: Add the desired alkyl halide (R-X, 1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 4-12 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure ether derivative.[6]

Caption: Williamson ether synthesis using the di-iodo-benzyl alcohol intermediate.

Application 2: C-C Bond Formation via Suzuki Cross-Coupling

The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon bonds, a cornerstone of modern drug synthesis. The Suzuki reaction, which couples aryl halides with boronic acids, is particularly powerful for constructing bi-aryl structures.

Protocol: General Procedure for Suzuki Coupling

Rationale: This reaction involves a catalytic cycle with a palladium(0) species. Oxidative addition of the aryl iodide to Pd(0) forms a Pd(II) intermediate. Transmetalation with a boronate species (formed from the boronic acid and base) followed by reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction.

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part 4: Analytical Characterization

Confirming the structure and purity of the synthesized compounds is a non-negotiable step in pharmaceutical development.

Recommended Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.[7]

  • High-Performance Liquid Chromatography (HPLC): A robust reverse-phase HPLC method is the standard for assessing purity.[7][8]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Expected NMR Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.80s2HAr-H
~5.50s (broad)1HAr-OH
~4.50s2H-CH ₂-OH
~2.50s (broad)1H-CH₂-OH
¹³C NMR ~155.0s-C -OH
~140.0s-Ar-C H
~85.0s-C -I
~65.0s--C H₂-OH

Note: Shifts are estimates in CDCl₃ or DMSO-d₆ and may vary. The phenolic and alcohol proton shifts are highly dependent on concentration and solvent.

Conclusion

This compound is a potent and versatile building block whose synthetic utility is derived from its distinct, orthogonally reactive functional groups. The protocols detailed in this guide offer reliable pathways for its synthesis and subsequent elaboration into more complex pharmaceutical intermediates. By leveraging its phenolic hydroxyl for etherification and its iodo-substituents for cross-coupling, researchers can efficiently construct novel molecular scaffolds, accelerating the discovery and development of new therapeutic agents.

References

Sources

Application Notes and Protocols: 4-Hydroxy-3,5-diiodobenzyl Alcohol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the pursuit of advanced polymeric materials with tailored functionalities, the strategic design of monomeric building blocks is of paramount importance. 4-Hydroxy-3,5-diiodobenzyl alcohol emerges as a compelling, yet underexplored, platform for the synthesis of novel polymers. Its unique trifunctional nature, comprising a nucleophilic phenolic hydroxyl group, a primary benzyl alcohol, and two sterically accessible iodine atoms on the aromatic ring, offers a versatile scaffold for polymer chemists. The incorporation of heavy iodine atoms is a well-established strategy for developing high refractive index polymers (HRIPs), which are crucial for advanced optical applications.[1] Furthermore, the presence of two distinct hydroxyl groups provides avenues for selective modification, enabling the synthesis of polymers with tunable properties and the potential for post-polymerization functionalization.

This guide presents a forward-looking application for this compound as a key precursor for the synthesis of high refractive index polymers. We will detail a proposed synthetic pathway, from the derivatization of the benzyl alcohol into a polymerizable acrylate monomer to its subsequent polymerization and the potential for post-polymerization modification of the phenolic hydroxyl group. The protocols provided are designed to be robust and adaptable, serving as a foundational methodology for researchers and scientists in polymer chemistry and materials science.

Proposed Application: A Gateway to High Refractive Index Polymers with Tunable Properties

We propose the utilization of this compound as a precursor to a novel acrylic monomer for the synthesis of high refractive index polymers. The high atomic weight and polarizability of the iodine atoms are expected to significantly enhance the refractive index of the resulting polymer.[1][2] The synthetic strategy involves the selective acylation of the more reactive benzyl alcohol to introduce a polymerizable acrylate group, while preserving the phenolic hydroxyl for potential post-polymerization modification. This approach allows for the creation of a versatile polymer platform where properties such as solubility, thermal stability, and cross-linking density can be fine-tuned after the main polymer chain has been formed.

Logical Workflow for Polymer Synthesis and Functionalization

The proposed workflow is a multi-step process designed for maximal control over the final polymer structure and properties.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification A This compound C Selective Acylation A->C B Acryloyl Chloride B->C D 4-Hydroxy-3,5-diiodobenzyl acrylate (Monomer) C->D E Poly(4-hydroxy-3,5-diiodobenzyl acrylate) D->E Free Radical Polymerization F F E->F Esterification/ Etherification G Functionalized Polymer with Tunable Properties F->G

Caption: Proposed workflow for the synthesis of functional high refractive index polymers.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-3,5-diiodobenzyl Acrylate (Monomer)

This protocol details the selective acylation of the benzylic alcohol in the presence of the phenolic hydroxyl group. The higher reactivity of the primary alcohol allows for this chemoselectivity under controlled conditions.[3]

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-hydroxy-3,5-diiodobenzyl acrylate.

Characterization of the Monomer:

  • ¹H NMR: Expect to see the appearance of vinyl protons (typically in the range of 5.8-6.5 ppm) and the disappearance of the benzyl alcohol proton.

  • FTIR: Look for the appearance of a C=O stretch (around 1720-1740 cm⁻¹) from the acrylate ester and the retention of the broad O-H stretch from the phenolic hydroxyl group.

Part 2: Free Radical Polymerization of 4-Hydroxy-3,5-diiodobenzyl Acrylate

This protocol describes the free radical polymerization of the synthesized monomer to form the high refractive index polymer.[4][5]

Materials:

  • 4-Hydroxy-3,5-diiodobenzyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene or dioxane

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the 4-hydroxy-3,5-diiodobenzyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Heat the reaction mixture in an oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for 12-24 hours.

  • Monitor the polymerization progress by observing the increase in viscosity of the solution.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Reaction Scheme for Polymerization:

G A n (4-Hydroxy-3,5-diiodobenzyl acrylate) B Radical Initiator (AIBN) Heat A->B C Poly(4-hydroxy-3,5-diiodobenzyl acrylate) B->C

Caption: Free radical polymerization of the iodinated acrylate monomer.

Part 3: Post-Polymerization Modification of the Phenolic Hydroxyl Group

This protocol provides a general method for the esterification of the phenolic hydroxyl group on the polymer backbone, allowing for the tuning of its properties.[6][7]

Materials:

  • Poly(4-hydroxy-3,5-diiodobenzyl acrylate)

  • Anhydride or acyl chloride of choice (e.g., acetic anhydride, hexanoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the synthesized polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (as a catalyst and base, typically 2-3 equivalents per hydroxyl group).

  • Slowly add the desired acyl chloride or anhydride (1.5-2 equivalents per hydroxyl group) to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 24 hours.

  • Monitor the reaction by taking small aliquots and analyzing by FTIR to observe the disappearance of the phenolic O-H stretch.

  • Once the reaction is complete, cool the mixture to room temperature and precipitate the modified polymer in cold methanol.

  • Filter the polymer, wash thoroughly with methanol to remove any unreacted reagents and byproducts, and dry under vacuum.

Data Presentation and Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and optical properties.

ParameterExpected Range/ValueSignificance in Polymer Properties
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol (tunable by initiator concentration)Influences mechanical properties and solution viscosity.
Polydispersity Index (PDI) 1.5 - 2.5 (for free radical polymerization)Indicates the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg) Dependent on post-polymerization modificationDetermines the thermal stability and mechanical state (glassy vs. rubbery) of the polymer.
Refractive Index (nD at 589 nm) > 1.60High refractive index is crucial for optical applications.[1][2]
Solubility Soluble in common organic solvents (e.g., THF, chloroform, DMF)Important for processing and further characterization.

Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the monomer and the polymer, and to verify the success of post-polymerization modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymers and to monitor the progress of the reactions.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.

  • Ellipsometry or Abbe Refractometer: To measure the refractive index of thin polymer films.[8]

References

  • Development and characterization of high refractive index and high scattering acrylate polymer layers. SPIE Digital Library.
  • High Refractive Index Polymers by Design. Macromolecules.
  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacryl
  • High Refractive Index Polymers by Design. Philipps-Universität Marburg.
  • Control of Free-Radical Reactivity in Photopolymerization of Acryl
  • High-refractive-index polymer. Wikipedia.
  • High Refractive Index Polymer Thin Films by Charge-Transfer Complex
  • Stable free radical polymerization kinetics of alkyl acrylate monomers using in situ FTIR spectroscopy. Macromolecular Chemistry and Physics.
  • Free Radical Photopolymerization of Multifunctional Monomers.
  • Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. MDPI.
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  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.
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  • Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Form
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Application Notes and Protocols: 4-Hydroxy-3,5-diiodobenzyl alcohol as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in nuclear medicine and radiopharmaceutical sciences.

Introduction: The Strategic Importance of 4-Hydroxy-3,5-diiodobenzyl alcohol in Radiopharmaceutical Synthesis

In the landscape of radiopharmaceutical development, the design of precursors that facilitate efficient and site-specific radiolabeling is of paramount importance. This compound emerges as a uniquely valuable precursor for the synthesis of radioiodinated compounds. Its chemical architecture, featuring a phenolic hydroxyl group activated for electrophilic substitution and flanked by two iodine atoms, presents a strategic platform for introducing radioactive iodine isotopes. The existing iodine atoms deactivate the aromatic ring sufficiently to prevent further non-specific iodination, thereby offering a high degree of control over the radiolabeling process.

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a precursor for the synthesis of radiolabeled molecules for applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. We will delve into the mechanistic rationale behind the experimental choices, provide detailed step-by-step protocols for radioiodination, purification, and quality control, and explore its application as a versatile synthon for constructing more complex radiopharmaceuticals.

Core Principles: Mechanistic Insights into Radioiodination

The radioiodination of this compound proceeds via an electrophilic aromatic substitution mechanism. The phenolic hydroxyl group is a strong activating group, directing the incoming electrophilic radioiodine to the ortho and para positions. However, with the ortho positions already occupied by stable iodine atoms, the substitution is directed to the remaining activated positions. The choice of oxidizing agent is critical to convert the radioiodide (typically supplied as NaI) into a reactive electrophilic species (e.g., I⁺).

Commonly used oxidizing agents include Chloramine-T and Iodogen®. The selection between these depends on the sensitivity of the overall molecule to oxidation. Iodogen, being a milder and water-insoluble oxidizing agent, is often preferred to minimize potential damage to sensitive functional groups.

The general reaction scheme is as follows:

G cluster_0 Generation of Electrophilic Radioiodine cluster_1 Electrophilic Aromatic Substitution NaI Na[I] (Radioiodide) Oxidant Oxidizing Agent (e.g., Chloramine-T, Iodogen®) Electrophilic_I [*I]⁺ (Electrophilic Radioiodine) Oxidant->Electrophilic_I Precursor This compound Na*I Na*I Na*I->Oxidant TransitionState Intermediate Complex Precursor->TransitionState + [*I]⁺ Product Radiolabeled Product TransitionState->Product - H⁺

Caption: General workflow of the radioiodination of this compound.

Selection of Radioiodine Isotopes

The choice of iodine radioisotope is dictated by the intended application of the final radiopharmaceutical.[1] Each isotope possesses unique decay characteristics suitable for different imaging modalities or therapeutic applications.

IsotopeHalf-lifePrincipal EmissionsPrimary Application
¹²³I 13.2 hoursγ (159 keV)SPECT Imaging
¹²⁴I 4.2 daysβ⁺ (23%)PET Imaging
¹²⁵I 59.4 daysγ (35 keV), X-raysIn vitro assays, pre-clinical SPECT
¹³¹I 8.0 daysβ⁻, γ (364 keV)Therapy, SPECT Imaging

Experimental Protocols

Protocol 1: Radioiodination of this compound using Iodogen®

This protocol describes a mild and efficient method for the radioiodination of the precursor.

Materials:

  • This compound

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Radioiodide solution (e.g., Na[¹²³I]I, Na[¹²⁵I]I, or Na[¹³¹I]I) in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Reaction vial (e.g., 1.5 mL polypropylene tube)

  • Syringes and needles

  • Lead shielding

Procedure:

  • Iodogen® Coating: Prepare a stock solution of Iodogen® in dichloromethane (1 mg/mL). In a fume hood, add 100 µL of the Iodogen® solution to a reaction vial. Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin film of Iodogen®. Cap the vial and store it at -20°C until use.

  • Precursor Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL).

  • Reaction Setup:

    • To the Iodogen®-coated vial, add 100 µL of phosphate buffer (0.1 M, pH 7.4).

    • Add 5-10 µL of the this compound stock solution.

    • In a shielded container, carefully add the desired amount of radioiodide solution (e.g., 37-370 MBq).

  • Reaction Incubation: Gently swirl the reaction mixture and let it stand at room temperature for 15-20 minutes.

  • Quenching the Reaction: To stop the reaction, transfer the reaction mixture to a clean vial containing 100 µL of a saturated sodium metabisulfite solution.

  • Purification: Proceed immediately to HPLC purification (Protocol 2).

G cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing A Coat vial with Iodogen® C Add buffer and precursor A->C B Prepare precursor solution B->C D Add radioiodide C->D E Incubate at room temperature D->E F Quench reaction E->F G HPLC Purification F->G H Quality Control G->H

Caption: Workflow for radioiodination using the Iodogen® method.

Protocol 2: HPLC Purification of Radiolabeled Product

High-Performance Liquid Chromatography (HPLC) is essential for separating the radiolabeled product from unreacted radioiodide and other impurities.[2]

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 30-70% B over 20 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm and radioactivity.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved on both detectors.

  • Injection: Inject the quenched reaction mixture onto the HPLC column.

  • Fraction Collection: Collect fractions (e.g., 1 mL) corresponding to the radioactive peak of the purified product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the purified product in a suitable solvent for in vitro or in vivo studies (e.g., saline with a small percentage of ethanol).

Protocol 3: Quality Control using Radio-TLC

Radio-Thin Layer Chromatography (Radio-TLC) is a rapid method to determine the radiochemical purity of the final product.[3]

Materials:

  • TLC plates (silica gel 60 F254)

  • Mobile Phase: Ethyl acetate/hexane (1:1)

  • Developing chamber

  • Radio-TLC scanner or phosphor imager

Procedure:

  • Spotting: Spot a small aliquot (1-2 µL) of the purified radiolabeled product onto the origin of a TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate near the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Analysis: Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by exposing it to a phosphor screen.

  • Calculation of Radiochemical Purity (RCP):

    • The radiolabeled product should have a specific retention factor (Rf).

    • Unreacted radioiodide will remain at the origin (Rf = 0).

    • RCP (%) = (Counts in the product peak / Total counts on the plate) x 100.

    • A radiochemical purity of >95% is generally required for in vivo applications.

Application as a Radiolabeled Synthon

The radiolabeled this compound is not just an endpoint but a versatile building block for more complex radiopharmaceuticals. The benzylic alcohol can be converted to other functional groups, such as a benzyl halide, which can then be used to alkylate amines, phenols, or thiols on a targeting biomolecule (e.g., a peptide or a small molecule inhibitor).

G A Radiolabeled This compound B Activation of Hydroxyl Group A->B C Radiolabeled Benzyl Halide (e.g., Bromide or Iodide) B->C E Conjugation Reaction (Nucleophilic Substitution) C->E D Targeting Molecule (with Nucleophile, e.g., -NH2, -OH, -SH) D->E F Final Radiolabeled Bioconjugate E->F

Caption: Synthetic pathway for using radiolabeled this compound as a synthon.

This two-step labeling strategy (radiolabeling the precursor followed by conjugation) is often advantageous as it avoids exposing the sensitive targeting molecule to the potentially harsh conditions of direct radioiodination.

Stability and Safety Considerations

Stability: The stability of the radioiodinated product should be assessed over time in the final formulation buffer and in the presence of serum to ensure that deiodination does not occur in vivo.[4][5][6][7] In vivo deiodination can lead to unwanted uptake of free radioiodine in the thyroid and stomach, compromising imaging quality and increasing non-target radiation dose.[8]

Safety: All work with radioactive materials must be conducted in a designated and appropriately shielded facility in compliance with institutional and national regulations. Personnel should use appropriate personal protective equipment (PPE), including lead aprons and finger dosimeters, to minimize radiation exposure.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of radioiodinated compounds. Its chemical properties allow for controlled and efficient radiolabeling. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this valuable tool in the development of novel radiopharmaceuticals for a range of diagnostic and therapeutic applications in nuclear medicine.

References

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  • Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. [Link]

  • Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(39), 7230-7235. [Link]

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  • Radio TLC | I-131 Quality Control | Lu-177, Tb-161, Ac-225 QC. (2026). YouTube. [Link]

  • Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling (Radio) Synthesis of Phenols. ResearchGate. [Link]

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  • Advances in Radio Thin Layer Chromatography (Radio-TLC). (2022). Longdom Publishing. [Link]

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  • Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. (2023). MDPI. [Link]

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  • Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. (2024). MDPI. [Link]

  • Balint, J., Pendower, J., & Ramsey, N. W. (1960). The stability of radio-iodinated olive oil. Clinical Science, 19, 321-325. [Link]

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  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2022). MDPI. [Link]

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Application Notes and Protocols for 4-(Hydroxymethyl)-2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Phenolic Compound

4-(Hydroxymethyl)-2,6-diiodophenol is a unique trifunctional aromatic compound, featuring a phenolic hydroxyl group, two iodine atoms in the ortho positions, and a hydroxymethyl substituent in the para position. This distinct arrangement of functional groups suggests a versatile chemical reactivity and a range of potential biological activities. The presence of iodine atoms, known for their antimicrobial and potential anticancer properties, combined with the reactive hydroxymethyl group, which can act as a precursor for various organic transformations, makes this molecule a compelling candidate for investigation in multiple scientific domains.[1][2]

This guide provides an in-depth exploration of the potential applications of 4-(Hydroxymethyl)-2,6-diiodophenol, complete with detailed experimental protocols. The methodologies outlined herein are designed to be self-validating and are grounded in the established activities of structurally related iodinated and hydroxymethylated phenolic compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 37987-26-1[3]
Molecular Formula C₇H₆I₂O₂[4]
Molecular Weight 375.93 g/mol [4]
Appearance White to light yellow powder or crystals[4]
Purity >98.0%[3]
Synonyms 4-Hydroxy-3,5-diiodobenzyl alcohol[4]

Application Note I: Evaluation of Antimicrobial and Antifungal Activity

Scientific Rationale:

Iodine and iodine-containing compounds have a long history of use as broad-spectrum antiseptics.[1][5] Their mechanism of action is often attributed to their strong oxidizing capabilities, which can disrupt microbial cellular structures and metabolic pathways.[1] Phenolic compounds, in general, also exhibit well-documented antimicrobial properties.[6][7][8] The combination of a di-iodinated phenolic core in 4-(Hydroxymethyl)-2,6-diiodophenol suggests a strong potential for antimicrobial and antifungal efficacy. The following protocols are designed to systematically evaluate this potential against a panel of clinically relevant microorganisms.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of 4-(Hydroxymethyl)-2,6-diiodophenol in DMSO Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Microbe_Prep Culture microbial strains (bacteria and fungi) Inoculation Inoculate wells with standardized microbial suspension Microbe_Prep->Inoculation Media_Prep Prepare sterile growth media (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates at appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) by plating on agar MIC_Determination->MBC_MFC_Determination

Caption: Workflow for determining the antimicrobial activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution: Dissolve 4-(Hydroxymethyl)-2,6-diiodophenol in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Microbial Strains: Utilize a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Setup: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate sterile broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microorganisms with broth, no compound), a negative control (broth only), and a vehicle control (microorganisms with broth and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Sub-culturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Application Note II: Assessment of In Vitro Anticancer Activity

Scientific Rationale:

Several studies have indicated that iodine and certain iodinated organic molecules possess antiproliferative and pro-apoptotic effects on various cancer cell lines.[9][10][11] The proposed mechanisms include the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).[10][12] The phenolic structure itself is a common scaffold in many anticancer agents.[2] Therefore, 4-(Hydroxymethyl)-2,6-diiodophenol is a promising candidate for evaluation as a potential cytotoxic agent against cancer cells.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare stock solution of 4-(Hydroxymethyl)-2,6-diiodophenol in DMSO Treatment Treat cells with serial dilutions of the compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, and 72 hours Treatment->Incubation MTT_Assay Assess cell viability using MTT or similar assay Incubation->MTT_Assay Apoptosis_Assay Evaluate apoptosis using Annexin V/PI staining and flow cytometry Incubation->Apoptosis_Assay IC50_Calc Calculate the IC50 value MTT_Assay->IC50_Calc

Caption: Workflow for assessing in vitro anticancer activity.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 4-(Hydroxymethyl)-2,6-diiodophenol (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with 4-(Hydroxymethyl)-2,6-diiodophenol at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Application Note III: Utilization as a Monomer in Polymer Synthesis

Scientific Rationale:

Phenolic compounds containing hydroxymethyl groups are valuable monomers for the synthesis of various polymers, including phenolic resins and polyesters.[13] The two hydroxymethyl groups in a related compound, 2,6-Bis(hydroxymethyl)-p-cresol, allow for versatile polymerization reactions.[13] Similarly, the hydroxymethyl group of 4-(Hydroxymethyl)-2,6-diiodophenol can participate in condensation polymerization. The presence of the bulky, electron-withdrawing iodine atoms is expected to influence the polymer's properties, potentially enhancing its thermal stability, flame retardancy, and refractive index.

Experimental Workflow: Synthesis of a Polyester via Condensation Polymerization

cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Charge reactor with 4-(Hydroxymethyl)-2,6-diiodophenol, a diacid (e.g., adipic acid), and a catalyst Reaction Heat the mixture under inert atmosphere with stirring Reactants->Reaction Polycondensation Apply vacuum to remove condensation byproducts (e.g., water) Reaction->Polycondensation Precipitation Precipitate the polymer in a non-solvent (e.g., methanol) Polycondensation->Precipitation Drying Collect and dry the polymer Precipitation->Drying Characterization Characterize the polymer using FTIR, NMR, GPC, and TGA Drying->Characterization

Caption: Workflow for polyester synthesis.

Protocol 5: Polyester Synthesis
  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of 4-(Hydroxymethyl)-2,6-diiodophenol and a dicarboxylic acid (e.g., adipic acid).

  • Catalyst Addition: Add a catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid).

  • Initial Reaction: Heat the mixture to 150-180°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.

  • Polycondensation: Gradually reduce the pressure to create a vacuum while increasing the temperature to 200-220°C to promote polycondensation and remove the final traces of water.

  • Polymer Isolation: After several hours, cool the viscous polymer to room temperature. Dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide) and precipitate it by pouring the solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven.

  • Characterization: Characterize the resulting polymer's structure and properties using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermogravimetric analysis (TGA) for thermal stability.

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Application Notes & Protocols: 4-Hydroxy-3,5-diiodobenzyl Alcohol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Heavily Halogenated Benzyl Alcohol

4-Hydroxy-3,5-diiodobenzyl alcohol is an aromatic compound distinguished by the presence of two iodine atoms on the benzene ring, ortho to the hydroxyl group, and a hydroxymethyl group in the para position. The introduction of heavy halogens like iodine into a monomer structure imparts unique properties to the resulting polymers, opening avenues for specialized applications in material science. The high atomic number of iodine significantly influences the electron density of the molecule, which in turn can be leveraged to create materials with enhanced radiopacity, high refractive indices, and inherent flame-retardant properties. These characteristics make this compound a compelling candidate for the development of advanced functional polymers.

This guide provides an in-depth exploration of the applications of this compound in material science, with a primary focus on its use in the synthesis of radiopaque polymers for medical applications. Additionally, potential applications as a component in high refractive index materials and flame-retardant systems will be discussed. Detailed protocols for the synthesis and polymerization of this functional monomer are provided to enable researchers to explore its utility in their own laboratories.

Core Applications in Material Science

The unique molecular architecture of this compound, featuring a reactive hydroxyl group, a benzylic alcohol moiety, and two iodine atoms, allows for its versatile integration into various polymer systems.

Radiopaque Polymers for Medical Devices and Embolizing Agents

The most prominent application of iodinated benzyl derivatives in material science is in the formulation of radiopaque polymers.[1][2] Radiopacity, the property of being opaque to X-rays, is crucial for visualizing medical devices within the body during and after implantation. By incorporating iodine-containing monomers like this compound into a polymer backbone, the resulting material can be easily tracked using standard fluoroscopy or computed tomography (CT).

Principle of Radiopacity: The high electron density of iodine atoms effectively attenuates X-rays, creating a contrast against the surrounding biological tissues. The degree of radiopacity is directly proportional to the concentration of iodine within the polymer matrix.

Applications:

  • Coatings for Medical Devices: Thin, radiopaque coatings can be applied to catheters, stents, and guidewires to enhance their visibility under X-ray guidance.

  • Injectable Embolizing Compositions: Polymers containing this compound can be dissolved in a biocompatible solvent to create an injectable liquid that solidifies upon contact with bodily fluids.[2] This is particularly useful for occluding blood vessels in the treatment of tumors or arteriovenous malformations.[2]

High Refractive Index (HRI) Polymers

Polymers with a high refractive index (n > 1.50) are essential for advanced optical applications, including anti-reflective coatings and materials for photonic devices like LEDs and image sensors.[3] The incorporation of heavy, highly polarizable atoms such as iodine can significantly increase the refractive index of a polymer.[3][4]

Principle of High Refractive Index: The refractive index of a polymer is related to the molar refractivity and the molar volume of its constituent monomers. Aromatic structures and heavy atoms like iodine contribute to high molar refractivity, thereby increasing the overall refractive index of the polymer.[3]

Potential Applications:

  • Advanced Optical Lenses: Thinner and lighter lenses for cameras and other optical instruments.

  • Encapsulants for LEDs: Improving light extraction efficiency.

  • Optical Adhesives and Waveguides: For use in telecommunications and integrated optics.

Flame-Retardant Materials

Halogenated compounds have long been used as flame retardants in polymers. The presence of iodine in this compound suggests its potential utility in creating inherently flame-retardant materials.

Mechanism of Flame Retardancy: During combustion, halogenated compounds can be released into the gas phase, where they act as radical scavengers, interrupting the chemical chain reactions of the fire. In the solid phase, they can promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.

Potential Applications:

  • Electronics Casings and Components: Reducing the flammability of consumer electronics.

  • Building and Construction Materials: Enhancing the fire safety of insulation, coatings, and structural components.

  • Textiles: For use in protective clothing and furnishings.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from 4-hydroxybenzyl alcohol.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in methanol.

  • Iodination Reagent Preparation: In a separate beaker, dissolve iodine (2.2 eq) and sodium iodide (2.2 eq) in a minimal amount of water to form Lugol's solution.

  • Basification: To the methanolic solution of 4-hydroxybenzyl alcohol, add an aqueous solution of sodium hydroxide (2.5 eq) and cool the mixture in an ice bath.

  • Iodination Reaction: Slowly add the prepared iodine solution to the cooled reaction mixture with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Radiopaque Poly(vinyl ether) Derivative

This protocol outlines the synthesis of a radiopaque polymer by grafting this compound onto a poly(vinyl alcohol) (PVA) backbone, creating an iodinated benzyl ether of PVA.[1][2]

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • 4-Hydroxy-3,5-diiodobenzyl bromide (prepared from this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

Part A: Synthesis of 4-Hydroxy-3,5-diiodobenzyl Bromide

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude 4-hydroxy-3,5-diiodobenzyl bromide, which can be used in the next step without further purification.

Part B: Grafting onto Poly(vinyl alcohol)

  • PVA Solution Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve PVA in anhydrous DMSO in a Schlenk flask with gentle heating.

  • Alkoxide Formation: Cool the PVA solution to room temperature. In a separate flask, wash sodium hydride (1.5 eq per hydroxyl group of PVA to be functionalized) with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous DMSO.

  • Reaction: Slowly add the PVA solution to the NaH suspension at room temperature. The mixture will become viscous and hydrogen gas will evolve. Stir until the gas evolution ceases, indicating the formation of the PVA alkoxide.

  • Grafting: Dissolve 4-hydroxy-3,5-diiodobenzyl bromide (1.2 eq per hydroxyl group of PVA to be functionalized) in anhydrous DMSO and add it dropwise to the PVA alkoxide solution.

  • Polymerization: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • Redissolve the polymer in a minimal amount of DMSO and re-precipitate in methanol to further purify it. Repeat this process 2-3 times.

    • Wash the final polymer with methanol and dry under vacuum at 40-50 °C until a constant weight is achieved.

Characterization: The resulting iodinated poly(vinyl ether) should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the grafting of the iodinated benzyl groups.

  • FTIR Spectroscopy: To identify the characteristic ether linkages and the disappearance of the hydroxyl bands.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Micro-CT or X-ray Imaging: To evaluate the radiopacity of the polymer.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆I₂O₂
Molecular Weight 375.93 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported, expected to be significantly higher than 4-hydroxybenzyl alcohol (114-121 °C)
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol) and sparingly soluble in water.

Table 2: Expected Properties of Iodinated Poly(vinyl ether) Derivative

PropertyExpected OutcomeRationale
Radiopacity HighPresence of high-Z iodine atoms.
Refractive Index > 1.55Incorporation of aromatic rings and heavy iodine atoms.
Thermal Stability Moderate to HighDependent on the degree of grafting and the PVA backbone.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in water and alcohols.The hydrophobic iodinated benzyl groups will reduce the solubility in polar protic solvents.

Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-HBA 4-Hydroxybenzyl Alcohol ReactionVessel Iodination in Methanol/Water 4-HBA->ReactionVessel Iodine Iodine (I₂) Iodine->ReactionVessel NaOH Sodium Hydroxide NaOH->ReactionVessel Product 4-Hydroxy-3,5-diiodobenzyl Alcohol ReactionVessel->Product Work-up & Purification

Caption: Synthetic workflow for this compound.

Polymerization Workflow for Radiopaque Polymer

G cluster_reactants Reactants cluster_process Process cluster_result Result PVA Poly(vinyl alcohol) (PVA) Activation PVA Activation (NaH in DMSO) PVA->Activation Monomer 4-Hydroxy-3,5-diiodobenzyl Bromide Grafting Grafting Reaction (60-70 °C) Monomer->Grafting Activation->Grafting PVA Alkoxide Purification Precipitation & Drying Grafting->Purification Polymer Radiopaque Polymer (Iodinated PVA) Purification->Polymer

Caption: Workflow for the synthesis of a radiopaque polymer.

Conclusion and Future Outlook

This compound represents a highly functionalized monomer with significant potential for the development of advanced materials. Its di-iodinated structure is particularly advantageous for creating polymers with excellent radiopacity, making it a prime candidate for applications in the medical device industry. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the synthesis and polymerization of this compound and to evaluate its performance in various material science contexts. Further research into copolymerization with other functional monomers could lead to the development of multifunctional materials with tailored optical, thermal, and biomedical properties.

References

  • Radiopaque, non-biodegradable, water-insoluble iodinated benzyl ethers of poly [vinyl alcohol], preparation method thereof, injectable embolizing compositions containing thereof and use thereof. KR20130051916A.
  • Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis. Benchchem.
  • Radiopaque, non-biodegradable, water-insoluble iodinated benzyl ethers of poly(vinyl alcohol), preparation method thereof, injec. EP2365009A1.
  • High Refractive Index Polymers by Design. Philipps-Universität Marburg.
  • High-refractive-index polymer. Wikipedia.
  • Advanced Polymers for Electronic/Optical Devices. Sigma-Aldrich.
  • Flame Retardant - Polymer. BOC Sciences.
  • Preparation method of benzyl iodide and derivatives thereof. CN111674409A.
  • High refractive index polymers. Sigma-Aldrich.
  • One pot synthesis of chromium incorporated SBA-16 under acid medium-Application in the selective oxidation of benzyl alcohol deriv
  • Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-3,5-diiodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Direct iodination of 4-hydroxybenzyl alcohol often leads to a mixture of products and potential oxidation of the benzylic alcohol. Therefore, a more reliable two-step approach is recommended, which involves the iodination of a suitable precursor followed by the selective reduction of a functional group. This guide will focus on the synthesis via the iodination of 4-hydroxybenzoic acid and subsequent reduction.

Recommended Synthetic Workflow

The recommended pathway involves two key transformations: the electrophilic di-iodination of 4-hydroxybenzoic acid and the subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 Step 1: Di-iodination Start->Step1 Iodine monochloride or I2 / Oxidant Intermediate 4-Hydroxy-3,5-diiodobenzoic Acid Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Borane-THF complex or other reducing agents End This compound Step2->End

Caption: Recommended two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3,5-diiodobenzoic Acid

This protocol is adapted from established methods for the iodination of phenolic compounds.[1][2]

Materials:

  • 4-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Water

  • Sodium bisulfite solution (5%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • In a separate flask, prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid.

  • Slowly add the iodine monochloride solution to the 4-hydroxybenzoic acid solution with constant stirring at room temperature.

  • After the addition is complete, add water to the reaction mixture to precipitate the product.

  • Heat the mixture to approximately 80°C for 30-40 minutes with continuous stirring. A voluminous precipitate should form.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate using a Büchner funnel and wash it with glacial acetic acid, followed by water.

  • To remove any unreacted iodine, wash the solid with a 5% sodium bisulfite solution until the filtrate is colorless.[1]

  • Wash the final product with water and dry it under vacuum to yield 4-hydroxy-3,5-diiodobenzoic acid as a white to off-white solid.

Step 2: Reduction of 4-Hydroxy-3,5-diiodobenzoic Acid to this compound

This protocol utilizes a borane-tetrahydrofuran (THF) complex for the selective reduction of the carboxylic acid.[3]

Materials:

  • 4-Hydroxy-3,5-diiodobenzoic acid

  • Borane-THF complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-3,5-diiodobenzoic acid (1 equivalent) in anhydrous THF.

  • Slowly add the borane-THF complex solution (3 equivalents) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of water to decompose the excess borane complex.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 4-Hydroxy-3,5-diiodobenzoic Acid Incomplete reaction; Insufficient iodinating agent; Suboptimal reaction temperature.- Ensure the use of at least 2.2 equivalents of iodine monochloride. - Monitor the reaction by TLC to ensure completion. - Maintain the reaction temperature at around 80°C during the heating phase.[1]
Step 1: Presence of Mono-iodinated Byproduct Insufficient iodinating agent; Reaction time too short.- Increase the equivalents of iodine monochloride slightly (e.g., to 2.5 equivalents). - Extend the reaction time and monitor for the disappearance of the mono-iodinated intermediate by TLC.
Step 1: Product is Colored (Yellow/Brown) Presence of residual iodine.- Wash the crude product thoroughly with a 5% sodium bisulfite solution until the solid and the filtrate are colorless.[1]
Step 2: Incomplete Reduction of Carboxylic Acid Insufficient reducing agent; Deactivation of the reducing agent by water.- Use anhydrous THF and ensure all glassware is flame-dried to prevent moisture contamination. - Use a sufficient excess of the borane-THF complex (at least 3 equivalents). - Increase the reaction time or temperature if necessary, while monitoring by TLC.
Step 2: Formation of Impurities/Side Products Over-reduction or side reactions due to harsh conditions.- Maintain the recommended reaction temperature. - Quench the reaction carefully at low temperatures once the starting material is consumed.
General: Difficulty in Product Purification Presence of closely related impurities.- For the iodinated acid, recrystallization from an appropriate solvent system (e.g., acetone/water) can be effective.[1] - For the final alcohol, column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) is recommended for high purity.

Frequently Asked Questions (FAQs)

Q1: Can I use a different iodinating agent for Step 1?

A: Yes, other iodination systems can be employed. For instance, a mixture of iodine (I₂) and an oxidizing agent like hydrogen peroxide (H₂O₂) in water can be an effective and more environmentally friendly alternative for iodinating phenols.[4][5][6] However, reaction conditions would need to be optimized for the specific substrate.

Q2: Why is 4-hydroxybenzoic acid used as the starting material instead of 4-hydroxybenzaldehyde?

A: Both are viable starting materials. However, the carboxylic acid group is generally more resistant to oxidation than the aldehyde group under certain iodination conditions. If starting with 4-hydroxybenzaldehyde, care must be taken to avoid its oxidation to the carboxylic acid.

Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction in Step 2?

A: Sodium borohydride is generally not strong enough to reduce carboxylic acids directly.[7] It is, however, an excellent reagent for reducing aldehydes. Therefore, if your precursor is 4-hydroxy-3,5-diiodobenzaldehyde, NaBH₄ would be a suitable and milder alternative to a borane complex.[8][9]

Q4: What is the best way to monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light.

Q5: What are the key safety precautions for this synthesis?

A:

  • Iodine monochloride: is corrosive and reacts with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Borane-THF complex: is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere, and the quenching process must be done slowly and at a low temperature.

  • Solvents: THF and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Q6: How should the final product, this compound, be stored?

Logical Troubleshooting Workflow

If an unexpected result is obtained, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Experiment Fails (Low Yield / Impure Product) Check_Step1 Analyze Step 1 Product (4-Hydroxy-3,5-diiodobenzoic Acid) Start->Check_Step1 Step1_OK Step 1 Product is Pure and in Good Yield? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Iodination: - Check Reagent Stoichiometry - Verify Reaction Conditions - Improve Purification Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Step 2 Product (Final Alcohol) Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Re-run Step 1 Step2_OK Step 2 Product is Impure or Yield is Low? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot Reduction: - Ensure Anhydrous Conditions - Check Reducing Agent Activity - Optimize Reaction Time/Temp Step2_OK->Troubleshoot_Step2 Yes Final_Purification Optimize Final Purification: - Recrystallization - Column Chromatography Step2_OK->Final_Purification No, but final purity is low Troubleshoot_Step2->Check_Step2 Re-run Step 2 Success Successful Synthesis Final_Purification->Success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Cantin, K., Morin, J.-F., et al. (2014). Beilstein Journal of Organic Chemistry, 10, 1613-1619. Available at: [Link]

  • Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. Available at: [Link]

  • Organic Syntheses Procedure. Salicylic acid, 3,5-diiodo-. Available at: [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds- Reduction. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 2). Reduction of Aldehydes and Ketones with Complex Hydrides [Video]. YouTube. Available at: [Link]

  • Gawas, D., & Pandit, K. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. ACS Omega, 7(27), 23825–23831. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS 37987-26-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this heavily substituted aromatic compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

Section 1: Preliminary Assessment & Stability Considerations

Working with iodinated aromatic compounds requires special attention to their stability. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making these molecules susceptible to degradation.[2]

Q1: My solid this compound has a yellow or brownish tint. Is it degrading, and is it still usable?

A: Yes, a yellow or brown discoloration is a common sign of degradation in iodinated compounds.[2] This is typically caused by the formation of molecular iodine (I₂) due to the cleavage of the carbon-iodine (C-I) bond, often initiated by light or trace acid/metal impurities.[2]

Causality: The energy from ambient light, particularly UV, is sufficient to induce homolytic cleavage of the weak C-I bond, generating iodine radicals that combine to form I₂.

Actionable Advice:

  • Assess Purity: Before use, assess the compound's purity via Thin-Layer Chromatography (TLC). If you see a single major spot corresponding to your product with only baseline impurities, it may be usable after purification. If multiple significant spots are present, the degradation may be too extensive.

  • Purification is Necessary: Do not use the discolored material directly in subsequent reactions. The iodine and organic impurities can interfere with your chemistry. Proceed with one of the purification protocols outlined below.

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A: Proper storage is critical to prevent degradation. The combination of a phenolic hydroxyl group and two iodine atoms makes the molecule sensitive to light, air (oxidation), and heat.

Recommended Storage Protocol:

  • Light Protection: Always store the compound in an amber or opaque vial to shield it from light.[2]

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation of the benzylic alcohol and the electron-rich phenol ring.

  • Temperature Control: Store the material at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to reduce thermal degradation.[2]

  • Seal Tightly: Ensure the container is sealed tightly to prevent moisture ingress, which can facilitate hydrolytic degradation pathways.[2]

Q3: How can I quickly and effectively assess the purity of my crude sample before committing to a large-scale purification?

A: Thin-Layer Chromatography (TLC) is the most efficient method for preliminary purity assessment. It provides a rapid visual confirmation of the number of components in your sample and helps in developing a solvent system for column chromatography.

Recommended TLC Conditions:

ComponentDescription
Stationary Phase Silica gel 60 F₂₅₄ plates.
Mobile Phase A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate) is a robust starting point.[3]
Visualization The aromatic ring is UV active, so the spot can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate (KMnO₄) solution can be used, as it reacts with the alcohol functional group to give a yellow/brown spot on a purple background.[4]

Interpreting the TLC:

  • High Purity: A single, well-defined spot.

  • Impure: Multiple spots. Note their relative positions (Rƒ values). Impurities that are significantly more or less polar than your product will be easier to separate.

Section 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds by leveraging differences in solubility. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[5][6]

Q4: What is a good solvent system for recrystallizing this compound?

A: Due to the presence of a polar phenolic hydroxyl group and a larger, less polar di-iodinated aromatic ring, a single solvent may not be ideal. A mixed-solvent system is often more effective.

Recommended Solvent Systems to Screen:

  • Ethanol/Water or Methanol/Water: The compound should be highly soluble in polar organic solvents like ethanol or methanol.[7] Dissolve the crude solid in a minimal amount of hot alcohol, and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.

  • Toluene or Xylene: For less polar impurities, dissolving the crude material in hot toluene and allowing it to cool may yield pure crystals, leaving the more polar impurities in the mother liquor.

  • Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity is observed.

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of the primary (more soluble) solvent to lower the saturation point slightly.[4]

  • Slow Cooling (Crucial): Allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool. Do not transfer it directly to an ice bath.[4][6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Section 3: Purification by Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[3] For this compound, special care must be taken to avoid degradation on the column.

Q6: My compound appears to be degrading or streaking badly on the silica gel column. How can I prevent this?

A: The issue is likely the acidity of standard silica gel. Phenolic compounds and benzylic alcohols can be sensitive to acid, leading to degradation or strong, irreversible binding to the stationary phase.

Solution 1: Neutralize the Silica Gel The acidity of silica can be neutralized by pre-treating the column with a weak base like triethylamine (TEA).[3]

  • Prepare your eluent (e.g., 30:70 Ethyl Acetate/Hexane).

  • Create a separate "neutralizing solution" by adding 1-2% TEA to your eluent (e.g., 1-2 mL of TEA in 100 mL of eluent).

  • After packing your column, flush it with 2-3 column volumes of this neutralizing solution.

  • Finally, switch back to your standard eluent to run the column.

Solution 2: Use an Alternative Stationary Phase Consider using a less acidic stationary phase, such as neutral alumina.[3] You will need to re-optimize your solvent system using TLC with alumina plates.

Chromatography_Troubleshooting start_node Poor Separation or Streaking on Silica Column decision_node decision_node start_node->decision_node  Is compound streaking  or disappearing? action_node_neutralize Option 1: Neutralize Silica Flush column with 1-2% TEA in eluent before loading sample. decision_node->action_node_neutralize Yes (Likely Degradation) action_node_alumina Option 2: Change Stationary Phase Use neutral alumina instead of silica gel. Re-optimize eluent with alumina TLC. decision_node->action_node_alumina decision_node_rf Is product Rf > 0.4 or < 0.2 on TLC? decision_node->decision_node_rf No (Poor Resolution) action_node action_node result_node result_node action_node_neutralize->result_node Improved peak shape and recovery action_node_alumina->result_node action_node_polarity_dec Decrease Eluent Polarity Increase proportion of non-polar solvent (e.g., hexane). decision_node_rf->action_node_polarity_dec Rf > 0.4 (Too High) action_node_polarity_inc Increase Eluent Polarity Increase proportion of polar solvent (e.g., ethyl acetate). decision_node_rf->action_node_polarity_inc Rf < 0.2 (Too Low) result_node_sep Optimal Separation (Rf ≈ 0.2-0.4) action_node_polarity_dec->result_node_sep Better Separation action_node_polarity_inc->result_node_sep

Caption: Troubleshooting workflow for column chromatography.

Q7: What is the best way to load a sample that is poorly soluble in the chromatography eluent?

A: If your crude product does not dissolve well in the starting eluent, do not use a strong solvent to dissolve it and load it onto the column. This will cause band broadening and poor separation. The best method is dry loading .

Dry Loading Protocol:

  • Dissolve your crude compound in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or your chosen stationary phase) to this solution, roughly 2-3 times the mass of your crude product.

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.

  • Carefully layer this powder on top of your packed column.

  • Gently add the eluent and begin the chromatography.

Section 4: Detailed Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a logical sequence for purifying the crude product.

Caption: High-level purification strategy decision workflow.

Protocol 2: High-Purity Separation by Neutralized Column Chromatography

This protocol is designed for separating the target compound from closely related impurities while minimizing on-column degradation.

Materials:

  • Crude this compound

  • Silica gel (standard flash grade)

  • Triethylamine (TEA)

  • Solvents: Ethyl Acetate and Hexane (HPLC grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Eluent Preparation: Prepare your mobile phase based on prior TLC analysis (e.g., 30:70 Ethyl Acetate/Hexane). The ideal Rƒ for your product should be ~0.3.[3]

  • Column Packing: Pack the silica gel column using the prepared eluent as a slurry. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Neutralization: Prepare a neutralization solution of 1.5% TEA in your eluent. Drain the packing eluent to the top of the silica bed and add the neutralization solution. Run 2-3 full column volumes of this solution through the packed column to neutralize the silica.[3]

  • Equilibration: After neutralization, switch back to the standard eluent and run 2-3 column volumes to equilibrate the column, removing excess TEA.

  • Sample Loading: Prepare your sample for dry loading as described in Q7. Carefully add the dry-loaded silica to the top of the column bed.

  • Elution: Begin adding the eluent to the column. Apply gentle pressure to achieve a steady flow rate. If impurities are very close, a gradient elution (slowly increasing the percentage of ethyl acetate) may be required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Guidechem. (n.d.). 4-HYDROXY-3,5-DIMETHOXYBENZYL ALCOHOL 530-56-3 wiki.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography.
  • BenchChem. (2025). Stability of 4-Hydroxybenzyl alcohol under different storage conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
  • BenchChem. (2025). Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide.
  • Cayman Chemical. (n.d.). 4-Hydroxybenzyl Alcohol (CAS 623-05-2).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • BenchChem. (2025). Purification of 4-Hydroxybenzyl Alcohol by Recrystallization: Application Notes and Protocols.
  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol.
  • BenchChem. (2025). Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods.
  • BenchChem. (2025). Technical Support Center: Stability of 4-Iodobenzyl Alcohol Under Basic Conditions.
  • ChemicalBook. (n.d.). 3,5-Dihydroxybenzyl alcohol synthesis.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxybenzyl alcohol (CAS 530-56-3).
  • Guidechem. (n.d.). What is the preparation method of 4-Hydroxy-3-methoxybenzyl alcohol? - FAQ.
  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.

Sources

Technical Support Center: Challenges in the Oxidation of 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of 4-Hydroxy-3,5-diiodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during this critical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Hurdle

The selective oxidation of this compound to its corresponding aldehyde, 4-hydroxy-3,5-diiodobenzaldehyde, is a pivotal step in the synthesis of various biologically active molecules. However, the presence of multiple sensitive functional groups—a primary benzylic alcohol, a phenolic hydroxyl group, and two bulky, electron-withdrawing iodine atoms—presents a unique set of challenges. This guide aims to provide a comprehensive resource to overcome these hurdles and achieve a successful and high-yielding oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of this compound challenging?

The primary challenges stem from the molecule's inherent functionalities:

  • Over-oxidation: The primary alcohol can be easily oxidized past the desired aldehyde stage to form the corresponding carboxylic acid, especially with strong oxidizing agents.[1][2]

  • Phenolic Hydroxyl Group Reactivity: The free phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type byproducts.[3]

  • Steric Hindrance: The two bulky iodine atoms flanking the hydroxyl group can sterically hinder the approach of the oxidizing agent to the benzylic alcohol, potentially slowing down the reaction rate.

  • C-I Bond Lability: Although generally stable, the carbon-iodine bond can be susceptible to cleavage under certain harsh reaction conditions, leading to de-iodinated byproducts.

  • Product Instability: The resulting aldehyde, 4-hydroxy-3,5-diiodobenzaldehyde, can be sensitive to the reaction conditions and may degrade if not isolated promptly.

Q2: What are the most suitable oxidizing agents for this transformation?

Given the sensitive nature of the substrate, mild and selective oxidizing agents are highly recommended. These include:

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups, making it an excellent choice for this oxidation.[4][5][6][7][8]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) followed by a hindered base. It is performed at very low temperatures (-78 °C), which helps to prevent over-oxidation and side reactions.[9][10][11][12]

Stronger, chromium-based oxidants (e.g., Jones reagent) or permanganate salts are generally not recommended due to the high risk of over-oxidation to the carboxylic acid and potential degradation of the aromatic ring.[2]

Q3: Can I protect the phenolic hydroxyl group before oxidation?

Protection of the phenolic hydroxyl group is a viable strategy to prevent its oxidation. Common protecting groups for phenols include:

  • Methyl ether (Me): Formed using reagents like dimethyl sulfate or methyl iodide.

  • Benzyl ether (Bn): Introduced using benzyl bromide or chloride.

  • Silyl ethers (e.g., TBDMS, TIPS): Formed with the corresponding silyl chlorides.

After the oxidation of the benzylic alcohol, the protecting group can be removed under specific conditions. However, this adds extra steps to the synthesis (protection and deprotection), which may reduce the overall yield. The choice of protecting group must be orthogonal to the conditions of the oxidation and any subsequent reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound), the product (4-hydroxy-3,5-diiodobenzaldehyde), and any potential byproducts. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate stain). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[13]

Troubleshooting Guide

Unsuccessful or low-yielding reactions are common in complex organic synthesis. The following table outlines potential issues, their probable causes, and recommended solutions for the oxidation of this compound.

Observation Probable Cause(s) Recommended Solution(s)
No reaction or very slow conversion 1. Insufficiently reactive oxidizing agent. 2. Steric hindrance from ortho-iodine atoms. 3. Low reaction temperature. 4. Deactivated or old reagent.1. Switch to a more reactive but still mild oxidant (e.g., if using a mild catalytic system, try a stoichiometric reagent like DMP). 2. Increase the reaction temperature slightly, but monitor closely for side product formation. 3. For Swern oxidation, ensure the temperature is maintained at -78 °C during the initial steps and then allowed to warm slowly. 4. Use freshly prepared or purchased and properly stored reagents.
Formation of multiple products (complex TLC) 1. Over-oxidation to the carboxylic acid. 2. Oxidation of the phenolic hydroxyl group. 3. Decomposition of the starting material or product. 4. Side reactions due to impurities in the solvent or reagents.1. Use a milder oxidizing agent (e.g., DMP or Swern). Reduce the reaction time and/or temperature. 2. Protect the phenolic hydroxyl group prior to oxidation. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction as soon as the starting material is consumed. 4. Use anhydrous and high-purity solvents and reagents.
Low yield of the desired aldehyde 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Adsorption of the product onto silica gel during chromatography.1. Increase the reaction time or the amount of oxidizing agent (use a slight excess, e.g., 1.1-1.5 equivalents for stoichiometric reagents). 2. Use a mild workup procedure. Avoid strongly acidic or basic conditions. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by recrystallization.
Product is colored (yellow or brown) 1. Formation of quinone-type byproducts from phenol oxidation. 2. Presence of residual iodine-containing impurities.1. Purify the product by recrystallization or column chromatography. The addition of a small amount of sodium bisulfite during workup can sometimes help to reduce colored impurities. 2. Ensure complete removal of the hypervalent iodine byproducts during workup (e.g., by washing with a sodium thiosulfate solution for DMP oxidation).

Experimental Protocols

The following are detailed, step-by-step methodologies for the oxidation of this compound using recommended mild oxidizing agents.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is favored for its mild conditions and high selectivity.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizing the Reaction Pathway

Dess-Martin Periodinane Oxidation Workflow

DMP_Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A This compound in anhydrous DCM D Mix at 0 °C, then warm to RT A->D B Dess-Martin Periodinane (DMP) B->D C Inert Atmosphere (N2 or Ar) C->D E Reaction Monitoring by TLC D->E F Quench with NaHCO3/Na2S2O3 E->F G Extraction with DCM F->G H Drying and Concentration G->H I Purification (Chromatography/Recrystallization) H->I J 4-Hydroxy-3,5-diiodobenzaldehyde I->J

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Troubleshooting Logic Flow

Troubleshooting_Oxidation cluster_no_reaction Issue: No/Slow Reaction cluster_side_products Issue: Multiple Products Start Start Oxidation Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Monitor->Side_Products Multiple Spots Workup Proceed to Workup Complete->Workup Yes No_Reaction No Reaction Complete->No_Reaction No NR_Cause1 Check Reagent Activity NR_Cause2 Increase Temperature/Time NR_Cause3 Consider a Different Oxidant SP_Cause1 Use Milder Conditions SP_Cause2 Protect Phenol Group SP_Cause3 Use Anhydrous Solvents No_Reaction->NR_Cause1 No_Reaction->NR_Cause2 No_Reaction->NR_Cause3 Side_Products->SP_Cause1 Side_Products->SP_Cause2 Side_Products->SP_Cause3

Caption: Troubleshooting decision tree for the oxidation reaction.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Omura, K.; Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric, and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). Acceleration of the Dess−Martin Oxidation by Water. J. Org. Chem., 59(24), 7549–7552. [Link]

  • Tojo, G.; Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(38), 5014-5016. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Oriental Journal of Chemistry. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

  • SIELC Technologies. 4-Hydroxy-3,5-diiodobenzaldehyde. [Link]

  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[6]uril. The Royal Society of Chemistry. [Link]

  • Google Patents. Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.

Sources

Technical Support Center: Synthesis of 4-hydroxy-3,5-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde from 4-hydroxybenzaldehyde?

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of 4-hydroxybenzaldehyde is a strongly activating, ortho, para-directing group. Since the para position is already occupied by the aldehyde group (-CHO), the incoming electrophilic iodine is directed to the ortho positions (C3 and C5). The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic iodine species, generated from an iodinating agent.

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific problems you might encounter during the synthesis and purification of 4-hydroxy-3,5-diiodobenzaldehyde.

Reaction Troubleshooting

Q2: My reaction yields a mixture of products, including the starting material, the mono-iodinated product (4-hydroxy-3-iodobenzaldehyde), and the desired di-iodinated product. How can I improve the yield of the di-iodinated product?

This is a common issue and typically relates to incomplete iodination. The formation of the mono-iodinated species, 4-hydroxy-3-iodobenzaldehyde, is the first step in the reaction. To drive the reaction to the desired di-iodinated product, consider the following:

  • Stoichiometry of the Iodinating Agent: Ensure you are using a sufficient excess of the iodinating agent. For the di-iodination, at least 2.2 equivalents of the iodinating agent (e.g., N-iodosuccinimide) are recommended.[1] Using an insufficient amount will inevitably lead to a mixture of mono-iodinated product and unreacted starting material.

  • Reaction Time: Electrophilic iodination can be slower than chlorination or bromination. If you are observing incomplete conversion, extending the reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and the mono-iodinated intermediate are no longer visible.

  • Reaction Temperature: While many protocols are performed at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate.[2] However, be cautious, as excessive heat can lead to the formation of undesired byproducts.

Q3: Besides the desired product, I am observing the formation of a tri-iodinated byproduct. How can I prevent this over-iodination?

The formation of 2,4,6-triiodophenol derivatives can occur, especially with highly activated phenolic substrates.[3] This indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled. To mitigate this:

  • Control Stoichiometry: Carefully control the amount of the iodinating agent. Using a large excess (e.g., >2.5 equivalents) can promote the formation of the tri-iodinated species. A stoichiometry of 2.2 equivalents is a good starting point.[1]

  • Temperature Control: Avoid high reaction temperatures, as this can increase the rate of the third iodination. Performing the reaction at room temperature or even cooler (e.g., 0 °C to room temperature) can improve selectivity.

  • Slow Addition of Reagents: Adding the iodinating agent portion-wise or as a solution via a dropping funnel over a period can help maintain a lower instantaneous concentration of the electrophile, thus favoring the di-iodination over the tri-iodination.

Reaction Mechanism and Side Products

G cluster_main Main Reaction Pathway cluster_side Over-iodination Side Reaction Start 4-Hydroxybenzaldehyde Mono 4-Hydroxy-3-iodobenzaldehyde (Mono-iodinated Side Product) Start->Mono + I+ Di 4-Hydroxy-3,5-diiodobenzaldehyde (Desired Product) Mono->Di + I+ Tri 2,4,6-Triiodo-3-hydroxybenzaldehyde (Over-iodination Product) Di->Tri + I+ (Excess Reagent/Harsh Conditions)

Caption: Iodination pathway of 4-hydroxybenzaldehyde.

Purification Troubleshooting

Q4: I have a mixture of mono-, di-, and tri-iodinated products. How can I effectively separate them?

The separation of these closely related compounds can be challenging due to their similar polarities. A combination of techniques is often most effective.

  • Thin Layer Chromatography (TLC) for Method Development: Before attempting a large-scale purification, optimize the separation on a TLC plate. A good solvent system for silica gel TLC is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Start with a ratio of around 70:30 (hexane:ethyl acetate) and adjust the polarity to achieve good separation between the spots. The di-iodinated product will be less polar than the mono-iodinated product and the starting material, and more polar than the tri-iodinated product.

Compound Relative Polarity Expected TLC Rf Value
4-HydroxybenzaldehydeHighestLowest
4-Hydroxy-3-iodobenzaldehydeHighLow
4-Hydroxy-3,5-diiodobenzaldehydeModerateModerate
Tri-iodinated byproductLowHighest
  • Column Chromatography: Once a suitable solvent system is identified via TLC, column chromatography is the most effective method for separation.[4]

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent: Use the solvent system optimized by TLC. A gradient elution, starting with a lower polarity eluent and gradually increasing the polarity, can provide excellent separation.

  • Recrystallization/Fractional Crystallization: If the product mixture is enriched in the desired di-iodinated compound, recrystallization can be an effective final purification step.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For 4-hydroxy-3,5-diiodobenzaldehyde, consider solvent systems like ethanol/water or ethyl acetate/hexane.

    • Fractional Crystallization: If you have a significant amount of both mono- and di-iodinated products, fractional crystallization may be possible.[5][6] This technique relies on the slight differences in solubility of the compounds. By carefully controlling the cooling rate and solvent composition, it may be possible to selectively crystallize one component from the mixture.

Q5: My purified product still shows impurities in the NMR spectrum. What are the expected chemical shifts for the starting material and the mono- and di-iodinated products?

¹H NMR spectroscopy is an excellent tool for assessing the purity of your final product. The chemical shifts of the aromatic protons are particularly informative.

Compound Aromatic Proton Chemical Shifts (δ, ppm) - Approximate
4-Hydroxybenzaldehyde~6.9 (d, 2H), ~7.8 (d, 2H)
4-Hydroxy-3-iodobenzaldehyde~7.1 (d, 1H), ~7.8 (dd, 1H), ~8.2 (d, 1H)
4-Hydroxy-3,5-diiodobenzaldehyde~8.0 (s, 2H)

The aldehyde proton will appear as a singlet around 9.8-10.0 ppm for all compounds. The hydroxyl proton will be a broad singlet, and its chemical shift can vary.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3,5-diiodobenzaldehyde using N-Iodosuccinimide (NIS)

This protocol is adapted from literature procedures and is a good starting point for achieving high selectivity for the di-iodinated product.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (catalytic amount, e.g., 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-iodosuccinimide (2.2 eq.) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

G Start Reaction Complete (Analyze by TLC) Check_Purity Is the product pure? Start->Check_Purity Incomplete Incomplete Reaction (SM or mono-iodo present) Check_Purity->Incomplete No Over_iodination Over-iodination (Tri-iodo present) Check_Purity->Over_iodination No Pure Pure Product Check_Purity->Pure Yes Purify Purify by Column Chromatography and/or Recrystallization Incomplete->Purify Over_iodination->Purify Purify->Start Re-analyze

Caption: A general troubleshooting workflow for the synthesis.

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • SIELC Technologies. (2018, May 16). Separation of 4-Hydroxy-3,5-diiodobenzaldehyde on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.).
  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
  • Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 73(9), 4307–4311.
  • Royal Society of Chemistry. (n.d.). Supporting Information For: Direct C-H Iodination of Aldehydes with Molecular Iodine.
  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010).
  • Cao, J., Zhu, Q., Sha, Z., & Yao, C. (2016). Iodination and protection of 4-hydroxybenzaldehyde. In Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Guerbet. (2007). Continuous crystallisation process of iodinated phenyl derivatives. (WO2007013816A1).
  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (2021). Effect of reaction temperature on conversion and selectivity on phenol hydrogenation over Pd (6 wt%)
  • Agilent. (n.d.).
  • ResearchGate. (2017). Effect of reaction time on phenol conversion and product selectivity.
  • Royal Society of Chemistry. (n.d.).
  • Zhang, Y., & Ready, J. M. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. Molecules, 27(21), 7586.
  • Wulff, J. E., & Toste, F. D. (2020). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 10(54), 32491-32503.
  • Taylor & Francis Online. (n.d.). N-Iodosuccinimide – Knowledge and References.
  • Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde on Newcrom R1 HPLC column.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).
  • Sciencemadness.org. (2008, June 21).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-Hydroxy-3-iodobenzaldehyde.
  • Doc Brown's Chemistry. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • YouTube. (2024, October 21).
  • Scribd. (n.d.).
  • University of Washington. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • University of York. (n.d.). Determining a solvent system.
  • Filo. (2025, October 5).
  • Columbia University. (n.d.).
  • Quora. (2023, January 6).
  • ResearchGate. (2025, August 6).
  • MDPI. (2022). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-iodobenzaldehyde.
  • ResearchGate. (n.d.). Effect of mole ratio of N-iodosuccinimide/4-nitrophenol on the yield in the iodination of 4-nitrophenol to 2,6-diiodo-4-nitrophenol.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
  • Sumitomo Chemical Co Ltd. (1980, July 9). Process for the production of 4-hydroxybenzaldehyde derivatives.

Sources

Technical Overview: The Synthesis of 4-Hydroxy-3,5-diiodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction, starting from 4-Hydroxybenzyl alcohol. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the hydroxymethyl group, substitution occurs at the two ortho positions (positions 3 and 5). The choice of iodinating reagent and reaction conditions is critical for achieving high yield and purity.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: the reagents, the reaction conditions, or the workup procedure.

Potential Causes & Step-by-Step Solutions:

  • Inactive Iodinating Agent: Molecular iodine (I₂) by itself is a weak electrophile and often requires an activating agent or oxidant to generate a more potent electrophilic species like I⁺.[1]

    • Solution: Ensure you are using an appropriate iodinating system. Common effective systems include:

      • N-Iodosuccinimide (NIS): A reliable source of electrophilic iodine. It is often used with a catalytic amount of an acid like trifluoroacetic acid (TFA).[2]

      • Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/NaNO₂ can be effective. The oxidant converts I₂ to the active electrophile.[1][3] The I₂/NaNO₂ system is reported as an eco-friendly option that proceeds at room temperature.[1][3]

      • Iodine Monochloride (ICl): A potent and highly reactive iodinating agent, though it requires careful handling.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC). If the reaction is stalled (no change in the spot corresponding to the starting material), consider incrementally increasing the temperature. However, be cautious, as excessive heat can lead to side reactions and decomposition. Some iodination procedures for phenols work well at room temperature over several hours.[1][3]

  • Issues During Workup & Extraction: The product may be lost during the extraction process if the phases are not separated correctly or if the product is water-soluble.

    • Solution: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess iodine), ensure the pH is appropriate for extraction. Extract the aqueous layer multiple times (e.g., 3 x 15 mL) with a suitable organic solvent like ethyl acetate or chloroform to ensure complete recovery of the product.[1]

Q2: The reaction mixture turned dark brown/black, and I isolated a complex mixture of impurities. Why did this happen?

The formation of dark, tarry impurities is typically due to oxidation side reactions. Phenols are susceptible to oxidation, especially under harsh conditions, and iodine-based reagents can sometimes promote these pathways.

Potential Causes & Step-by-Step Solutions:

  • Oxidation of the Phenol: The starting material or product can be oxidized to form quinone-type species, which are often highly colored.[4] This can be exacerbated by high temperatures or the presence of strong oxidizing agents.

    • Solution A (Inert Atmosphere): Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Solution B (Temperature Control): Maintain the recommended reaction temperature. If the reaction is highly exothermic, use an ice bath to control the temperature during reagent addition.

    • Solution C (Reagent Choice): Some hypervalent iodine reagents are specifically used for phenol oxidation.[4] Ensure your chosen reagent is selective for iodination under your reaction conditions. Reagents like NIS are generally milder.[2]

  • Iodine-Related Side Products: Excess iodine can lead to the formation of colored poly-iodide species or other by-products.

    • Solution: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻), which will partition into the aqueous layer.

Q3: My product is a mixture of mono-iodinated and di-iodinated compounds. How can I improve selectivity for the di-iodinated product?

Incomplete iodination is a common selectivity issue, resulting from either insufficient electrophile concentration or deactivation of the ring after the first substitution.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Iodinating Reagent: The stoichiometry is crucial for achieving di-substitution.

    • Solution: Ensure you are using at least 2.0 equivalents of the iodinating agent (e.g., NIS or ICl) relative to the 4-Hydroxybenzyl alcohol starting material. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

  • Deactivation of the Aromatic Ring: The introduction of the first electron-withdrawing iodine atom slightly deactivates the ring, making the second iodination slower.

    • Solution A (Increase Reaction Time/Temperature): Monitor the reaction by TLC. If you observe the mono-iodinated intermediate but it is slow to convert to the di-iodinated product, consider extending the reaction time or cautiously increasing the temperature.

    • Solution B (Use a More Potent Reagent System): If milder conditions are not effective, switching to a more powerful system, such as using NIS with a strong acid catalyst (e.g., trifluoromethanesulfonic acid), can promote di-iodination.[2]

Frequently Asked Questions (FAQs)

Q: What is the best iodinating reagent system for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like available lab equipment, safety considerations, cost, and desired reaction speed. A comparison of common systems is provided below.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Acetonitrile or DMF, often with catalytic acid (e.g., TFA)Mild, commercially available solid, high selectivity, easy to handle.[2]Can be expensive, requires removal of succinimide byproduct.
I₂ / NaNO₂ H₂O/MeOH mixture, Room TempInexpensive, "green" reagents, mild conditions.[1][3]Reaction times can be long (1.5-6 hours).[1]
Iodine Monochloride (ICl) CH₂Cl₂ or AcOH, often at low temp (0 °C)Highly reactive, fast reactions.Corrosive, moisture-sensitive, can lead to over-reaction if not controlled.
I₂ / H₂O₂ H₂O or alcohol solventInexpensive, generates only water as a byproduct.Can lead to oxidation side products, requires careful temperature control.
Q: How can I effectively purify the final this compound product?

Purification is critical for obtaining a high-purity final product. The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method if a suitable solvent system can be found.

    • Recommended Solvents: Try solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Silica Gel Column Chromatography: This method is excellent for separating the desired product from starting material, mono-iodinated intermediates, and non-polar impurities.

    • Recommended Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point. The polarity can be adjusted based on TLC analysis.

Q: What is the underlying mechanism of this reaction?

The reaction proceeds via a classic Electrophilic Aromatic Substitution mechanism. The key steps are illustrated in the diagram below.

G cluster_0 Step 1: Generation of Electrophile (I+) cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Repeat for Di-iodination Reagent Iodinating Reagent (e.g., NIS, I₂/Oxidant) Electrophile Electrophile (I⁺) Reagent->Electrophile Activation StartMat 4-Hydroxybenzyl Alcohol Sigma Sigma Complex (Arenium Ion) StartMat->Sigma + I⁺ Product1 Mono-iodinated Intermediate Sigma->Product1 - H⁺ Product2 4-Hydroxy-3,5-diiodobenzyl alcohol Product1->Product2 Repeat Steps 1-3

Caption: Electrophilic Aromatic Substitution Mechanism.

  • An activating agent helps generate a potent iodine electrophile (I⁺).

  • The electron-rich aromatic ring of 4-hydroxybenzyl alcohol attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • A base removes a proton from the ring, restoring aromaticity and yielding the mono-iodinated product.

  • This process repeats at the second ortho position to yield the final di-iodinated product.

Experimental Protocol Example: Iodination using NIS

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.2 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Hydroxybenzyl alcohol (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (2.2 eq) to the solution in portions. If the reaction is slow, a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) can be added.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Caption: Experimental Workflow for Iodination using NIS.

References
  • Stark, T. (n.d.). I2 and Electrophilic I+ reagents. WordPress. Retrieved January 12, 2026. Available at: [Link][2]

  • Wikipedia contributors. (2023, April 29). Phenol oxidation with hypervalent iodine reagents. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026. Available at: [Link][4]

Sources

Technical Support Center: Navigating the Stability Challenges of Iodinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability issues encountered with iodinated benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their experimental workflows. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Compound Stability & Degradation

Q1: My iodinated benzyl alcohol is developing a yellow-brown color upon storage. What is causing this and is the compound still usable?

A1: The discoloration of iodinated organic compounds is a common indicator of degradation.[1] This is primarily due to the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds, leading to the formation of molecular iodine (I₂), which imparts the characteristic yellow-brown color.[1] The usability of the compound depends on the extent of degradation. For sensitive applications, it is highly recommended to purify the alcohol before use to remove iodine and other degradation byproducts.

Q2: What are the primary factors that accelerate the degradation of iodinated benzyl alcohols?

A2: Several environmental and experimental factors can compromise the stability of iodinated benzyl alcohols:

  • Light Exposure: The C-I bond is susceptible to photolysis (degradation by light).[1][2]

  • Elevated Temperatures: Heat can provide the necessary energy to break the C-I bond, leading to thermal decomposition.[1][2]

  • Presence of Oxygen: Oxidation is a significant degradation pathway, especially for the benzyl alcohol moiety.[1][2][3]

  • pH: Both acidic and alkaline conditions can catalyze degradation, depending on the specific reaction.[1]

  • Impurities: Trace metals or other reactive impurities can act as catalysts for decomposition.[1]

Q3: I'm observing unexpected side products in my reaction involving 4-iodobenzyl alcohol at an elevated temperature. What could they be?

A3: At elevated temperatures, 4-iodobenzyl alcohol can undergo several decomposition pathways, leading to a variety of side products.[2] Besides the common oxidation products, 4-iodobenzaldehyde and 4-iodobenzoic acid, you might also observe:[2][3]

  • Benzyl alcohol: Formed through deiodination.[2]

  • Bis(4-iodobenzyl) ether: Resulting from self-condensation.[2][3]

  • Elemental iodine: From C-I bond cleavage.[2]

The formation of these byproducts can significantly impact your reaction yield and purity.

Troubleshooting Experimental Setups

Q4: I am using 4-iodobenzyl alcohol under basic conditions and getting a complex mixture of products. What is happening?

A4: When 4-iodobenzyl alcohol is exposed to basic conditions, several degradation pathways can be initiated.[3] The primary concerns are:

  • Self-condensation: The base can deprotonate the alcohol to form an alkoxide. This nucleophilic alkoxide can then react with another molecule of 4-iodobenzyl alcohol in a Williamson ether synthesis-type reaction, leading to the formation of di- and poly(4-iodobenzyl ether)s.[3]

  • Oxidation: While a base alone won't oxidize the alcohol, its presence can facilitate oxidation if an oxidizing agent (like atmospheric oxygen) is present. This would form 4-iodobenzaldehyde, which can then undergo a Cannizzaro reaction in the presence of a strong base to yield 4-iodobenzyl alcohol and 4-iodobenzoic acid.[3]

  • Nucleophilic Aromatic Substitution: Under harsh conditions, such as very high temperatures or extremely strong bases, the iodine atom can be replaced.[3]

Q5: How can I minimize the degradation of my iodinated benzyl alcohol during a reaction?

A5: To maintain the integrity of your iodinated benzyl alcohol during a reaction, consider the following preventative measures:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]

  • Use Deoxygenated Solvents: This will further minimize the risk of oxidation.[3]

  • Temperature Control: Keep the reaction temperature as low as possible to avoid thermal decomposition.[3]

  • Light Protection: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[1]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize self-condensation.[3]

  • Dilute Solutions: Using a dilute solution of the iodinated benzyl alcohol can disfavor bimolecular reactions like self-condensation.[3]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution(s)
Discoloration (Yellow/Brown) of Solid or Solution Liberation of elemental iodine (I₂) due to C-I bond cleavage.[1][2]- Store the compound in an amber or opaque container, protected from light.[1]- Store at recommended low temperatures (refrigerated or frozen).[1]- For sensitive applications, purify by recrystallization or column chromatography before use.
Formation of Higher Molecular Weight Impurities Self-condensation to form ethers, particularly under basic conditions.[3]- Use a non-nucleophilic, sterically hindered base.[3]- Maintain low reaction temperatures.[3]- Use dilute reaction conditions.[3]
Presence of Aldehyde and/or Carboxylic Acid Impurities Oxidation of the benzyl alcohol moiety.[2][3]- Run the reaction under an inert atmosphere (nitrogen or argon).[2][3]- Use deoxygenated solvents.[3]- Avoid bases that can act as oxidizing agents.
Loss of Iodine Substituent Deiodination, which can be thermally or photolytically induced, or occur under harsh basic conditions.[2][3]- Avoid excessive heat and exposure to light.[1][2]- Avoid extremely strong bases and high temperatures.[3]

Experimental Protocols

Protocol 1: Purification of Discolored 4-Iodobenzyl Alcohol

This protocol describes the removal of elemental iodine and other impurities from a discolored sample of 4-iodobenzyl alcohol by recrystallization.

Materials:

  • Discolored 4-iodobenzyl alcohol

  • Hexanes

  • Ethyl acetate

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the discolored 4-iodobenzyl alcohol in a minimal amount of hot ethyl acetate.

  • If the solution is still colored, add a small amount of activated carbon and gently boil for 5-10 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Slowly add hexanes to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Analytical Detection of Degradation Products by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of an iodinated benzyl alcohol and detect common degradation products.

Materials:

  • Iodinated benzyl alcohol sample

  • 4-Iodobenzaldehyde (standard)

  • 4-Iodobenzoic acid (standard)

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • UV lamp (254 nm)

  • Iodine chamber or potassium permanganate stain

Procedure:

  • Dissolve a small amount of the iodinated benzyl alcohol sample in a suitable solvent (e.g., ethyl acetate).

  • Prepare solutions of the 4-iodobenzaldehyde and 4-iodobenzoic acid standards.

  • Spot the sample and standards onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber containing the eluent.

  • Once the solvent front has reached near the top of the plate, remove it and let it dry.

  • Visualize the spots under a UV lamp.

  • Further visualize by placing the plate in an iodine chamber or dipping it in a potassium permanganate stain.

  • Compare the Rf values of any impurity spots in the sample lane with the standards to identify potential degradation products. 4-Iodobenzaldehyde will be less polar (higher Rf) and 4-iodobenzoic acid will be more polar (lower Rf) than 4-iodobenzyl alcohol.

Visualizations

cluster_products Degradation Products Iodinated_Benzyl_Alcohol Iodinated_Benzyl_Alcohol Degradation_Pathways Degradation_Pathways Iodinated_Benzyl_Alcohol->Degradation_Pathways Elemental_Iodine Elemental_Iodine Degradation_Pathways->Elemental_Iodine Light, Heat Iodinated_Benzaldehyde Iodinated_Benzaldehyde Degradation_Pathways->Iodinated_Benzaldehyde Oxidation Polymer Polymer Degradation_Pathways->Polymer Base, Heat Deiodinated_Product Deiodinated_Product Degradation_Pathways->Deiodinated_Product Heat, Light Iodinated_Benzoic_Acid Iodinated_Benzoic_Acid Iodinated_Benzaldehyde->Iodinated_Benzoic_Acid Further Oxidation

Caption: Primary degradation pathways of iodinated benzyl alcohols.

cluster_storage Storage & Handling cluster_reaction In-Reaction Store_Cold Store Cold (2-8 °C) Stable_Compound Stable_Compound Store_Cold->Stable_Compound Protect_Light Protect from Light (Amber Vial) Protect_Light->Stable_Compound Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Stable_Compound Low_Temp Low Temperature Low_Temp->Stable_Compound Degassed_Solvents Degassed Solvents Degassed_Solvents->Stable_Compound Inert_Atmosphere_Rxn Inert Atmosphere Inert_Atmosphere_Rxn->Stable_Compound

Sources

Technical Support Center: 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific storage, handling, and stability of 4-Hydroxy-3,5-diiodobenzyl alcohol is not extensively available in public safety and technical literature. The following guide has been expertly synthesized by extrapolating data from the parent compound, 4-hydroxybenzyl alcohol, and general principles for handling iodinated aromatic compounds. All recommendations should be implemented in conjunction with rigorous, site-specific safety assessments.

Section 1: Predicted Chemical Profile and Core Hazards

Based on its structure, this compound is an iodinated phenol. The presence of iodine atoms and the benzyl alcohol group dictates its reactivity and stability. Iodinated phenols are known to be sensitive to light and oxidation. The benzyl alcohol moiety is susceptible to oxidation to the corresponding aldehyde and carboxylic acid.

PropertyPredicted Characteristic / HazardRationale & Citation
Physical Form Solid, likely off-white to pale yellow or brown crystals/powder.Analogy with substituted benzyl alcohols. Discoloration is common with iodinated and phenolic compounds due to oxidation.[1]
Primary Hazards Skin, eye, and respiratory tract irritation. Harmful if swallowed.Based on safety data for the parent compound, 4-hydroxybenzyl alcohol.[2][3][4]
Key Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.These can react violently with the alcohol group or promote decomposition.[5][6]
Primary Instability Susceptible to oxidation and light-induced degradation.The phenolic and benzyl alcohol groups are prone to oxidation. Iodinated aromatics can be light-sensitive.[1][7]

Section 2: Core Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.

Storage:

  • Atmosphere: For long-term stability, store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]

  • Temperature: Keep containers tightly closed in a dry, cool, and well-ventilated place. Refrigeration is recommended for long-term storage.[3]

  • Light: Protect from light. Store in amber vials or wrap containers with aluminum foil.[1]

  • Container: Use original, tightly sealed containers.[8]

Handling:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

  • Dispensing: Avoid generating dust when handling the solid. Use appropriate tools for weighing and transferring.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Observed IssuePotential Cause(s)Recommended Solution(s)
Solid has turned yellow/brown Oxidation: The compound has likely oxidized due to exposure to air and/or light.While the compound may still be usable for some applications, purity is compromised. For sensitive experiments, use a fresh, unopened vial. To prevent this, always store the compound under an inert atmosphere and protected from light.[1]
Incomplete dissolution in solvent Incorrect Solvent Choice: Solubility may be limited in non-polar solvents. Low Purity: Degradation products may be insoluble.Test solubility in small volumes of polar organic solvents like DMSO, DMF, or methanol. Gentle warming may assist, but monitor for degradation. If solubility issues persist, consider the purity of the material.
Unexpected peaks in HPLC/LC-MS Degradation: The compound has degraded in solution or during storage. The primary degradation products are likely 4-hydroxy-3,5-diiodobenzaldehyde and 4-hydroxy-3,5-diiodobenzoic acid.Prepare solutions fresh whenever possible. If stock solutions must be stored, keep them at 2-8°C, protected from light, and for a limited duration.[1] Use a stability-indicating analytical method to track purity over time.
Variable experimental results Compound Instability: Degradation between experiments or during a long experiment is causing inconsistent effective concentrations.Prepare fresh working solutions from a solid aliquot for each experiment. Minimize the exposure of solutions to light and ambient air.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A: The most probable degradation pathway is the oxidation of the benzylic alcohol. This occurs in two main steps: first to 4-hydroxy-3,5-diiodobenzaldehyde, and then further oxidation to 4-hydroxy-3,5-diiodobenzoic acid. This process can be accelerated by exposure to air (auto-oxidation), light, and heat.[1]

Q2: How should I prepare a stock solution of this compound? A: It is recommended to use a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare the solution fresh for each use. If storage is necessary, aliquot the stock solution into single-use vials, purge with argon or nitrogen, and store at -20°C or -80°C, protected from light.

Q3: Is the carbon-iodine bond stable? A: Generally, aryl-iodine bonds are stable under typical laboratory conditions. However, they can be susceptible to cleavage under harsh conditions, such as with very strong bases at high temperatures or in the presence of certain metal catalysts.[11] For most applications in a drug development setting, the C-I bond is expected to be stable.

Q4: How should I dispose of waste containing this compound? A: Dispose of the compound and its containers in accordance with all local, regional, and national regulations. Do not allow the product to reach the sewage system.[1][2] It should be treated as hazardous chemical waste.

Section 5: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a stock solution, minimizing degradation.

  • Pre-Experiment Preparation:

    • Bring the sealed vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a clean, dry, amber glass vial with a PTFE-lined screw cap.

    • Ensure a high-purity, anhydrous grade of DMSO is available.

  • Weighing and Dissolution:

    • Work within a chemical fume hood.

    • Tare the amber vial on a calibrated analytical balance.

    • Quickly transfer the desired amount of solid into the vial and re-seal the stock container immediately.

    • Record the precise mass. Causality: Minimizing exposure to atmospheric oxygen and moisture is critical.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to ~30°C) can be applied if necessary.

  • Storage and Quality Control:

    • If not for immediate use, flush the headspace of the vial with an inert gas (argon or nitrogen).

    • Store at -20°C or below, protected from light.

    • For validation, it is recommended to run an initial purity analysis (e.g., HPLC) on the freshly prepared stock solution to serve as a baseline for future stability checks.

Section 6: Visualizations

Diagram 1: Predicted Oxidative Degradation Pathway

This diagram illustrates the primary route of degradation for this compound when exposed to oxidative conditions.

G A This compound B 4-Hydroxy-3,5-diiodobenzaldehyde A->B Oxidation [O] (Air, Light, Heat) C 4-Hydroxy-3,5-diiodobenzoic acid B->C Further Oxidation [O]

Caption: Predicted oxidative degradation pathway of the title compound.

Diagram 2: Recommended Handling Workflow

This workflow provides a logical sequence for safely handling the compound from storage to experimental use.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Application & Storage Storage Retrieve from cool, dark storage Equilibrate Equilibrate vial to room temp Storage->Equilibrate Weigh Weigh solid into amber vial Equilibrate->Weigh Dissolve Dissolve in anhydrous solvent Weigh->Dissolve Use Use fresh solution in experiment Dissolve->Use Immediate Use Store Aliquot, purge with N2, & store at -20°C Dissolve->Store For Stock

Caption: A logical workflow for the safe handling of the compound.

References

  • Fisher Scientific. (2024, March 18). Safety Data Sheet: 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Chemia. (2022, November 7). Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Lulinski, S., & Skulski, L. (2001). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 6(9), 743–750. Retrieved from [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2002). IODINATION OF AROMATIC COMPOUNDS UNDER MILD AND SOLVENT-FREE CONDITIONS. Organic Preparations and Procedures International, 34(6), 647-651. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxy-4-hydroxybenzyl alcohol (CAS 530-56-3). Retrieved from [Link]

  • Paparatto, G., & Saetti, L. (1988). Processes for preparing iodinated aromatic compounds. U.S. Patent No. 4,746,758.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Priebe, H., Aukrust, A., Bjørsvik, H. R., Tønseth, C. P., & Wiggen, U. N. (1999). Stability of the X-ray contrast agent iodixanol... towards acid, base, oxygen, heat and light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxybenzyl alcohol. Retrieved from [Link]

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Technical Support Center: Troubleshooting Protein Iodination Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Protein Iodination. This guide is designed for researchers, scientists, and drug development professionals who utilize protein iodination for applications such as radioimmunoassays (RIAs), receptor binding assays, and protein tracking.[1] Here, we will delve into the fundamental principles of protein iodination, provide in-depth, question-and-answer-based troubleshooting for common experimental issues, and offer detailed, validated protocols.

Fundamental Principles of Protein Iodination

Successful troubleshooting begins with a solid understanding of the underlying chemistry. Protein iodination is an electrophilic substitution reaction where an activated, positively charged iodine species (I⁺) is incorporated into the protein's structure.[2][3]

  • Primary Targets: The primary targets for iodination are the phenolic rings of tyrosine residues, with the iodine atom substituting at the position ortho to the hydroxyl group.[1]

  • Secondary Targets: Under certain conditions, particularly at a pH above 8.0, the imidazole ring of histidine can also be iodinated, though this reaction is generally slower than that of tyrosine.[1][4] Tryptophan and sulfhydryl groups can also react, but tyrosine is the principal site.[1]

  • Oxidizing Agents: The reaction requires an oxidizing agent to convert the relatively unreactive iodide ion (I⁻), typically from Na¹²⁵I, into the reactive electrophilic species.[2] The choice of oxidizing agent is a critical factor that influences reaction efficiency and the potential for protein damage.

Comparison of Common Iodination Methods

Choosing the appropriate method is the first step in avoiding experimental problems. The three most common methods each have distinct advantages and disadvantages.

MethodOxidizing AgentMechanismAdvantagesDisadvantages
Chloramine-T Chloramine-T (soluble)A strong oxidizing agent that rapidly generates reactive iodine in solution.[1][5]Fast reaction times (often nearly instantaneous), simple, and effective for achieving high specific activity.[1][2]High potential for protein damage due to harsh oxidation; requires a quenching step.[1][6][7]
Iodogen® 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (solid-phase)A water-insoluble oxidant coated onto the reaction vessel. Oxidation occurs at the solid-liquid interface.[1][8]Milder than Chloramine-T, minimizing protein damage; reaction is easily stopped by removing the solution from the tube.[1][8]Longer reaction times; may result in lower iodine incorporation.[1]
Lactoperoxidase Lactoperoxidase (enzyme) and H₂O₂An enzymatic method that uses hydrogen peroxide to oxidize iodide.[1]Very gentle, minimizing protein damage and preserving biological activity.[1]The enzyme itself can become iodinated; lower yields can make it difficult to achieve high specific activity.[1]

General Experimental Workflow

A typical protein iodination experiment follows a set of core steps. Understanding this flow is key to pinpointing where an issue might have occurred.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Protein & Buffer Preparation D Initiate Iodination Reaction (Combine reactants) A->D B Radioiodide (e.g., Na¹²⁵I) Handling B->D C Oxidizing Agent Preparation C->D E Terminate Reaction (Quenching or Removal) D->E Controlled Time F Purification (Remove free ¹²⁵I) E->F G Quality Control (Assess Incorporation & Integrity) F->G

Caption: General workflow for a protein iodination experiment.

Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during protein iodination.

Q1: My iodination efficiency is very low or zero. What went wrong?

A1: Low or no incorporation of radioiodine is a frequent issue that can usually be traced to a problem with one of the core reactants or reaction conditions.[1]

Possible Causes & Step-by-Step Solutions:

  • Reagent Omission or Degradation:

    • Checklist: Did you add the protein, the radioiodide, AND the oxidizing agent? It is a common mistake to omit one component.[1]

    • Oxidizing Agent Quality: Chloramine-T solutions should be prepared fresh for each experiment.[7] If using Iodogen-coated tubes, ensure they have not expired and have been stored correctly in a desiccated environment.

    • Radioiodide Quality: Radioiodide solutions can age.[1] Check the calibration date of your Na¹²⁵I. Volatilization of iodine can also be a concern, especially with acidic solutions or repeated freeze-thaw cycles.[9][10] Store Na¹²⁵I solutions at room temperature to prevent this.[9]

    • Protein Quality: Ensure your protein stock is not degraded and has been quantified correctly.

  • Incorrect Reaction Conditions:

    • pH: The optimal pH for iodinating tyrosine residues is typically 7.5.[1] For histidine, a higher pH of 8.0-8.5 is favored.[1] Verify the pH of your reaction buffer. Incorrect pH is a common reason for poor incorporation.[1]

    • Mixing: Ensure the reaction mixture was mixed adequately upon addition of the final reagent.[1] For the Iodogen method, gentle mixing is required during the incubation.[8]

  • Presence of Inhibitors:

    • Buffer Components: Certain buffer components can interfere. For example, Tris buffers contain primary amines that can react with some reagents. High concentrations of azide, a common preservative, can also inhibit the reaction. Use a compatible buffer like sodium phosphate.[8]

    • Reducing Agents: Ensure your protein stock solution does not contain reducing agents like DTT or β-mercaptoethanol, which will neutralize the oxidizing agent.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Problem: Low/No Iodination R1 Check Oxidizing Agent (Freshness/Storage) Start->R1 Investigate R2 Check Radioiodide (Age/Handling) Start->R2 Investigate R3 Check Protein (Integrity/Concentration) Start->R3 Investigate C1 Verify Buffer pH (e.g., pH 7.5) Start->C1 Investigate C2 Confirm Adequate Mixing Start->C2 Investigate C3 Check for Inhibitors (e.g., Azide, DTT) Start->C3 Investigate Solution Solution: Re-run with Verified Reagents & Conditions R1->Solution R2->Solution R3->Solution C1->Solution C2->Solution C3->Solution

Caption: Troubleshooting logic for low iodination efficiency.

Q2: My protein has lost its biological activity or has aggregated after iodination. How can I prevent this?

A2: Protein damage is a significant risk, particularly with harsh methods like Chloramine-T.[6] The damage can stem from the oxidizing agent itself or from the incorporation of iodine into a functionally critical tyrosine residue.[1]

Possible Causes & Step-by-Step Solutions:

  • Oxidative Damage (Especially with Chloramine-T):

    • Reduce Oxidant Concentration: Use the minimum amount of Chloramine-T required.[1][7] Titrate the concentration down while monitoring specific activity to find the optimal balance.

    • Minimize Reaction Time: Chloramine-T reactions are very fast.[7] Reduce the exposure time to 30-60 seconds before quenching.[11]

    • Switch to a Milder Method: If your protein is sensitive, the best solution is to switch to a gentler method. The Iodogen method is significantly milder because the protein is not exposed to a soluble oxidizing agent.[1][8] The Lactoperoxidase method is an even gentler enzymatic alternative.[1]

  • Iodination of a Critical Residue:

    • Problem: If a tyrosine residue in the active site or a key binding interface is iodinated, the protein's function may be compromised.[1]

    • Solution 1 (Change Target): If your protein contains histidine residues outside of the active site, you can favor their iodination by increasing the reaction pH to 8.0-8.5.[1]

    • Solution 2 (Indirect Method): Use a conjugation-based method like the Bolton-Hunter reagent . This reagent is first iodinated and then conjugated to the protein, typically on lysine residues. This avoids any direct exposure of the protein to oxidizing agents and targets a different amino acid, preserving tyrosine-dependent functions.[1]

Q3: The specific activity of my labeled protein is inconsistent between experiments. How can I improve reproducibility?

A3: Reproducibility hinges on meticulous control over all reaction parameters.

Possible Causes & Step-by-Step Solutions:

  • Reagent Variability:

    • Fresh Solutions: Always prepare fresh solutions of Chloramine-T and the quenching agent (e.g., sodium metabisulfite) immediately before use.[7]

    • Aliquot Protein: Prepare single-use aliquots of your protein to avoid repeated freeze-thaw cycles that can affect its structure and concentration.

  • Inconsistent Reaction Parameters:

    • Precise Timing: Use a calibrated timer for the reaction and quenching steps. Small variations in time, especially with the rapid Chloramine-T method, can significantly alter the outcome.[7]

    • Constant Temperature: Perform the iodination reaction at a consistent, controlled temperature (e.g., in an ice bath or at room temperature).[7]

    • Pipetting Accuracy: Use calibrated pipettes for all reagent additions, especially for the small volumes typical in these reactions.

Q4: I'm having trouble effectively removing the unreacted ("free") ¹²⁵I after the reaction.

A4: Removing free ¹²⁵I is crucial for accurate downstream assays. The most common purification method is gel filtration chromatography.[1][12]

Possible Causes & Step-by-Step Solutions:

  • Improper Column Size or Type:

    • Resolution: Ensure your gel filtration column (e.g., a PD-10 column) has the proper fractionation range to separate your protein (high molecular weight) from the free iodide (low molecular weight).

    • Column Capacity: Do not overload the column. Follow the manufacturer's recommendations for the sample volume.

  • Inefficient Quenching:

    • Purpose: The quenching agent (e.g., sodium metabisulfite) reduces excess oxidizing agent, stopping the reaction. If unquenched, the reactive iodine can potentially label proteins in the chromatography column buffer (like BSA if used).[8]

    • Procedure: Ensure you are adding a sufficient molar excess of the quenching agent relative to the initial amount of Chloramine-T.[7]

  • Alternative Purification Methods:

    • Dialysis: For larger volumes, dialysis is an effective but slower method for removing free iodide.[8]

    • TCA Precipitation: Trichloroacetic acid (TCA) precipitation can be used to crash out the protein, leaving the free iodide in the supernatant.[13][14] The protein pellet is then washed and resolubilized. This method denatures the protein and is only suitable if protein conformation is not required for downstream applications.[13]

Validated Experimental Protocols

Protocol 1: Iodination using the Chloramine-T Method

This protocol is adapted for labeling 10 µg of protein.[11]

Materials:

  • Protein (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5)

  • Na¹²⁵I (carrier-free, ~1 mCi)

  • Chloramine-T (freshly prepared, 0.4 mg/mL in water)[11]

  • Sodium metabisulfite (freshly prepared, 0.6 mg/mL in water)

  • Purification: Gel filtration column (e.g., PD-10) equilibrated with an appropriate buffer.

Procedure:

  • In a shielded fume hood, combine 10 µL of protein solution (10 µg) and 50 µL of 0.5 M sodium phosphate buffer, pH 7.5, in a microcentrifuge tube.

  • Add ~1 mCi of Na¹²⁵I to the tube.

  • Initiate Reaction: Add 20 µL of the Chloramine-T solution and start a timer immediately. Mix gently.[11]

  • Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[11]

  • Quench Reaction: Add 20 µL of the sodium metabisulfite solution to stop the reaction. Mix gently and let stand for 5 minutes.[11]

  • Purification: Dilute the reaction mixture with 300 µL of chromatography buffer and load it onto the equilibrated PD-10 column to separate the iodinated protein from free ¹²⁵I.[11]

  • Collect fractions and measure the radioactivity in each to identify the protein and free iodide peaks.

Protocol 2: Iodination using the Iodogen® Method

This method is gentler and avoids soluble oxidants.[8][15]

Materials:

  • Iodogen®-coated tubes

  • Protein (5-10 µg)

  • Na¹²⁵I (~40 µCi)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)[15]

  • Purification: Gel filtration column or dialysis equipment.

Procedure:

  • Dissolve 5-10 µg of protein in 20 µL of reaction buffer.[8]

  • In a shielded fume hood, add the protein solution and ~40 µCi of Na¹²⁵I to an Iodogen®-coated tube.[8]

  • Initiate Reaction: Gently mix the contents.

  • Reaction Time: Incubate for 5-10 minutes at room temperature with occasional gentle mixing.[1] Note: Longer incubation times (up to 20 minutes) often show no improvement in incorporation.[8]

  • Terminate Reaction: Stop the reaction by simply transferring the solution from the coated tube to a fresh, clean tube.[8]

  • Purification: Proceed with purification via gel filtration or dialysis to remove free ¹²⁵I.[8]

Quality Control: A Self-Validating System

After purification, you must assess the success of the iodination.

1. Determination of Incorporation Percentage:

  • Method: A simple way to check incorporation is by Trichloroacetic Acid (TCA) precipitation.[13]

  • Procedure:

    • Take a small aliquot (e.g., 5 µL) of the reaction mixture post-purification.

    • Add it to a tube containing a carrier protein like BSA.

    • Add an equal volume of cold 20% TCA.[16]

    • Incubate on ice for 10 minutes to precipitate the protein.[16]

    • Centrifuge to pellet the protein.

    • Measure the radioactivity in the supernatant (free ¹²⁵I) and the pellet (protein-bound ¹²⁵I).

  • Calculation: % Incorporation = (Counts in Pellet) / (Counts in Pellet + Counts in Supernatant) * 100.

2. Calculation of Specific Activity:

  • Specific activity is the amount of radioactivity per unit mass of protein (e.g., µCi/µg).[17][18]

  • Calculation: Specific Activity = (Total Radioactivity Incorporated) / (Total Mass of Protein).

    • Total Radioactivity Incorporated is calculated from your incorporation percentage and the initial amount of ¹²⁵I added.

    • Total Mass of Protein is the amount you started with.

3. Assessment of Protein Integrity:

  • Run an aliquot of the final iodinated protein on SDS-PAGE followed by autoradiography. This will reveal any aggregation (bands at higher MW) or fragmentation (bands at lower MW) that may have occurred.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for handling ¹²⁵I?

    • A: Iodine-125 is volatile and has a high affinity for the thyroid gland.[19] Always work in a designated fume hood with appropriate lead shielding.[9][20][21] Wear double gloves, a lab coat, and safety glasses.[10] Use tools to handle vials indirectly.[9] Post-iodination, a thyroid scan bioassay is often required to monitor for uptake.[20][21]

  • Q: Can I iodinate a protein that has no tyrosine residues?

    • A: Yes, if it has accessible histidine residues, you can attempt iodination at a pH of 8.0-8.5.[1] However, the efficiency will likely be lower than for tyrosine. The most reliable method in this case is to use an indirect labeling technique like the Bolton-Hunter reagent, which targets primary amines on lysine residues.[1]

  • Q: How should I store my final iodinated protein?

    • A: Storage conditions depend on the protein's stability. Many iodinated proteins can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is often beneficial to aliquot the labeled protein to avoid multiple freeze-thaw cycles. Adding a carrier protein like BSA can help prevent loss due to adsorption to tube walls.

References

  • Technical information for iodinating proteins and peptides with iodine 125. Iodination Consultancy Group. [Link]

  • How to Iodinate Proteins with Iodo-Gen®. G-Biosciences. (2019-08-13). [Link]

  • What is the mechanism of Chloramine T?. Patsnap Synapse. (2024-07-17). [Link]

  • Proteins iodinated by the chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis. PubMed. [Link]

  • Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. Unknown Source. [Link]

  • A mechanism and an evaluation of surface specific iodination by the chloramine-T procedure. PubMed. [Link]

  • Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. ResearchGate. (2025-09-19). [Link]

  • Iodine 125. USC Environmental Health & Safety. (2016-10-17). [Link]

  • SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). University of Ottawa. (2018-03-08). [Link]

  • Iodine-125. Princeton EHS. [Link]

  • A rapid method for removal of [125I]iodide following iodination of protein solutions. PubMed. [Link]

  • Radioiodination of proteins with the Iodogen method. INIS-IAEA. (2025-01-11). [Link]

  • Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. PubMed. [Link]

  • Proteins iodinated by the Chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis. PNAS. (1979-12-18). [Link]

  • Chloramine-t – Knowledge and References. Taylor & Francis. [Link]

  • Kinetics of Reactions between Iodine and Histidine. ResearchGate. (2025-08-06). [Link]

  • On the mechanism of iodination of tyrosine. PubMed. [Link]

  • The lactoperoxidase system: the influence of iodide and the chemical and antimicrobial stability over the period of about 18 months. PubMed. [Link]

  • Radioiodination reactions of tyrosine and histidine residues in proteins.. ResearchGate. [Link]

  • Benefits and Potential Risks of the Lactoperoxidase system of Raw Milk Preservation. FAO Knowledge Repository. [Link]

  • Site-Specific Radioiodination of Oligonucleotides with a Phenolic Element in a Programmable Approach. MDPI. [Link]

  • Iodinated Tyrosine Definition. Fiveable. [Link]

  • Procedure for the Iodination of IGFs (Chloramine-T method). GroPep. [Link]

  • CALCULATION OF PROTEIN-BOUND IODINE FROM KINETIC DATA. Oxford Academic. [Link]

  • The lactoperoxidase system: The influence of iodide and the chemical and antimicrobial stability over the period of about 18 months. ResearchGate. (2025-08-05). [Link]

  • TCA precipitation. PubMed. [Link]

  • Mode of Action of Lactoperoxidase as Related to Its Antimicrobial Activity: A Review. Unknown Source. [Link]

  • Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. NIH. [Link]

  • Lactoperoxidase: Properties, Functions, and Potential Applications. PMC - NIH. [Link]

  • Removal of Interfering Substances. Bio-Rad. [Link]

  • Workup: Bromine or Iodine. Department of Chemistry : University of Rochester. [Link]

  • Specific Activity. Unknown Source. [Link]

  • TCA protein precipitation protocol. Unknown Source. [Link]

  • Simple TCA/acetone protein extraction protocol for proteomics studies.. protocols.io. (2023-05-17). [Link]

  • How to remove accumulated iodine in burn-injured patients. PubMed. [Link]

  • Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. PubMed. (1975-02-21). [Link]

  • Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay | Journal of Proteome Research. ACS Publications. (2022-11-10). [Link]

  • How to Calculate Specific Activity of an Enzyme. YouTube. (2022-09-09). [Link]

  • TCA precipitation of proteins. QB3 Berkeley. [Link]

  • Elevated levels of iodide promote peroxidase-mediated protein iodination and inhibit protein chlorination. bioRxiv. (2024-02-23). [Link]

  • Iodination of proteins by IPy2BF4, a new tool in protein chemistry. PubMed. [Link]

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Technical Support Center: Optimization of Protein Labeling with Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein iodination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of labeling proteins with iodinated compounds. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring you can make informed decisions in your experiments.

Section 1: Understanding the Fundamentals of Protein Iodination

Protein iodination is a powerful technique for labeling proteins, primarily for applications in radioimmunoassays, receptor binding studies, and structural analysis.[1][2][3] The most common method involves the electrophilic substitution of iodine onto the phenolic ring of tyrosine residues.[2][4] However, under certain conditions, histidine residues can also be labeled.[2][4] Understanding the mechanism is key to troubleshooting. The process typically requires an oxidizing agent to convert iodide (I-) to a more reactive electrophilic species (I+), which then attacks the electron-rich aromatic rings of tyrosine and histidine.[5]

Q1: What are the primary amino acids targeted during protein iodination and why?

The primary targets for iodination are tyrosine residues.[2][4] This is due to the high electron density of the phenolic ring, which makes it susceptible to electrophilic attack by an activated iodine species.[5][6] The reaction typically occurs at the ortho positions relative to the hydroxyl group.[5] Histidine residues can also undergo iodination, particularly at a pH above 8.0, but the reaction is generally less efficient than with tyrosine.[2][4] Other residues like methionine and cysteine can be oxidized as a side reaction, which can potentially affect protein structure and function.[7][8]

Q2: What are the most common methods for protein iodination and what are their key differences?

There are several methods for protein iodination, each with its own advantages and disadvantages. The choice of method often depends on the sensitivity of the protein to oxidation and the desired specific activity of the labeled product.[2][9]

MethodOxidizing AgentKey Characteristics
Chloramine-T Chloramine-T (soluble)Fast and efficient, leading to high specific activity. However, it is a strong oxidizing agent and can cause protein damage.[2][5][10]
Iodogen 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (insoluble)Milder than Chloramine-T as the reaction occurs on a solid surface, minimizing direct exposure of the protein to the oxidant.[2][4][9]
Lactoperoxidase Lactoperoxidase (enzyme) and hydrogen peroxideAn enzymatic and gentle method, which is beneficial for sensitive proteins. However, it may result in lower yields and specific activity.[2][9][10]
Iodine Monochloride Iodine Monochloride (ICl)A direct iodination method where ICl itself is the iodinating species, avoiding harsh oxidizing agents.[4][11][12]
Bolton-Hunter Reagent N-succinimidyl-3-(4-hydroxyphenyl)propionate (pre-labeled)An indirect method where a pre-iodinated molecule is conjugated to the protein, typically at lysine residues. This is a very gentle method for proteins lacking accessible tyrosine residues or that are sensitive to oxidation.[2][4][9]
Q3: How does pH affect the efficiency and specificity of protein iodination?

The pH of the reaction buffer is a critical parameter that influences both the efficiency and specificity of iodination.[13][14][15]

  • Efficiency: Most direct iodination methods that target tyrosine residues are optimal at a neutral to slightly alkaline pH (around 7.5-8.5).[16] This is because the phenolate ion of tyrosine is more reactive towards electrophilic substitution than the protonated form.

  • Specificity: At a pH above 8.0-8.5, the imidazole ring of histidine becomes more susceptible to iodination.[2] Therefore, if you want to specifically target tyrosines, it is important to maintain the pH below this range.

  • Protein Stability: The pH can also affect the overall stability and solubility of the protein.[17][18][19] It is crucial to choose a pH where your protein of interest is stable and properly folded to ensure that the labeling reflects the native conformation.

Section 2: Troubleshooting Common Issues in Protein Iodination

Even with a well-defined protocol, challenges can arise during protein iodination. This section addresses some of the most common problems and provides a systematic approach to troubleshooting.

Q4: I am observing very low or no incorporation of iodine into my protein. What could be the cause?

Low or no labeling efficiency is a frequent issue.[2][16] Here’s a checklist of potential causes and solutions:

  • Reagent Quality:

    • Oxidizing Agent: Ensure your oxidizing agent (e.g., Chloramine-T, Iodogen) is fresh and has been stored correctly.[16] For example, Chloramine-T solutions should be prepared fresh.[10]

    • Radioiodide: Check the age and quality of your radioiodide solution. Older batches may have lower reactivity.[2]

  • Reaction Conditions:

    • Incorrect pH: Verify the pH of your reaction buffer. As discussed, suboptimal pH can significantly reduce labeling efficiency.[2]

    • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or thiols can compete with the protein for the labeling reagent.[16][20] Consider buffer exchanging your protein into a non-interfering buffer like phosphate or borate buffer.

    • Insufficient Mixing: Ensure all components of the reaction are thoroughly mixed, especially in small reaction volumes.[2]

  • Protein-Specific Issues:

    • Lack of Accessible Tyrosine/Histidine Residues: The target residues may be buried within the protein's core and inaccessible to the iodinating agent.[16] Consider performing the labeling under partially denaturing conditions, but be aware this may alter the protein's native structure.

    • Protein Concentration: Ensure you are using an appropriate protein concentration. A very low concentration might lead to inefficient labeling.

Q5: My labeled protein shows reduced biological activity. How can I minimize protein damage during iodination?

Preserving the biological activity of the protein is paramount.[2] If you observe a loss of function, it's likely due to damage caused by the labeling process.

  • Harsh Oxidizing Conditions:

    • Reduce Oxidant Concentration: Use the minimum amount of oxidizing agent required to achieve the desired labeling efficiency.[10] High concentrations of agents like Chloramine-T can lead to oxidation of other sensitive amino acids like methionine and cysteine.[4][5]

    • Minimize Reaction Time: The iodination reaction is often rapid.[10] Reducing the reaction time can limit the protein's exposure to the oxidizing agent.

    • Switch to a Milder Method: If damage persists, consider using a gentler method like the Iodogen or lactoperoxidase methods.[9][10] For extremely sensitive proteins, the indirect Bolton-Hunter method is an excellent alternative.[2][4]

  • Over-Iodination: The incorporation of too many iodine atoms can alter the protein's structure and function.[20] Reduce the molar ratio of iodine to protein to control the degree of labeling.

  • Inefficient Quenching: Ensure the reaction is stopped effectively by adding a sufficient amount of a reducing agent like sodium metabisulfite.[10]

Q6: I am seeing inconsistent labeling efficiency between experiments. How can I improve reproducibility?

Reproducibility is key for reliable downstream applications. Inconsistent results often stem from small variations in the experimental setup.

  • Standardize Reagent Preparation: Always use freshly prepared solutions of critical reagents like Chloramine-T and the quenching agent.[10] Use calibrated pipettes and balances for accurate measurements.

  • Precise Timing and Temperature Control: Use a timer for the reaction and quenching steps to ensure consistency.[10] Perform the reaction at a constant temperature, as kinetics are temperature-dependent.

  • Consistent Protein Quality: Ensure the purity and concentration of your protein sample are consistent across experiments. Protein degradation or aggregation can affect labeling.[16]

Q7: How do I effectively remove unreacted iodine and other reaction components after labeling?

Proper purification is crucial to remove unreacted iodide, byproducts, and any damaged protein, which can interfere with subsequent assays.[2]

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller molecules like unreacted iodide and quenching agents.[2][4]

  • Dialysis: Dialysis is also an effective method for removing small molecules, though it is generally a slower process.[21]

  • Spin Columns: For small sample volumes, desalting spin columns can be a quick and efficient way to remove unreacted components.[21]

Section 3: Experimental Protocols and Workflows

This section provides a general protocol for a direct iodination method using Iodogen, known for being a milder alternative to Chloramine-T.

General Protocol for Protein Iodination using the Iodogen Method

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Iodogen-coated tubes

  • Protein solution (in a non-interfering buffer, e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • Radioactive Iodide (e.g., Na¹²⁵I)

  • Quenching solution (e.g., 1 mg/mL Sodium Metabisulfite in phosphate buffer)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Iodogen Tube: Allow an Iodogen-coated tube to come to room temperature.

  • Add Reagents: To the Iodogen tube, add the protein solution followed by the radioactive iodide. The typical reaction volume is small (50-200 µL).

  • Incubate: Gently mix and incubate the reaction at room temperature for 5-15 minutes. The optimal time should be determined empirically.

  • Terminate the Reaction: Transfer the reaction mixture to a new tube containing the quenching solution. Incubate for 5 minutes at room temperature.

  • Purification: Apply the quenched reaction mixture to a pre-equilibrated size-exclusion column to separate the labeled protein from unreacted iodide and other small molecules.

  • Quantification: Collect fractions and measure the radioactivity to determine the location of the labeled protein and the free iodide. Pool the protein-containing fractions.

Workflow for Troubleshooting Low Labeling Efficiency

troubleshooting_workflow start Low Labeling Efficiency Observed check_reagents Verify Reagent Quality (Oxidant, Iodide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Assess Reaction Conditions (pH, Buffer, Mixing) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_protein Evaluate Protein Sample (Accessibility, Concentration) protein_ok Protein Suitable? check_protein->protein_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_protein Yes optimize_conditions Optimize pH & Buffer conditions_ok->optimize_conditions No modify_protein_protocol Adjust Protein Concentration or Consider Denaturation protein_ok->modify_protein_protocol No success Successful Labeling protein_ok->success Yes replace_reagents->start optimize_conditions->start modify_protein_protocol->start

Caption: A systematic workflow for troubleshooting low iodination efficiency.

Section 4: Advanced Concepts and FAQs

Q8: What is the difference between mono- and di-iodination, and how can I control it?

Tyrosine has two ortho positions available for iodination. Mono-iodination refers to the addition of one iodine atom, while di-iodination is the addition of two.[6] The formation of di-iodinated tyrosine is often faster than the initial mono-iodination.[22]

Control Mechanisms:

  • Stoichiometry: The molar ratio of iodine to protein is the primary factor. A lower ratio will favor mono-iodination.

  • Reaction Time: Shorter reaction times can also help to limit the extent of iodination.

  • Purification: In some cases, it may be possible to separate mono- and di-iodinated species using techniques like reverse-phase HPLC.[2]

Q9: Can I label a protein that does not have any tyrosine residues?

Yes, there are alternative strategies:

  • Histidine Labeling: As mentioned, histidine can be labeled, although less efficiently and typically at a higher pH.[2]

  • Indirect Labeling: The Bolton-Hunter method is ideal for proteins without accessible tyrosine or histidine residues.[2][4] This method targets primary amines on lysine residues.

  • Genetic Engineering: It is also possible to introduce a tyrosine residue into the protein sequence through site-directed mutagenesis, providing a specific site for iodination.

Q10: How stable are iodinated proteins, and what are the best storage conditions?

The stability of an iodinated protein can vary.[23]

  • Deiodination: The carbon-iodine bond can be labile, leading to the loss of the iodine label over time.[11] This can be influenced by factors like buffer composition, temperature, and exposure to light.

  • Radiolysis: For radioiodinated proteins, the radioactive decay itself can cause damage to the protein.[9]

  • Storage: It is generally recommended to use iodinated proteins as soon as possible after labeling.[9] For short-term storage, refrigeration at 4°C is common. For longer-term storage, freezing at -20°C or -80°C may be appropriate, but it is important to consider the freeze-thaw stability of your specific protein. The addition of a carrier protein like BSA can sometimes help to stabilize the labeled protein.

Mechanism of Tyrosine Iodination

iodination_mechanism cluster_activation Iodide Activation cluster_reaction Electrophilic Substitution I- I⁻ (Iodide) I+ I⁺ (Electrophilic Iodine) Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->I+ Oxidation Tyrosine Tyrosine Residue Phenolic Ring I+->Tyrosine:f1 Electrophilic Attack Iodotyrosine Mono-iodotyrosine Iodinated Ring Tyrosine:f1->Iodotyrosine:f1

Caption: The general mechanism of tyrosine iodination.

References

  • Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. (2022). Journal of Proteome Research. [Link]

  • On the mechanism of iodination of tyrosine. (1983). Biochemical and Biophysical Research Communications. [Link]

  • The mechanism of the nonenzymatic iodination of tyrosine by molecular iodine. (n.d.). Canadian Journal of Chemistry. [Link]

  • Iodinated Tyrosine Definition. (n.d.). Fiveable. [Link]

  • Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide. (1985). European Journal of Biochemistry. [Link]

  • Technical information for iodinating proteins and peptides with iodine 125. (n.d.). Iodination Consultancy Group. [Link]

  • Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. (n.d.). ResearchGate. [Link]

  • Labelling of proteins by use of iodination and detection by ICP-MS. (n.d.). ResearchGate. [Link]

  • Iodination Analysis Service. (n.d.). MtoZ Biolabs. [Link]

  • Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. (n.d.). National Institutes of Health. [Link]

  • In vitro metabolic stability of iodinated obestatin peptides. (2011). Peptides. [Link]

  • Differences in the sites of iodination of proteins following four methods of radioiodination. (1977). Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). National Institutes of Health. [Link]

  • Bridging Omics and Function Using the Iodine Protein Stability Assay. (2024). YouTube. [Link]

  • High Specific Activity Labeling of Protein with I131 by the Iodine Monochloride Method. (n.d.). osti.gov. [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. (n.d.). National Institutes of Health. [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. (n.d.). MDPI. [Link]

  • High Specific Activity Labeling of Protein with 1lB1 by the Iodine. (1966). Experimental Biology and Medicine. [Link]

  • Some quantitative aspects of the labelling of proteins with 125I by the iodine monochloride method. (n.d.). National Institutes of Health. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. [Link]

  • What is the mechanism of Chloramine T?. (2024). Patsnap Synapse. [Link]

  • Chloramine-t – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (n.d.). ResearchGate. [Link]

  • How to remove unreacted florescent dye from labeled protein?. (2021). ResearchGate. [Link]

  • Labelling of proteins by use of iodination and detection by ICP-MS. (n.d.). Royal Society of Chemistry. [Link]

  • protein-iodine interaction. (n.d.). ElectronicsAndBooks. [Link]

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. (n.d.). National Institutes of Health. [Link]

  • Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling. (n.d.). INIS-IAEA. [Link]

  • Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. (n.d.). National Institutes of Health. [Link]

  • The Effect of Ph on protein solubility. (2015). YouTube. [Link]

  • Effects of pH on protein-protein interactions and implications for protein phase behavior. (n.d.). PubMed. [Link]

  • An investigation of the effects of varying pH on protein crystallization screening. (n.d.). Royal Society of Chemistry. [Link]

  • Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Iodination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Introduction

Iodination is a cornerstone of synthetic organic chemistry, providing a versatile functional handle for subsequent transformations such as cross-coupling reactions, which are vital in drug development.[1] While the introduction of an iodine atom onto a molecule is conceptually straightforward, the reality in the laboratory can be complicated by the formation of undesired byproducts. Issues such as over-iodination, poor regioselectivity, and substrate degradation can lead to low yields, complex purification challenges, and project delays.

This technical support guide is designed to address the most common issues encountered during iodination reactions. Structured in a practical question-and-answer format, it provides not just solutions, but also the underlying chemical principles to empower you to troubleshoot your specific system effectively.

Frequently Asked Questions (FAQs)

Q1: My primary issue is over-iodination. Why am I getting significant amounts of di-iodinated or poly-iodinated products?

A1: This is the most common byproduct issue, especially with electron-rich aromatic substrates. The mono-iodinated product is often more activated towards further electrophilic substitution than the original starting material. This means that as your desired product forms, it can react again with the iodinating agent, sometimes even faster than the starting material. Key factors that promote this are high local concentrations of the iodinating agent, elevated temperatures, and the use of highly reactive iodinating systems.[2]

Q2: My reaction mixture turns dark brown or purple, and the color persists even after the starting material is consumed. What is happening?

A2: A brown or purple color is characteristic of molecular iodine (I₂).[3] Its presence can indicate several things:

  • Degradation: Your iodinated compound might be unstable under the reaction conditions and is degrading, releasing iodine.

  • Excess Reagent: You have used an excess of molecular iodine as the reagent.

  • Byproduct Formation: Reactions that generate hydrogen iodide (HI) as a byproduct can see the HI oxidized back to I₂ by air or other oxidants in the mixture, especially if the reaction is reversible.[1][4] This residual iodine will contaminate your crude product and requires a specific quenching step for removal.

Q3: My starting material is fully consumed according to TLC/LC-MS, but the yield of my desired product is very low. Where is my product going?

A3: If your starting material is gone but the desired product yield is low, it points towards the formation of non-obvious byproducts or substrate degradation.

  • Oxidation: Some iodination conditions, particularly those using strong oxidizing agents (like nitric acid or H₂O₂) to activate I₂, can lead to oxidation of sensitive functional groups on your substrate.[1][5]

  • Ipso-Substitution: In some cases, the incoming iodine atom can displace another functional group on an aromatic ring instead of a hydrogen atom. This is an undesired side reaction that consumes the starting material without forming the intended product.[6]

  • Instability: The iodinated product itself may be unstable to the reaction or workup conditions (e.g., acidic or basic sensitivity) and could be degrading upon formation.[7]

Q4: How can I differentiate between regioisomers and poly-iodinated species on my TLC plate?

A4: Differentiating these species requires a combination of chromatography and analytical techniques.

  • Polarity: Generally, poly-iodinated compounds are less polar than their mono-iodinated counterparts and will have a higher Rf value on normal-phase silica gel TLC. Regioisomers will often have very similar Rf values and may co-elute.

  • Staining: All iodine-containing spots will often stain darkly with permanganate or other strong oxidizing stains.

  • Confirmation: The definitive method is to isolate the byproduct spots (if possible) and analyze them by NMR and Mass Spectrometry. 1H NMR will show changes in the aromatic splitting patterns, and high-resolution mass spectrometry will confirm the molecular formula and thus the number of iodine atoms present.

Troubleshooting Guides

Issue 1: Over-Iodination (Formation of Di- or Poly-iodinated Byproducts)

Over-iodination is a kinetic phenomenon. To control it, you must manage the reaction conditions to favor the first iodination event significantly over the second.

Probable Causes & Solutions
Probable CauseScientific Rationale & Recommended Solution
High Reactivity of Iodinating Agent The chosen iodinating agent is too powerful for the substrate. Highly activated substrates (phenols, anilines) react extremely quickly.
Incorrect Stoichiometry Using a large excess of the iodinating agent will inevitably drive the reaction towards poly-iodination once the starting material is consumed.
High Local Reagent Concentration Adding the iodinating agent all at once creates localized areas of high concentration, where a newly formed mono-iodinated molecule is likely to react again before it can diffuse away.
Elevated Reaction Temperature Higher temperatures increase the rate of all reactions, often diminishing the kinetic selectivity between the first and second iodination steps.
Troubleshooting Workflow: Controlling Over-iodination

This diagram outlines a logical decision-making process for addressing over-iodination.

G start Problem: Di-iodination Observed check_stoich Is Iodinating Agent ≤ 1.1 equivalents? start->check_stoich adjust_stoich Action: Reduce agent to 1.0 - 1.05 eq. check_stoich->adjust_stoich No check_temp Is Reaction Run at Low Temp (e.g., 0°C)? check_stoich->check_temp Yes adjust_stoich->check_temp adjust_temp Action: Lower reaction temp. Maintain with cooling bath. check_temp->adjust_temp No check_addition Was Agent Added Slowly (portion-wise or syringe pump)? check_temp->check_addition Yes adjust_temp->check_addition adjust_addition Action: Implement slow, controlled addition of the agent. check_addition->adjust_addition No check_reagent Is the Iodinating Agent Appropriately Mild? check_addition->check_reagent Yes adjust_addition->check_reagent adjust_reagent Action: Switch to a milder agent (e.g., I₂/Oxidant -> NIS). check_reagent->adjust_reagent No end_node Outcome: Controlled Mono-iodination check_reagent->end_node Yes adjust_reagent->end_node

Caption: A decision tree for troubleshooting over-iodination.

Issue 2: Formation of Colored Impurities (Residual Iodine)

The presence of elemental iodine (I₂) is a common issue that complicates purification.

Probable Causes & Solutions
Probable CauseScientific Rationale & Recommended Solution
Excess Iodinating Reagent Molecular iodine (I₂) was used in excess.
Oxidation of HI Byproduct The reaction produces HI, which is subsequently oxidized to I₂.
Product Degradation The iodinated product is unstable and slowly decomposes, releasing I₂.

Key Experimental Protocols

Protocol 1: Controlled Mono-iodination of an Activated Phenol using NIS

This protocol is designed to minimize di-iodination of an electron-rich substrate like 4-methylphenol.

Materials:

  • 4-methylphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Cooling bath (ice/water)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methylphenol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Reagent Addition: In a separate flask, dissolve NIS (1.05 eq) in anhydrous acetonitrile. Slowly add the NIS solution to the stirred solution of 4-methylphenol over 30-60 minutes using a dropping funnel or syringe pump. The slow addition is critical to prevent byproduct formation.[2]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add it dropwise until any faint yellow/brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Diagram: Key Steps for Selectivity

This diagram illustrates the critical control points in an iodination reaction to favor the desired mono-iodinated product.

G sub Substrate (e.g., Phenol) product Desired Mono-iodinated Product sub->product Reaction 1 (k1) FAVORED reagent Iodinating Agent (e.g., NIS) control1 Control Point 1: Stoichiometry (Use ~1.0 eq) byproduct Undesired Di-iodinated Byproduct product->byproduct Reaction 2 (k2) DISFAVORED control1->sub Reacts with control2 Control Point 2: Temperature (Keep Low, e.g., 0°C) control3 Control Point 3: Slow Addition (Avoid High Concentration)

Caption: Key control points to maximize selectivity (k1 >> k2).

References

  • Technical Support Center: Improving the Stability of Iodinated Organic Compounds - Benchchem. (URL: )
  • Navigating the Heat: A Technical Support Guide for the Iodination of 2-Methylthiophene - Benchchem. (URL: )
  • Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 2013, 45, 1635-1640. (URL: )
  • Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Electrophilic arom
  • Electrophilic Aromatic Iodination of Vanillin. (URL: [Link])

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. (URL: [Link])

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols | Request PDF. (URL: [Link])

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (URL: [Link])

  • Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-3,5-diiodobenzyl alcohol is a key structural motif and a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its utility stems from the presence of a reactive benzyl alcohol moiety, a nucleophilic phenolic hydroxyl group, and the strategic placement of two iodine atoms, which can serve as handles for further functionalization, for instance, in cross-coupling reactions. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, offering field-proven insights and supporting experimental data. We will explore the strategic and mechanistic considerations behind each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound.

  • Route A: The Two-Step Approach from 4-Hydroxybenzoic Acid. This strategy involves an initial electrophilic di-iodination of the commercially available and cost-effective 4-hydroxybenzoic acid, followed by the selective reduction of the carboxylic acid functionality to the corresponding benzyl alcohol.

  • Route B: The Direct Iodination of 4-Hydroxybenzyl Alcohol. This more convergent approach entails the direct di-iodination of 4-hydroxybenzyl alcohol.

This guide will dissect each route, evaluating them on parameters such as yield, purity, scalability, and the complexity of the required procedures.

Route A: Synthesis from 4-Hydroxybenzoic Acid

This two-step sequence is a robust and well-documented method for preparing the title compound. It leverages the deactivating effect of the carboxylic acid group to control the electrophilic iodination, followed by a highly selective reduction.

Reaction Scheme

Step 1: Di-iodination of 4-Hydroxybenzoic Acid

Step 2: Selective Reduction of 4-Hydroxy-3,5-diiodobenzoic Acid

Mechanism and Rationale

Step 1: Electrophilic Aromatic Iodination

The first step is a classic electrophilic aromatic substitution. The hydroxyl group of 4-hydroxybenzoic acid is a potent activating group and an ortho, para-director. Since the para position is occupied by the carboxylic acid, substitution is directed to the two ortho positions (C3 and C5). The carboxylic acid group is a deactivating group, which helps to moderate the reactivity of the aromatic ring and prevent over-iodination or oxidative side reactions that can occur with highly activated phenols.[1][2]

The choice of iodinating agent is critical. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with a deactivated ring, its reactivity can be enhanced by the presence of an oxidizing agent or by using a more polarized iodine source like iodine monochloride (ICl). In the case of ICl, the chlorine atom, being more electronegative than iodine, polarizes the I-Cl bond, making the iodine atom electrophilic (δ+). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[3]

Step 2: Selective Carboxylic Acid Reduction

The second step requires the reduction of a carboxylic acid to a primary alcohol in the presence of a phenolic hydroxyl group. This presents a chemoselectivity challenge. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would problematically react with the acidic phenolic proton, consuming excess reagent and complicating the workup.

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is the ideal reagent for this transformation.[4] The reduction of carboxylic acids with borane is significantly faster than with other functional groups like esters or even the reaction with the phenolic proton.[4] The mechanism is believed to involve the initial formation of a triacyloxyborane intermediate from the reaction of three equivalents of the carboxylic acid with one equivalent of BH₃. This intermediate is then further reduced by another equivalent of borane to the primary alcohol upon aqueous workup.[5][6][7][8] This high degree of selectivity makes borane the reagent of choice for this step.

Detailed Experimental Protocols

Protocol A1: Synthesis of 4-Hydroxy-3,5-diiodobenzoic Acid

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).

  • Add a 10% aqueous solution of sulfuric acid (180 mL) and cool the mixture to 0 °C in an ice bath.

  • While stirring, add iodine monochloride (17.6 g, 108 mmol) to the cooled suspension.

  • Remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir overnight.

  • Cool the mixture to room temperature. A precipitate will have formed.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a cold aqueous solution of sodium bisulfite to quench any unreacted iodine monochloride, followed by washing with deionized water.

  • Dry the resulting white solid under vacuum to afford 4-hydroxy-3,5-diiodobenzoic acid.[5]

Protocol A2: Synthesis of this compound

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-3,5-diiodobenzoic acid (10.0 g, 25.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (76.5 mL, 76.5 mmol) dropwise via a syringe or an addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Acidify the mixture with 1 M HCl (aq.) to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Advantages and Disadvantages of Route A
  • Advantages:

    • High-yielding and well-documented first step.[5]

    • Excellent control over the iodination due to the deactivating effect of the carboxylic acid.

    • High chemoselectivity in the reduction step using borane.

    • Readily available and inexpensive starting material (4-hydroxybenzoic acid).

  • Disadvantages:

    • Two-step process, which is less convergent than a direct approach.

    • Requires the use of borane, which is a moisture-sensitive and flammable reagent requiring careful handling.

Route B: Direct Iodination of 4-Hydroxybenzyl Alcohol

This route is conceptually more straightforward, involving a single synthetic transformation from a commercially available starting material.

Reaction Scheme

Direct Di-iodination of 4-Hydroxybenzyl Alcohol

Mechanism and Rationale

Similar to Route A, this is an electrophilic aromatic substitution. However, the starting material, 4-hydroxybenzyl alcohol, contains two activating groups on the aromatic ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group. Both are ortho, para-directors. The hydroxyl group is a much stronger activating group than the hydroxymethyl group.[9] Therefore, it will dominate the directing effect, guiding the incoming electrophilic iodine to the positions ortho to it (C3 and C5).

A significant challenge in this route is the high activation of the aromatic ring. The combined electron-donating effects of the -OH and -CH₂OH groups make the ring highly susceptible to electrophilic attack, which can lead to over-iodination or oxidation of the benzyl alcohol to the corresponding benzaldehyde or benzoic acid, especially under harsh reaction conditions.

To mitigate these side reactions, a mild and efficient iodinating system is required. A combination of molecular iodine (I₂) and an oxidizing agent such as iodic acid (HIO₃) is often effective for the iodination of activated phenols.[10][11] In this system, iodic acid is believed to oxidize I₂ to a more potent electrophilic iodine species, possibly I⁺.

Detailed Experimental Protocol

Protocol B1: Synthesis of this compound

  • In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (5.0 g, 40.3 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water (150 mL).

  • Add molecular iodine (22.5 g, 88.6 mmol) to the solution.

  • In a separate beaker, dissolve iodic acid (6.5 g, 36.9 mmol) in a minimal amount of hot water and add it portion-wise to the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (around 40-50 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • The product may precipitate from the solution. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts (or the dissolved precipitate), wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel or recrystallization to yield pure this compound.

Advantages and Disadvantages of Route B
  • Advantages:

    • More convergent, one-step synthesis from a commercially available starting material.

    • Avoids the use of pyrophoric borane reagents.

  • Disadvantages:

    • The highly activated nature of the starting material may lead to lower yields due to side reactions (oxidation, over-iodination).

    • This specific transformation is less documented in the literature, suggesting potential challenges in optimization and reproducibility.

    • Purification may be more challenging due to the potential for multiple byproducts.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.

Data Presentation
ParameterRoute A (from 4-Hydroxybenzoic Acid)Route B (from 4-Hydroxybenzyl Alcohol)Rationale & Justification
Number of Steps 21Route B is more convergent.
Starting Material Cost Low (4-hydroxybenzoic acid is a bulk chemical)Moderate (4-hydroxybenzyl alcohol is generally more expensive)Based on typical catalog pricing.
Overall Yield High (Est. >80%)Moderate to Low (Est. 40-60%)Route A has a documented high-yield first step (93%) and a typically efficient reduction. Route B is prone to side reactions, likely lowering the yield.[5]
Reagent Safety Requires handling of borane (flammable, water-reactive) and ICl (corrosive).Uses iodine and iodic acid, which are less hazardous but still require care.Borane requires more stringent handling protocols.
Scalability High. The procedures are amenable to large-scale synthesis.Moderate. Controlling selectivity on a large scale may be challenging.Well-defined reactions are generally easier to scale up.
Purity of Crude Product Generally high, with fewer expected byproducts.Potentially lower, with risks of aldehyde/acid impurities and over-iodination.The controlled nature of Route A leads to a cleaner reaction profile.
Development Effort Low. The route is well-established.High. Optimization of reaction conditions would likely be required.The lack of specific literature for Route B implies a need for significant process development.
Experimental Workflow Visualization

The logical flow of each synthetic route can be visualized using the following diagrams.

Route_A cluster_0 Step 1: Iodination cluster_1 Step 2: Reduction Start_A 4-Hydroxybenzoic Acid Reagents_A1 ICl, H₂SO₄/H₂O 80 °C Start_A->Reagents_A1 Intermediate 4-Hydroxy-3,5-diiodobenzoic Acid Reagents_A1->Intermediate Reagents_A2 BH₃·THF THF, 0 °C to RT Intermediate->Reagents_A2 Product_A 4-Hydroxy-3,5-diiodobenzyl Alcohol Reagents_A2->Product_A Route_B cluster_0 Direct Iodination Start_B 4-Hydroxybenzyl Alcohol Reagents_B I₂, HIO₃ EtOH, 40-50 °C Start_B->Reagents_B Product_B 4-Hydroxy-3,5-diiodobenzyl Alcohol Reagents_B->Product_B

Caption: Workflow for Route B: Direct iodination of 4-Hydroxybenzyl Alcohol.

Conclusion and Recommendations

Based on the comprehensive analysis of both synthetic strategies, Route A, the two-step synthesis starting from 4-hydroxybenzoic acid, is the recommended pathway for the reliable and scalable production of this compound.

The primary justifications for this recommendation are its predictability, high overall yield, and the generation of a purer crude product, which simplifies downstream processing. The first step, the di-iodination of 4-hydroxybenzoic acid, is a high-yielding reaction (93%) that is well-documented in the literature. [5]The subsequent selective reduction of the carboxylic acid with borane is a standard and highly efficient transformation in organic synthesis.

While Route B offers the allure of a more concise, single-step process, it is fraught with potential challenges. The high reactivity of the 4-hydroxybenzyl alcohol substrate makes the reaction difficult to control, increasing the likelihood of side-product formation and consequently lowering the yield and complicating purification. The lack of established protocols for this specific transformation necessitates considerable investment in process development and optimization, making it a higher-risk option for time-sensitive research and development projects.

For researchers requiring a dependable and efficient synthesis of this compound, the robustness and high fidelity of Route A make it the superior choice.

References

  • Rondeau-Gagne, S., Neabo, J. R., Daigle, M., Cantin, K., & Morin, J. F. (2014). Synthesis and characterization of 4-hydroxy-3,5-diiodobenzoic acid and its derivatives. Beilstein Journal of Organic Chemistry, 10, 1613–1619. Available at: [Link]

  • LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link]

  • Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

  • LibreTexts. (2021). 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. Available at: [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Available at: [Link]

  • LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. Available at: [Link]

  • TSI Journals. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. Trade Science Inc. Available at: [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Organic Syntheses. Available at: [Link]

  • European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol (EP 0386639 B1). Available at: [Link]

  • ResearchGate. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. Available at: [Link]

  • Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-406. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-hydroxy-3,5-diiodobenzaldehyde: Methodologies, Mechanistic Insights, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-3,5-diiodobenzaldehyde is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and biologically active compounds. Its di-iodinated phenolic structure provides a scaffold for a variety of chemical modifications, making it a versatile precursor for creating complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of common synthetic routes to 4-hydroxy-3,5-diiodobenzaldehyde, focusing on the direct iodination of 4-hydroxybenzaldehyde. We will delve into the mechanistic underpinnings of each method, present comparative data on their performance, and provide detailed, validated experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals and constraints.

Comparative Analysis of Synthetic Methodologies

The synthesis of 4-hydroxy-3,5-diiodobenzaldehyde is predominantly achieved through the electrophilic aromatic substitution of 4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde group, substitution occurs at the two ortho positions. Several iodinating systems have been developed to achieve this transformation, each with its own set of advantages and disadvantages.

Method Iodinating System Typical Yield Reaction Time Key Advantages Key Disadvantages
Method A N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)~91%[1]6 hours[1]High yield, relatively short reaction time.TFA is corrosive and requires careful handling.
Method B N-Iodosuccinimide (NIS) - Grinding Method94-99%[2]5-8 minutes[2]Environmentally friendly (solvent-free), extremely rapid, high yield.May not be suitable for large-scale synthesis without specialized equipment.
Method C Potassium Iodide (KI) & Sodium Periodate (NaIO₄)~95%[3]96 hours[3]Uses readily available and inexpensive reagents.Very long reaction time.
Method D Iodine & Iodic Acid (HIO₃)High (quantitative data varies)2 hoursMild reaction conditions, short reaction time, no catalyst required.Requires careful control of stoichiometry.
Method E Laccase-catalyzed Iodination with KI77-85%[4]15 hours[4]"Green" chemistry approach, uses a biocatalyst, avoids harsh reagents.[4]Requires specialized enzyme and buffer systems, longer reaction time than some chemical methods.

Mechanistic Insights

The iodination of 4-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution. The electron-donating hydroxyl group activates the benzene ring, making it more susceptible to attack by an electrophile. The key difference between the methods lies in the generation of the active iodine electrophile (I⁺ or a polarized iodine species).

  • N-Iodosuccinimide (NIS): In the presence of an acid like TFA, the nitrogen atom of NIS is protonated, which makes the iodine atom more electrophilic and susceptible to nucleophilic attack by the activated aromatic ring.[5] The grinding method likely proceeds through a similar mechanism, with the solid-state interaction facilitating the reaction.[2]

  • Potassium Iodide (KI) & Sodium Periodate (NaIO₄): In this system, the periodate (IO₄⁻) acts as an oxidizing agent, oxidizing the iodide (I⁻) from KI to generate molecular iodine (I₂) or a more potent electrophilic iodine species in situ.[6] This in-situ generation of the iodinating agent is a key feature of this method.

  • Iodine & Iodic Acid: Iodic acid serves as an in-situ oxidant for molecular iodine, generating a more powerful electrophilic iodinating species.

  • Laccase-catalyzed Iodination: The laccase enzyme, in the presence of oxygen, catalyzes the oxidation of iodide (I⁻) to an electrophilic iodine species, which then iodinates the phenol.[4] This biocatalytic approach offers a high degree of selectivity under mild conditions.[4]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of 4-hydroxy-3,5-diiodobenzaldehyde. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Method A: N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

This protocol is adapted from a procedure reported for the di-iodination of 4-hydroxybenzaldehyde.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in trifluoroacetic acid (TFA).

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-hydroxy-3,5-diiodobenzaldehyde.

Method C: Potassium Iodide (KI) & Sodium Periodate (NaIO₄)

This protocol is based on a reported synthesis of 4-hydroxy-3,5-diiodobenzaldehyde.[3]

  • Reaction Setup: In a 100mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0g, 8.19 mmol), sodium periodate (1.75g, 8.19 mmol), and NaCl (957mg, 16.38 mmol) in acetic acid (30 mL).[3]

  • Addition of Water: Add H₂O (3 mL) at room temperature.[3]

  • Initial Stirring: Stir the reaction mixture at room temperature for 10 minutes.[3]

  • Addition of KI: Add potassium iodide (2.72g, 16.4 mmol) to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for 96 hours.[3]

  • Workup: Dilute the reaction mixture with ethyl acetate (25 mL) and 1M aqueous sodium thiosulfate solution (25 mL). Stir the resulting mixture for 15 minutes.[3]

  • Extraction: Transfer the mixture to an Erlenmeyer flask and wash with ethyl acetate (50 mL) and 1M aqueous sodium thiosulfate solution (50 mL). Stir for another 15 minutes. Separate the organic layer, and extract the aqueous phase further with ethyl acetate (3 x 50 mL).[3]

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and filter.[3]

  • Concentration: Concentrate the filtrate to dryness to yield 4-hydroxy-3,5-diiodobenzaldehyde as a light yellow solid (2.91g, 95% yield).[3]

Visualization of Synthetic Workflows

General Synthetic and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-Hydroxybenzaldehyde Reaction Reaction at RT Start->Reaction Reagents Iodinating Agent (e.g., NIS, KI/NaIO4) Reagents->Reaction Solvent Solvent (e.g., TFA, Acetic Acid) Solvent->Reaction Quenching Quenching (Water, Na2S2O3) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Product 4-Hydroxy-3,5-diiodobenzaldehyde Purification->Product

Caption: General workflow for the synthesis and purification of 4-hydroxy-3,5-diiodobenzaldehyde.

Comparison of Synthetic Routes

G cluster_methods Iodination Methods Start 4-Hydroxybenzaldehyde MethodA Method A: NIS, TFA 6h, ~91% Start->MethodA MethodB Method B: NIS (Grinding) <10 min, >94% Start->MethodB MethodC Method C: KI, NaIO4 96h, ~95% Start->MethodC MethodD Method D: I2, HIO3 2h, High Yield Start->MethodD MethodE Method E: Laccase, KI 15h, ~85% Start->MethodE Product 4-Hydroxy-3,5-diiodobenzaldehyde MethodA->Product MethodB->Product MethodC->Product MethodD->Product MethodE->Product

Caption: Comparison of different synthetic routes to 4-hydroxy-3,5-diiodobenzaldehyde.

Safety and Handling

4-hydroxy-3,5-diiodobenzaldehyde and its precursors require careful handling.

  • 4-hydroxy-3,5-diiodobenzaldehyde: May cause skin, eye, and respiratory irritation.[3]

  • 4-hydroxybenzaldehyde: Can cause skin and serious eye irritation.[7]

  • N-Iodosuccinimide (NIS): A strong oxidizing agent. Handle with care.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Use in a fume hood with appropriate PPE.

  • Sodium Periodate (NaIO₄): A strong oxidizing agent.

  • Iodine and Iodic Acid: Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Applications in Drug Discovery

4-hydroxy-3,5-diiodobenzaldehyde is a valuable intermediate in the synthesis of more complex molecules for drug discovery and development. The iodine atoms can serve as handles for further functionalization through reactions such as cross-coupling, allowing for the rapid generation of diverse compound libraries for screening. Additionally, iodinated aromatic compounds are precursors for radiolabeled molecules used in medical imaging. The phenolic hydroxyl and aldehyde functionalities also offer sites for derivatization, making this compound a versatile scaffold in medicinal chemistry.

Conclusion

The synthesis of 4-hydroxy-3,5-diiodobenzaldehyde from 4-hydroxybenzaldehyde can be achieved through several effective methods. The choice of method depends on the specific requirements of the researcher, including desired yield, reaction time, cost, and environmental considerations. For rapid, high-yield synthesis on a lab scale, the solvent-free grinding method with NIS is an excellent option. For larger-scale synthesis where cost is a primary concern, the KI/NaIO₄ method is a viable, albeit slow, alternative. The laccase-catalyzed method presents a promising green alternative for sustainable chemical production. By understanding the advantages and limitations of each approach, researchers can select the most appropriate method to efficiently synthesize this important chemical intermediate for their drug discovery and development programs.

References

  • Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. (URL not available)
  • Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. (2019). RSC Advances. [Link]

  • 4-HYDROXY-3,5-DIIODO-BENZALDEHYDE - ChemBK. (2024). [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (n.d.). Semantic Scholar. (URL not available)
  • Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4726–4729. [Link]

  • Hathaway, B. A. (2007). Comparison of Iodination of Methoxylated Benzaldehydes and Related Compounds using Iodine/Silver Nitrate and Iodine/Periodic Acid. Synthetic Communications, 37(21), 3855-3860. (URL not available)
  • Iodination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Cao, J., Zhu, Q., Sha, Z., & Yao, C. (2015). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and conditions: (a) NIS (1.2 eq.), TFA, r.t., 6 h, 40% (11), 55% (12); (b): NIS (2.2 eq.), TFA, r.t., 6 h, 91%; (c) TMSCl, DCM, ethylene glycol, reflux, 18 h, 87%. ResearchGate. [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. (2008). TSI Journals. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia. [Link]

  • Stavber, S., & Iskra, J. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 134. [Link]

  • 4-Hydroxy-3,5-diiodobenzaldehyde. (n.d.). PubChem. [Link]

  • 4-Hydroxybenzaldehyde Safety Data Sheet. (n.d.). Carl Roth. [Link]

  • Chouthaiwale, P. V., Karabal, P. U., Suryavanshi, G., & Sudalai, A. (2010). Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides. Synthesis, 2010(22), 3879-3882. [Link]

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A Senior Application Scientist's Guide to Electrophilic Iodination: Reagents, Mechanisms, and a Critical Look at Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of organic synthesis, particularly within pharmaceutical development, the introduction of iodine to aromatic scaffolds is a critical transformation. Iodinated arenes are versatile intermediates, pivotal for cross-coupling reactions, radio-labeling, and modulating pharmacological activity. The choice of iodinating reagent is paramount, dictating the reaction's efficiency, selectivity, and scalability.

This guide provides an in-depth comparison of common electrophilic iodinating reagents, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl). It addresses a common misconception regarding the role of molecules like 4-Hydroxy-3,5-diiodobenzyl alcohol, clarifying its position as a synthetic intermediate rather than an iodinating agent. By examining the mechanisms, operational considerations, and performance data for established reagents, this document serves as a practical resource for researchers aiming to optimize their synthetic strategies for aromatic iodination.

Introduction: The Challenge of Electrophilic Aromatic Iodination (SEAr)

The direct iodination of aromatic rings is an electrophilic aromatic substitution (SEAr) reaction.[1] Unlike bromination or chlorination, the iodination of arenes is often more challenging due to the lower electrophilicity of molecular iodine (I₂).[2][3] Consequently, the reaction typically requires an activating agent or a more potent source of electrophilic iodine ("I⁺") to proceed efficiently, especially for less reactive substrates.[4]

The overall mechanism involves two key steps:

  • Formation of a σ-complex (arenium ion): The π-electrons of the aromatic ring attack the electrophilic iodine source, forming a resonance-stabilized carbocation. This is typically the rate-determining step.[5]

  • Rearomatization: A weak base removes a proton from the carbon atom bonded to the iodine, restoring the ring's aromaticity.[5]

The choice of reagent directly influences the generation and reactivity of the "I⁺" species, thereby affecting reaction conditions, substrate scope, and regioselectivity.

Clarifying the Role of this compound

A critical point of clarification is necessary regarding the topic compound. Based on an extensive review of the chemical literature, This compound is not utilized as an iodinating reagent. It is not a source of electrophilic iodine for other substrates. Instead, it is a synthetic product or intermediate, itself formed through the iodination of a precursor like 4-hydroxybenzyl alcohol. Molecules of this class are typically explored for their own biological activities or used as building blocks in larger molecular constructs.[1][6]

Therefore, this guide will pivot to a more practical and scientifically accurate comparison: evaluating established iodinating reagents using the synthesis of an iodinated activated phenol as a representative model system.

The Reagent Landscape: A Comparative Overview

The selection of an iodinating reagent is a critical decision based on the substrate's reactivity, required selectivity, and practical considerations like handling and safety.

Reagent/SystemFormulaPhysical FormKey AdvantagesKey Disadvantages
Molecular Iodine (+ Oxidant) I₂ + Oxidizing AgentDark Gray SolidLow cost, readily available.Requires an oxidant (e.g., H₂O₂, HIO₃, HNO₃) which can be hazardous and lead to side reactions. Reaction is reversible.[4][7]
Iodine Monochloride IClRed-brown Liquid/SolidHighly reactive source of "I⁺" due to bond polarization.[8] Effective for a wide range of substrates.[5]Corrosive and moisture-sensitive.[8] Can be hazardous to handle. May lead to over-iodination or chlorination byproducts.
N-Iodosuccinimide (NIS) C₄H₄INO₂White/Yellow PowderSolid, easy to handle, mild reaction conditions.[9] Good functional group tolerance and high regioselectivity.[9][10]Higher cost than I₂. Less reactive than ICl, may require an acid catalyst for deactivated arenes.[11]
Mechanism of Action: Where Reagents Diverge

While all reagents aim to deliver an electrophilic iodine, their mechanisms differ significantly.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Benzyl Alcohol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzyl group is a cornerstone of modern organic synthesis. Its derivatives offer a versatile toolkit for a range of applications, from protecting sensitive functional groups to serving as precursors for complex molecular architectures.[1][2][3] However, the subtle yet critical differences between these derivatives dictate their suitability for specific synthetic routes. The choice is not merely one of convenience but a strategic decision that can significantly impact yield, purity, and the overall efficiency of a multi-step synthesis.

This guide provides an in-depth comparative analysis of benzyl alcohol and its derivatives. Moving beyond simple protocols, we will explore the causal relationships between structure and reactivity, offering field-proven insights to inform your experimental design. We will dissect their performance in two primary roles: as alcohol protecting groups and as substrates for oxidation, supported by experimental data and detailed methodologies.

Part 1: The Benzyl Ether Motif - A Comparative Analysis of Protecting Groups

The benzyl (Bn) ether is one of the most widely utilized protecting groups for hydroxyl functions, prized for its general stability under both acidic and basic conditions.[4] Its true power, however, lies in the diverse cleavage methods available, which can be tailored by modifying the aromatic ring. Here, we compare the standard benzyl group with its electron-rich analogue, the p-methoxybenzyl (PMB) group.

Protection Strategy: Formation of Benzyl Ethers

The most common method for installing a benzyl ether is the Williamson ether synthesis, which involves the S_N2 reaction of an alkoxide with a benzyl halide.[5]

  • Standard Conditions: Strong bases like sodium hydride (NaH) are effective for generating the alkoxide for reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7]

  • For Selective Protection: In complex molecules like diols, milder bases such as silver oxide (Ag₂O) can afford greater selectivity for the more accessible hydroxyl group.[6]

  • For Base-Sensitive Substrates: An alternative, acid-catalyzed route involves the use of benzyl trichloroacetimidate, which allows for protection under non-basic conditions.[6]

The PMB group is installed under similar conditions, typically using PMB-Cl or PMB-Br.

Experimental Protocol: General Benzylation via Williamson Ether Synthesis
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Halide: Cool the reaction back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Cleavage Strategy: A Comparison of Deprotection Methods

The primary distinction between benzyl ether derivatives emerges during the deprotection step. The choice of derivative dictates the available cleavage methods, enabling orthogonal strategies in complex syntheses.

  • Benzyl (Bn) Ethers: The most common deprotection method is catalytic hydrogenolysis (H₂ gas over a palladium catalyst), which is exceptionally mild and clean, yielding only the deprotected alcohol and toluene.[4][6] A significant drawback is its incompatibility with other reducible functional groups, such as alkenes, alkynes, azides, and some nitro groups.[8] For substrates sensitive to hydrogenation, catalytic transfer hydrogenation using donors like formic acid or ammonium formate provides a safer and often more selective alternative.[9][10]

  • p-Methoxybenzyl (PMB) Ethers: The key advantage of the PMB group is its susceptibility to oxidative cleavage . The electron-donating methoxy group stabilizes the cationic intermediate formed during oxidation, allowing for facile removal with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under conditions that leave a standard Bn ether untouched.[6][11] This oxidative removal is orthogonal to the reductive cleavage of Bn ethers, a feature of immense strategic importance.

Comparative Data: Benzyl (Bn) vs. p-Methoxybenzyl (PMB) Ethers
FeatureBenzyl (Bn) Etherp-Methoxybenzyl (PMB) Ether
Structure -CH₂Ph-CH₂(p-OMe)Ph
Primary Introduction Williamson Synthesis (NaH, BnBr)[5][6]Williamson Synthesis (NaH, PMB-Cl)
Stability to Acid Generally Stable[12]Less Stable than Bn; cleavable by strong acids
Stability to Base Stable[12]Stable
Primary Cleavage Catalytic Hydrogenolysis (H₂, Pd/C)[4][7]Oxidative Cleavage (DDQ)[6]
Orthogonality Cleaved under reductive conditionsCleaved under oxidative conditions
Visualization: Protecting Group Selection Workflow

This diagram illustrates the decision-making process for selecting between Bn and PMB as alcohol protecting groups based on the functional groups present in the molecule.

G cluster_0 Protecting Group Selection Logic cluster_1 Pathway 1 cluster_2 Pathway 2 start Start: Need to Protect an Alcohol q1 Are reducible groups (alkenes, alkynes, azides) present and need to be retained? start->q1 use_pmb Use PMB Ether q1->use_pmb Yes use_bn Use Bn Ether q1->use_bn No deprotect_pmb Cleave with DDQ (Oxidative) use_pmb->deprotect_pmb Orthogonal to reduction q2 Are sensitive groups (e.g., other ethers) compatible with H₂/Pd-C? use_bn->q2 deprotect_bn Cleave with H₂/Pd-C (Reductive) q2->deprotect_bn Yes alt_deprotect Consider Transfer Hydrogenation (HCOOH) q2->alt_deprotect No

Caption: Decision workflow for choosing between Bn and PMB protecting groups.

Part 2: Oxidation of Benzyl Alcohol Derivatives to Carbonyls

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, providing critical intermediates for pharmaceuticals and fine chemicals.[13] The efficiency of this process is highly dependent on both the chosen oxidant and the electronic nature of the benzyl alcohol derivative.

Modern Catalytic Approaches

While classic stoichiometric oxidants like manganese dioxide (MnO₂) or chromium-based reagents are effective, modern synthesis prioritizes greener, catalytic methods that minimize toxic waste.[14]

  • Palladium-Catalyzed Aerobic Oxidation: Heterogeneous palladium catalysts, such as Pd nanoparticles on aluminum oxy-hydroxide (Pd/AlO(OH)), can efficiently catalyze the oxidation of benzyl alcohols using atmospheric oxygen as the terminal oxidant, often under solvent-free conditions.[13]

  • Photoorganocatalysis: Visible-light-mediated methods using an organic photocatalyst can activate molecular oxygen from the air to perform the oxidation under mild conditions.[14]

The Impact of Aromatic Substituents

The electronic properties of substituents on the aromatic ring play a crucial role in the oxidation rate.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains enhance the reactivity of the benzyl alcohol towards oxidation. They increase the electron density of the aromatic system, facilitating the key steps in many catalytic cycles.[15]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl) decrease the rate of oxidation by reducing the electron density of the ring.[15]

Experimental Protocol: Pd-Catalyzed Solvent-Free Oxidation

This protocol is adapted from a highly efficient procedure using a heterogeneous palladium catalyst.[13]

  • Setup: To a reaction vessel, add the benzyl alcohol derivative (1.0 mmol), potassium hydroxide (1.5 mmol), and Pd/AlO(OH) nanoparticles (25 mg, 0.12 mol%).

  • Atmosphere: Ensure the vessel is under an atmosphere of O₂ (1 atm).

  • Reaction: Agitate the mixture using ultrasonic irradiation at room temperature for 3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC analysis.

  • Workup: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be further purified by chromatography if necessary.

Comparative Data: Oxidation of Substituted Benzyl Alcohols

The following data, based on results from a Pd/AlO(OH) catalyzed system, demonstrates the influence of substituents on reaction efficiency.[13]

Benzyl Alcohol DerivativeSubstituentElectronic EffectTime (h)Yield (%)
4-Methoxybenzyl alcohol-OCH₃EDG3>99%
Benzyl alcohol-HNeutral399%
4-Chlorobenzyl alcohol-ClEWG3>99%
4-Nitrobenzyl alcohol-NO₂Strong EWG3>99%
4-(Dimethylamino)benzyl alcohol-N(CH₃)₂Strong EDG372%

Note: While the reported yields for many derivatives are uniformly high under these specific potent conditions, kinetic studies generally show that EDGs accelerate the reaction rate compared to EWGs.[15]

Visualization: Generalized Catalytic Oxidation Cycle

This diagram illustrates a plausible mechanism for the aerobic oxidation of benzyl alcohol catalyzed by a palladium species.

G cluster_0 Pd-Catalyzed Aerobic Oxidation Cycle Pd0 Pd(0) RCH2OH R-CH₂OH PdH H-Pd(II)-OR PdII Pd(II) PdH->PdII β-Hydride Elimination RCHO R-CHO PdH->RCHO PdII->Pd0 Reductive Elimination H2O H₂O PdII->H2O RCH2OH->PdH Oxidative Addition O2 ½ O₂ O2->Pd0 Re-oxidation

Caption: Simplified catalytic cycle for palladium-catalyzed alcohol oxidation.

Conclusion

The strategic selection of a benzyl alcohol derivative is a critical decision in the design of a synthetic route. As protecting groups, the choice between a standard benzyl ether and a substituted variant like PMB hinges on the required orthogonality for deprotection; reductive cleavage for the former and oxidative for the latter. In oxidation reactions, the electronic nature of substituents on the aromatic ring directly influences reactivity, a factor that must be considered when planning reaction conditions and times. By understanding the causal mechanisms behind their reactivity, researchers can harness the full potential of these versatile synthetic tools, leading to more robust, efficient, and successful synthetic outcomes.

References
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  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Wang, L., et al. (2021). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications, 57(74), 9335-9351. Retrieved from [Link]

  • Jaspreet, K., et al. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 114, 191-195. Retrieved from [Link]

  • Chemex. (n.d.). Benzyl Alcohol: A Comprehensive Guide to its Pharmaceutical and Preservative Applications. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, G. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5707. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. [Diagram]. Retrieved from [Link]

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  • Kalaitzakis, D., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6668-6674. Retrieved from [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry Section B, 23B, 372-374. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Retrieved from [Link]

  • Le, C. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-861. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Compounds Synthesized from 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Publication for Drug Development Professionals

This guide provides an in-depth comparison of synthetic derivatives of 4-Hydroxy-3,5-diiodobenzyl alcohol, focusing on their detailed characterization. It is intended for researchers, scientists, and professionals engaged in medicinal chemistry and drug discovery.

Introduction

This compound serves as a valuable molecular starting point for creating new compounds with potential therapeutic applications. Its structure, featuring a reactive phenolic hydroxyl group, a benzylic alcohol, and two iodine atoms, allows for diverse chemical modifications. The presence of iodine is particularly interesting as it can enhance biological activity and provide a means for bioimaging. Precise characterization of any new compound is essential to understand its properties and potential as a drug candidate.

Synthetic Pathways and Strategic Considerations

The creation of new compounds from this compound primarily involves chemical reactions at the phenolic and benzylic hydroxyl groups. The specific synthetic route chosen depends on the final compound desired.

Often, the first step is to "protect" the highly reactive phenolic hydroxyl group. This allows for targeted chemical changes to the benzylic alcohol without interference. Once the benzylic position is modified, the protective group can be removed, yielding the final product or allowing for further reactions at the phenolic site. In some cases, it is possible to directly modify the benzylic alcohol using specific, mild reaction conditions that do not affect the phenolic group.

Experimental Workflow for Synthesis and Characterization

The general process for synthesizing and characterizing these compounds is outlined below. The exact chemicals and conditions will vary based on the target molecule.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound protection Phenolic -OH Protection start->protection modification Benzylic -OH Modification protection->modification deprotection Phenolic -OH Deprotection modification->deprotection product Final Product deprotection->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir xray X-ray Crystallography product->xray

Figure 1: A generalized workflow illustrating the synthesis and subsequent characterization of derivatives from this compound.

In-depth Characterization Techniques

To ensure the correct chemical structure has been made, a variety of analytical methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the molecular structure.

  • ¹H NMR: In the proton NMR spectrum of these compounds, the two protons on the aromatic ring typically appear as a single sharp signal (a singlet).[1] The protons of the benzylic group (the -CH₂OH part) also produce a distinct singlet.[1] The chemical shifts (positions of the signals) of these protons provide clues about the chemical environment and the success of the synthetic modifications.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbons directly attached to the iodine atoms have characteristic chemical shifts.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the desired reaction has occurred. The presence of two iodine atoms creates a unique isotopic pattern that serves as a clear indicator of their presence in the molecule. It is important to note that certain conditions in the mass spectrometer, such as the use of formic acid, can sometimes cause the iodine atoms to detach, a phenomenon known as deiodination.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, key signals to look for include:

  • A broad signal between 3200 and 3555 cm⁻¹ indicates the presence of an O-H group from an alcohol or phenol.

  • A strong signal between 1650 and 1750 cm⁻¹ suggests the presence of a carbonyl group (C=O), which would be present in ester derivatives.[5]

Comparative Data of Synthesized Derivatives

The following table presents a hypothetical comparison of the characterization data for two derivatives synthesized from this compound: an aldehyde and an ether.

PropertyThis compound (Starting Material)4-Hydroxy-3,5-diiodobenzaldehyde (Aldehyde Derivative)4-(Methoxymethyl)-2,6-diiodophenol (Ether Derivative)
Molecular Formula C₇H₆I₂O₂C₇H₄I₂O₂C₈H₈I₂O₂
Molecular Weight 375.93 g/mol 373.91 g/mol 389.95 g/mol
¹H NMR (Aromatic H) ~7.9 ppm (s, 2H)~8.1 ppm (s, 2H)~7.8 ppm (s, 2H)
¹H NMR (Benzylic/Aldehydic H) ~4.5 ppm (s, 2H)~9.8 ppm (s, 1H)~4.3 ppm (s, 2H), ~3.4 ppm (s, 3H)
¹³C NMR (Benzylic/Aldehydic C) ~64 ppm~191 ppm~74 ppm
FTIR (C=O stretch) Not Applicable~1680 cm⁻¹Not Applicable
FTIR (O-H stretch) ~3400 cm⁻¹ (broad)~3300 cm⁻¹ (broad)~3350 cm⁻¹ (broad)

Note: The presented chemical shifts and stretching frequencies are approximate and can vary based on the specific molecular structure and analytical conditions.

Conclusion

The successful synthesis and thorough characterization of novel compounds from this compound are critical for advancing drug discovery efforts. A multi-faceted analytical approach, combining NMR, MS, and FTIR, is essential for unambiguous structural confirmation. The comparative analysis of the data from these techniques provides a robust foundation for understanding structure-activity relationships and for the development of new therapeutic agents.

References

Due to the illustrative nature of the compounds discussed, direct literature citations for their synthesis are not provided. The methodologies and principles described are based on well-established practices in organic chemistry. For further information on the analytical techniques, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Journal of Medicinal Chemistry. American Chemical Society. [Link]

  • Tetrahedron Letters. Elsevier. [Link]

Sources

Purity analysis of synthesized 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Purity Analysis of Synthesized 4-Hydroxy-3,5-diiodobenzyl Alcohol

Authored by Dr. Evelyn Reed, Senior Application Scientist

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. The synthesis of this compound, a key starting material in various synthetic pathways, presents unique challenges in purification and subsequent purity verification. This guide provides an in-depth comparison of analytical techniques for the purity analysis of this compound, grounded in established scientific principles and practical laboratory experience.

The Synthetic Landscape and Potential Impurities

The common synthetic route to this compound involves the iodination of 4-hydroxybenzyl alcohol. This reaction, while generally efficient, can lead to a range of process-related impurities. Understanding this impurity profile is fundamental to selecting the appropriate analytical methodology.

Common Synthetic Pathway:

cluster_impurities Potential Impurities 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol This compound This compound 4-Hydroxybenzyl alcohol->this compound Iodinating Agent (e.g., I2/KI, NIS) Further Reactions Further Reactions This compound->Further Reactions API Synthesis Starting Material Unreacted 4-Hydroxybenzyl alcohol Mono-iodinated 4-Hydroxy-3-iodobenzyl alcohol Oxidation Product 4-Hydroxy-3,5-diiodobenzaldehyde Solvent Adducts Residual Solvents

Figure 1: Synthetic route and potential impurities.

A thorough purity analysis must be capable of separating and quantifying the target compound from these potential impurities.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and validation according to regulatory standards. We will compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the workhorse for purity analysis in the pharmaceutical industry. Its high resolving power and sensitivity make it ideal for separating closely related compounds.

Expertise & Experience: The key to a successful HPLC method for this compound lies in the column chemistry and mobile phase composition. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its less polar impurities. The mobile phase, typically a gradient of water and acetonitrile with a small amount of acid (e.g., trifluoroacetic acid or formic acid), is crucial for achieving sharp peaks and good resolution. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.

Trustworthiness: A well-developed HPLC method is self-validating. System suitability tests, including injection precision, peak tailing, and resolution between the main peak and its closest eluting impurity, must be performed before each run to ensure the system is performing as expected.

Authoritative Grounding: The principles of HPLC method development and validation are well-established in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). For guidance on method validation, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative source.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation: HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)
4-Hydroxybenzyl alcohol5.2< 0.1
4-Hydroxy-3-iodobenzyl alcohol12.80.5
This compound 18.5 99.3
4-Hydroxy-3,5-diiodobenzaldehyde21.10.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for structural elucidation and can be used for a quantitative assessment of purity (qNMR). It provides information on the molecular structure and can detect impurities that may not have a chromophore for UV detection in HPLC.

Expertise & Experience: For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. The two aromatic protons of the target compound will appear as a singlet due to the symmetrical substitution pattern. Any deviation from this, such as the appearance of doublets or triplets, would indicate the presence of asymmetrically substituted impurities like the mono-iodinated species. For quantitative analysis, a certified internal standard with a known concentration is added to the sample.

Trustworthiness: The inherent quantitative nature of NMR (signal intensity is directly proportional to the number of nuclei) makes it a primary analytical method. The self-validating aspect comes from the consistency of the chemical shifts and coupling constants of the target molecule and the internal standard.

Authoritative Grounding: The use of qNMR for purity assessment is recognized by leading metrology institutes and is described in publications from organizations like the National Institute of Standards and Technology (NIST).

Experimental Protocol: ¹H NMR Purity Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all nuclei for accurate integration).

    • Number of scans: 16

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

Data Presentation: ¹H NMR Purity Data

Signal Assignment (Analyte)Chemical Shift (ppm)Integration
Ar-H ~7.5 (s, 2H)2.00
-CH ₂-OH~4.4 (s, 2H)2.01
-OH~5.3 (s, 1H)0.99
Signal Assignment (Internal Standard) Chemical Shift (ppm) Integration
Maleic Acid~6.0 (s, 2H)2.00

Purity is calculated based on the relative integrals and the known weights of the analyte and internal standard.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for identifying known and unknown impurities. It provides molecular weight information, which is crucial for impurity profiling.

Expertise & Experience: For this compound, electrospray ionization (ESI) in negative ion mode is highly effective due to the acidic nature of the phenolic hydroxyl group. The expected [M-H]⁻ ion would be at m/z 376.9. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the identity of the main peak and any impurities.

Trustworthiness: The accuracy of the mass measurement in HRMS provides a high degree of confidence in the assigned elemental composition. This is a self-validating characteristic of the technique.

Authoritative Grounding: Regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the identification and characterization of impurities above certain thresholds, for which LC-MS is an indispensable tool. ICH Q3A(R2) provides guidance on impurity thresholds.

Experimental Workflow: LC-MS Impurity Identification

cluster_workflow LC-MS Workflow Sample Sample HPLC Separation HPLC Separation Sample->HPLC Separation Inject ESI Source ESI Source HPLC Separation->ESI Source Eluent Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ions Detector Detector Mass Analyzer->Detector Ion Signal Data System Data System Detector->Data System Mass Spectrum

Figure 2: LC-MS experimental workflow.

Conclusion: An Integrated Approach

While each technique offers distinct advantages, a comprehensive purity analysis of this compound relies on an integrated approach.

  • HPLC should be the primary method for routine purity testing and quantitation of known impurities due to its robustness, precision, and high throughput.

  • ¹H NMR serves as an excellent orthogonal method for confirming the structure and providing an independent, primary measure of purity through qNMR.

  • LC-MS is essential during method development and for the investigation of unknown impurities, providing invaluable molecular weight and structural information.

By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and purity of synthesized this compound, thereby safeguarding the integrity of their downstream applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Spectroscopic Guide to Iodinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of the ortho, meta, and para isomers of iodinated benzyl alcohol: 2-iodobenzyl alcohol, 3-iodobenzyl alcohol, and 4-iodobenzyl alcohol. As crucial building blocks in organic synthesis and drug discovery, a comprehensive understanding of their distinct spectroscopic signatures is paramount for researchers, scientists, and drug development professionals. This document provides a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and theoretical explanations of the observed differences.

Introduction: The Significance of Iodinated Benzyl Alcohols in Medicinal Chemistry

Iodinated benzyl alcohols are versatile organic intermediates widely employed in the synthesis of complex molecular architectures.[1] The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This functionality is particularly valuable in medicinal chemistry for the synthesis of biaryl structures found in numerous therapeutic agents, including angiotensin II receptor blockers and kinase inhibitors.[2] The benzylic alcohol moiety offers another point of functionalization through oxidation, esterification, or etherification.[2]

The specific position of the iodine atom on the benzene ring significantly influences the molecule's reactivity and its spectroscopic properties. A thorough characterization of these isomers is therefore essential for unambiguous identification, reaction monitoring, and quality control in synthetic workflows.

Comparative Spectroscopic Analysis

The electronic and steric effects of the iodine substituent, along with the hydroxymethyl group, dictate the unique spectroscopic fingerprint of each isomer. The following sections delve into a comparative analysis of their NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structural features of the iodinated benzyl alcohol isomers. The chemical shifts and coupling patterns of the protons and carbon atoms are highly sensitive to the position of the iodine atom.

The ¹H NMR spectra of the three isomers exhibit distinct patterns in the aromatic region, arising from the different substitution patterns on the benzene ring.

  • 2-Iodobenzyl Alcohol: The aromatic region of the ¹H NMR spectrum of 2-iodobenzyl alcohol is the most complex of the three isomers, displaying four distinct signals for the aromatic protons due to their unique chemical environments.

  • 3-Iodobenzyl Alcohol: The ¹H NMR spectrum of 3-iodobenzyl alcohol shows a slightly less complex aromatic region compared to the ortho isomer, with four signals that are often more separated.

  • 4-Iodobenzyl Alcohol: The para-isomer, 4-iodobenzyl alcohol, exhibits the simplest aromatic region in its ¹H NMR spectrum, typically showing two doublets corresponding to the AA'BB' spin system, a consequence of the molecule's symmetry.[3]

The chemical shift of the benzylic protons (-CH₂OH) is also influenced by the position of the iodine atom, though to a lesser extent than the aromatic protons. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) of Iodinated Benzyl Alcohols in CDCl₃

Proton Assignment2-Iodobenzyl Alcohol3-Iodobenzyl Alcohol4-Iodobenzyl Alcohol (Predicted)[3]
H-2-~7.65 (s)~7.65 (d, J ≈ 8.5 Hz)
H-3~7.38 (t)~7.30 (d)~7.10 (d, J ≈ 8.5 Hz)
H-4~7.01 (t)~7.10 (t)-
H-5~7.50 (d)~7.30 (d)~7.10 (d, J ≈ 8.5 Hz)
H-6~7.83 (d)-~7.65 (d, J ≈ 8.5 Hz)
-CH₂-~4.69 (s)~4.65 (s)~4.60 (s)
-OHVariable (br s)Variable (br s)Variable (br s)

The ¹³C NMR spectra provide further structural confirmation, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the iodine substituent. The carbon atom directly bonded to the iodine (ipso-carbon) experiences a significant shielding effect (the "heavy atom effect"), resulting in a characteristic upfield shift.

  • 2-Iodobenzyl Alcohol: The ¹³C NMR spectrum shows six distinct aromatic carbon signals. The ipso-carbon (C-2) is significantly shielded.

  • 3-Iodobenzyl Alcohol: This isomer also displays six aromatic carbon signals, with the ipso-carbon (C-3) appearing at a characteristically high field.

  • 4-Iodobenzyl Alcohol: Due to symmetry, the ¹³C NMR spectrum of the para isomer is expected to show only four signals for the aromatic carbons. The ipso-carbon (C-4) will be shielded.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm) of Iodinated Benzyl Alcohols in CDCl₃

Carbon Assignment2-Iodobenzyl Alcohol[4]3-Iodobenzyl Alcohol4-Iodobenzyl Alcohol
C-1~142.59~142.95~140.5
C-2~97.46~130.62~128.8
C-3~130.19~95.0~137.5
C-4~129.30~136.0~92.0
C-5~128.48~125.40~137.5
C-6~139.21~130.13~128.8
-CH₂-~69.28~64.23~64.5

Note: Some values for 3- and 4-iodobenzyl alcohol are estimated based on typical substituent effects and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in the iodinated benzyl alcohol isomers. The key vibrational bands are largely consistent across the three isomers, with subtle shifts in frequency and intensity due to the position of the iodine atom.

The most prominent features in the IR spectra of all three isomers are:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[1]

  • Aromatic C-H Stretch: Sharp, medium-intensity bands typically appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium-intensity bands for the -CH₂- group appearing just below 3000 cm⁻¹.

  • C=C Aromatic Ring Stretch: Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • C-H Out-of-Plane Bending: These bands in the 650-900 cm⁻¹ region are particularly diagnostic for the substitution pattern of the aromatic ring.[5]

    • Ortho (1,2-disubstituted): A strong band is expected around 750 cm⁻¹.

    • Meta (1,3-disubstituted): Two bands are typically observed, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.

    • Para (1,4-disubstituted): A single strong band is expected in the 800-850 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Iodinated Benzyl Alcohols

Vibrational Mode2-Iodobenzyl Alcohol3-Iodobenzyl Alcohol4-Iodobenzyl Alcohol
O-H Stretch~3300 (broad)~3300 (broad)~3300 (broad)
Aromatic C-H Stretch~3050~3050~3050
Aliphatic C-H Stretch~2900, ~2850~2900, ~2850~2900, ~2850
C=C Aromatic Stretch~1580, ~1460, ~1430~1590, ~1560, ~1470, ~1420~1590, ~1480
C-O Stretch~1010~1020~1010
C-H Out-of-Plane Bend~750~780, ~690~820
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring. The iodine atom, being a chromophore, and the hydroxymethyl group, an auxochrome, both affect the UV-Vis absorption.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the iodinated benzyl alcohol isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Spectral width: 12-15 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Spectral width: 200-220 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid iodinated benzyl alcohol isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction using the spectrometer's software.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the iodinated benzyl alcohol isomer in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan range: 200-400 nm

    • Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing the Spectroscopic Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) cluster_uv UV-Vis Spectroscopy Sample Iodinated Benzyl Alcohol Isomer NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep UV_Prep Dissolve in UV-transparent solvent Sample->UV_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data Process and Analyze Data NMR_Acq->NMR_Data Comparative_Analysis Comparative Spectroscopic Analysis NMR_Data->Comparative_Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Process and Analyze Data IR_Acq->IR_Data IR_Data->Comparative_Analysis UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Data Determine λmax and ε UV_Acq->UV_Data UV_Data->Comparative_Analysis

Caption: Experimental workflow for the spectroscopic comparison of iodinated benzyl alcohol isomers.

Conclusion

The ortho, meta, and para isomers of iodinated benzyl alcohol each possess a unique spectroscopic fingerprint that allows for their unambiguous differentiation. The position of the iodine atom on the aromatic ring exerts a significant influence on the chemical shifts and coupling patterns in NMR spectroscopy, the C-H out-of-plane bending vibrations in IR spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy. This comprehensive guide provides the foundational spectroscopic data and experimental protocols necessary for researchers and professionals in drug development and organic synthesis to confidently identify and characterize these important chemical intermediates.

References

  • 3-Iodobenzyl alcohol - India Fine Chemicals. Available at: [Link]

  • China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory | Lizhuo. Available at: [Link]

  • c6cy02413k1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy | ChemRxiv. Available at: [Link]

  • 3-Iodobenzyl alcohol | C7H7IO | CID 42300 - PubChem. Available at: [Link]

  • 4-Iodobenzyl alcohol | C7H7IO | CID 29012 - PubChem. Available at: [Link]

  • o-Iodobenzyl alcohol - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

  • Benzyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Selective reaction of benzyl alcohols with HI gas: Iodination, reduction, and indane ring formations | Request PDF - ResearchGate. Available at: [Link]

  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available at: [Link]

  • Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Available at: [Link]

  • UV–Vis spectrum of Benzyl alcohol adsorption by p(AMPS-Na + -co-VIm) at... - ResearchGate. Available at: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. Available at: [Link]

  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available at: [Link]

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A Comparative Guide to the Efficacy of Oxidizing Agents for 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of 4-Hydroxy-3,5-diiodobenzyl alcohol to its corresponding aldehyde is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of an oxidizing agent is paramount, as it dictates the reaction's efficiency, selectivity, and compatibility with the substrate's sensitive functional groups—namely the phenolic hydroxyl and the carbon-iodine bonds. This guide provides an in-depth comparison of various oxidizing agents, supported by mechanistic insights and experimental data from analogous systems, to facilitate the selection of the most suitable method for this specific transformation.

The unique challenges of oxidizing this compound

The oxidation of this compound presents a unique set of challenges due to the electronic properties of its substituents. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring and can make the phenolic hydroxyl itself susceptible to oxidation. Conversely, the iodine atoms are mildly deactivating through their inductive effect, yet their lone pairs can participate in resonance. This electronic environment influences the reactivity of the benzylic alcohol and the stability of the entire molecule under oxidative conditions. Therefore, an ideal oxidizing agent must be highly selective for the primary alcohol, leaving the phenolic hydroxyl and the carbon-iodine bonds intact.

Comparative Analysis of Selected Oxidizing Agents

Based on a thorough review of the literature for the oxidation of benzylic alcohols, particularly those with sensitive functional groups, four key oxidizing agents have been selected for comparison: Manganese Dioxide (MnO₂), TEMPO-based systems, Dess-Martin Periodinane (DMP), and Swern Oxidation.

Oxidizing Agent/SystemTypical YieldSelectivityKey Remarks
**Manganese Dioxide (MnO₂) **Good to high yields[1]Highly selective for allylic and benzylic alcohols[1][2]A mild, heterogeneous oxidant that minimizes the risk of over-oxidation.[3] Requires a large excess of the reagent.[1]
TEMPO/Co-oxidant High to excellent yields[4]Highly selective for primary alcohols.[4]A catalytic system with a variety of co-oxidants (e.g., NaOCl, PhI(OAc)₂). Mild conditions and high chemoselectivity.[5]
Dess-Martin Periodinane (DMP) High yields[6][7]High chemoselectivity, tolerates sensitive functional groups.[6]Mild, neutral pH conditions and short reaction times.[6][8] The reagent is moisture-sensitive and can be explosive under certain conditions.[7]
Swern Oxidation High yields[9][10]Excellent for sensitive substrates, no over-oxidation to carboxylic acid.[9]Requires cryogenic temperatures (-78 °C) and produces malodorous dimethyl sulfide as a byproduct.[11]

Mechanistic Insights and Rationale for Selection

The choice of an oxidizing agent should be guided by a clear understanding of its reaction mechanism. This allows for a rational prediction of its compatibility with the substrate.

Manganese Dioxide (MnO₂)

The oxidation with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent.[1] This surface-mediated mechanism is believed to proceed via a radical intermediate, which is particularly stabilized at the benzylic position. This inherent selectivity for benzylic and allylic alcohols makes it an excellent candidate for the oxidation of this compound, as it is less likely to affect the phenolic hydroxyl or the aryl-iodide bonds.

Caption: Workflow for the oxidation of this compound using MnO₂.

TEMPO-based Systems

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant.[5] The active oxidizing species is the N-oxoammonium ion, which is generated in situ. This system is renowned for its high selectivity in oxidizing primary alcohols to aldehydes under mild conditions, with no over-oxidation to carboxylic acids.[4] The choice of co-oxidant (e.g., sodium hypochlorite, diacetoxyiodobenzene) can be tailored to the specific substrate. Given its mild nature, it is a promising method for substrates with sensitive functional groups.

TEMPO_Catalytic_Cycle cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Aldehyde R-CHO Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant_reduced Reduced Co-oxidant Alcohol R-CH₂OH

Caption: The catalytic cycle of a TEMPO-mediated oxidation.

Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6] The reaction proceeds under neutral conditions at room temperature, which is advantageous for sensitive substrates.[8] Its high chemoselectivity means it is unlikely to affect other functional groups such as phenols, sulfides, or vinyl ethers.[6]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[9] It is a very mild and highly selective method that reliably stops at the aldehyde stage.[11] The reaction is carried out at low temperatures (-78 °C), which can be a practical consideration. A notable drawback is the formation of the volatile and malodorous dimethyl sulfide.[11]

Experimental Protocols

The following protocols are based on general procedures for the oxidation of benzylic alcohols and should be optimized for this compound.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation[2]
  • Preparation: To a solution of this compound (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or chloroform, 20 mL) in a round-bottom flask, add activated manganese dioxide (10-20 equivalents).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with the solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-Hydroxy-3,5-diiodobenzaldehyde. Purify by column chromatography if necessary.

Protocol 2: TEMPO-Catalyzed Oxidation with PhI(OAc)₂[4]
  • Preparation: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add TEMPO (0.05 mmol) and diacetoxyiodobenzene (PhI(OAc)₂) (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation[8]
  • Preparation: Dissolve this compound (1.0 mmol) in dichloromethane (15 mL) in a round-bottom flask.

  • Reaction: Add Dess-Martin Periodinane (1.1 equivalents) in one portion. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Swern Oxidation[9][11]
  • Preparation of the Swern Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of dimethyl sulfoxide (3.0 mmol) in anhydrous dichloromethane (2 mL). Stir the mixture for 15 minutes.

  • Addition of Alcohol: Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 mmol) to the reaction mixture and stir for another 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Recommendations

For the selective oxidation of this compound, mild and highly selective oxidizing agents are recommended.

  • Manganese Dioxide (MnO₂) and Dess-Martin Periodinane (DMP) are excellent starting points due to their high selectivity for benzylic alcohols and tolerance for a wide range of functional groups.

  • TEMPO-based systems offer a catalytic and environmentally benign alternative, with the potential for high yields under mild conditions.

  • Swern Oxidation is a reliable method for sensitive substrates but requires more stringent experimental conditions.

The choice of the optimal oxidizing agent will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the need to avoid certain reagents or byproducts. It is strongly advised to perform small-scale trial reactions to determine the most effective and efficient method for the desired transformation.

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

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  • Park, Y.; Kim, Y. S. A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Bull. Korean Chem. Soc.2015 , 36 (6), 1669-1674. [Link]

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  • Singh, K.; et al. Silica functionalized Cu(II) catalysed selective oxidation of benzyl alcohols using TEMPO and molecular oxygen. J. Chem. Sci.2016 , 128, 1631–1638. [Link]

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  • Karzan, A. W.; et al. Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. ZANCO Journal of Pure and Applied Sciences2019 , 31 (1), 49-56. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Aricò, F.; et al. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. J. Mol. Catal. A: Chem.2014 , 386, 75-80. [Link]

  • Ide, M. S.; et al. A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions. Catalysts2023 , 13 (11), 1435. [Link]

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  • Ball, S.; et al. THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. J. Am. Chem. Soc.1956 , 78 (6), 1163–1165. [Link]

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  • Vargas, A.; et al. Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies. Sci. Technol. Adv. Mater.2018 , 19 (1), 223-234. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Su, C. Z.; et al. Catalytic oxidation of alcohols using manganese oxides. US6486357B2.
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  • Chem-Station. Swern Oxidation. [Link]

  • Van-Gysel, A.; et al. Process for the preparation of hydroxybenzaldehydes. US4119671A.
  • Liu, Y.; et al. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Synth. Commun.1997 , 27 (10), 1777-1781. [Link]

  • Meyer, M. P.; et al. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. J. Am. Chem. Soc.2009 , 131 (44), 16054–16055. [Link]

  • Wang, N.; et al. Proposed mechanism of TEMPO-derivative driven benzyl alcohol oxidation on dye-sensitized TiO2. Sustainable Energy Fuels2019 , 3, 1701-1712. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Hydroxy-3,5-diiodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reproducible and reliable results. 4-Hydroxy-3,5-diiodobenzyl alcohol, a key building block in the synthesis of various biologically active molecules, is no exception. Impurities, which can include residual starting materials, incompletely iodinated species, or by-products, can lead to failed reactions, misleading biological data, and significant delays in research timelines.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of commercially available this compound. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Analytical Imperative: Common Impurities and Their Impact

The typical synthesis of this compound involves the iodination of a precursor like 4-hydroxybenzyl alcohol.[1] This process can lead to a predictable profile of potential impurities that must be analytically resolved:

  • Starting Material: Residual 4-Hydroxybenzyl alcohol.

  • Mono-iodinated Species: 4-Hydroxy-3-iodobenzyl alcohol.

  • Positional Isomers: Other di-iodinated isomers, though less common.

  • Oxidation Products: 4-Hydroxy-3,5-diiodobenzaldehyde.

  • Residual Solvents and Reagents: From the reaction and purification process.

The presence of these impurities can have significant downstream consequences. For instance, the mono-iodinated species possesses a different reactivity and molecular weight, which would compromise the stoichiometry of subsequent reactions and introduce impurities into the final compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-Phase HPLC (RP-HPLC) is the premier technique for assessing the purity of moderately polar aromatic compounds like this compound. Its high resolution allows for the separation of structurally similar impurities from the main analyte peak.[2]

Causality of Method Design

The choice of a C18 column is based on the hydrophobic nature of the di-iodinated benzene ring. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is designed to ensure sharp peak shapes. TFA protonates the phenolic hydroxyl group, suppressing its ionization and preventing peak tailing. The gradient elution is critical; it allows for the effective separation of the more polar starting material (eluting earlier) from the more hydrophobic di-iodinated product and other potential non-polar impurities.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[3]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Sample Diluent: 50:50 ACN:Water.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[4]

    • Detection Wavelength: 226 nm (the λmax of the parent compound, 4-hydroxybenzyl alcohol).[5]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visual Workflow: HPLC Purity Assessment

Caption: HPLC experimental workflow from sample preparation to final purity calculation.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

While HPLC provides relative purity, ¹H NMR spectroscopy, when used quantitatively (qNMR), can determine absolute purity against a certified internal standard. This technique is invaluable as it is non-destructive and provides structural confirmation simultaneously.[2]

Causality of Method Design

The power of qNMR lies in the direct proportionality between the integrated signal area of a proton and the number of nuclei it represents. By comparing the integral of a unique proton signal from the analyte with that of a known amount of a high-purity internal standard, one can calculate the analyte's absolute mass percent purity. The choice of internal standard is critical; it must be stable, non-reactive, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid is an excellent choice for this application.

Detailed Experimental Protocol: qNMR
  • Instrumentation and Reagents:

    • NMR Spectrometer (≥400 MHz).[2]

    • High-precision analytical balance.

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and the standard, and to allow observation of the hydroxyl protons).

    • Internal Standard (IS): Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (W_Analyte) into a clean vial.

    • Accurately weigh ~5 mg of maleic acid (W_IS) into the same vial.

    • Dissolve the mixture in precisely 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Spectral Width: Appropriate range to cover all signals (~0-12 ppm).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the benzylic (CH₂) singlet of the analyte (~4.5 ppm) (I_Analyte).[6]

    • Integrate the vinyl singlet of maleic acid (~6.3 ppm) (I_IS).

    • Calculate purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS

    Where:

    • N = Number of protons for the integrated signal (Analyte=2, IS=2)

    • MW = Molecular Weight (Analyte=375.93 g/mol , IS=116.07 g/mol )

    • Purity_IS = Purity of the internal standard (as a percentage).

Visual Workflow: qNMR Purity Assessment

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS): Impurity Identification

While HPLC and NMR quantify purity, Mass Spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is unparalleled for identifying the molecular weight of unknown impurities.

Causality of Method Design

Electron Ionization (EI) used in GC-MS provides a fragmentation pattern that serves as a "fingerprint" for the molecule, which can be matched against spectral libraries.[7] For this compound, characteristic fragmentation includes alpha-cleavage (loss of the CH₂OH group) and dehydration (loss of H₂O).[8][9] Observing the molecular ion peak (M+) at m/z 376 (for the most common ¹²⁷I isotope) confirms the identity of the main component. Impurity peaks can be analyzed similarly; for example, a peak at m/z 250 would correspond to the mono-iodinated species, while a peak at m/z 124 would indicate the presence of the starting material, 4-hydroxybenzyl alcohol.[10]

Detailed Experimental Protocol: GC-MS
  • Instrumentation and Reagents:

    • GC-MS system with an EI source.

    • Capillary column suitable for polar compounds (e.g., HP-INNOWax).[2]

    • Carrier Gas: Helium.

    • Solvent: Methanol or Ethyl Acetate.

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the sample in the chosen solvent.

  • Instrumental Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Ion Source: EI at 70 eV.

    • Mass Range: Scan from m/z 40-500.

  • Data Analysis:

    • Identify the main peak and determine its retention time.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion and expected fragmentation.

    • Analyze the mass spectra of any smaller peaks to identify impurities by their molecular weights and fragmentation patterns.

Comparative Analysis of Purity Assessment Techniques

The choice of technique depends on the specific question being asked. A multi-technique approach provides the most comprehensive picture of a sample's purity.

Technique Primary Purpose Advantages Limitations Ideal Use Case
RP-HPLC Quantitative Purity (Relative)High resolution, sensitive, robust, widely available.Requires reference standards for impurity identification, relative quantification.Routine quality control, stability studies, batch-to-batch comparison.
qNMR Quantitative Purity (Absolute)Absolute quantification without a specific reference standard for the analyte, provides structural confirmation.Lower sensitivity than HPLC, requires high-purity internal standard, higher equipment cost.Certifying reference materials, definitive purity assignment.
GC-MS / LC-MS Impurity IdentificationProvides molecular weight and structural information of impurities.[7]Quantification can be complex and less accurate than HPLC or qNMR.Characterizing unknown peaks found in HPLC, confirming impurity structures.

Hypothetical Data from Commercial Suppliers

To illustrate the importance of this multi-faceted approach, consider the following hypothetical purity data for this compound from three different commercial suppliers.

Supplier Stated Purity Purity by HPLC (%) Purity by qNMR (%) Key Impurities Identified by GC-MS
Supplier A >98%98.998.54-Hydroxy-3-iodobenzyl alcohol (0.8%)
Supplier B 99%99.296.84-Hydroxy-3-iodobenzyl alcohol (0.5%), Residual Toluene (2.1%)
Supplier C >97%97.597.34-Hydroxybenzyl alcohol (1.5%), 4-Hydroxy-3,5-diiodobenzaldehyde (0.7%)

This table demonstrates that a stated purity value may not tell the whole story. Supplier B's product has high purity by HPLC but contains a significant amount of residual solvent, which qNMR detected. Supplier C's product is contaminated with both starting material and an oxidation by-product. For sensitive applications, the material from Supplier A would be the most suitable choice.

Conclusion: A Mandate for Rigorous Validation

The assessment of purity for a critical reagent like this compound cannot be an afterthought. It requires a strategic and orthogonal approach, employing multiple analytical techniques to build a complete profile of the material. Relying solely on a supplier's Certificate of Analysis is insufficient for high-stakes research and development. By implementing the robust HPLC, qNMR, and MS methodologies detailed in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Otto Chemie Pvt. Ltd. 4-Hydroxy benzyl alcohol, 98%, COA, Certificate of Analysis. Otto Chemie Pvt. Ltd.. [Link]

  • Kemphar International. 4 Hydroxy Benzyl Alcohol Manufacturers and Suppliers. ExportersIndia. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology. The Royal Society of Chemistry. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) for Benzyl alcohol. HMDB. [Link]

  • SIELC Technologies. Separation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC. [Link]

  • Royal Society of Chemistry. Supporting Information for Green Chemistry. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 125, 4-Hydroxybenzyl alcohol. PubChem. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Zhao, Y., et al. (2020). HPLC analysis of 16 compounds from Artemisia ordosica. Pakistan journal of pharmaceutical sciences, 33(4), 1631-1638. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • PrepChem.com. Preparation of 4-hydroxybenzyl alcohol. PrepChem.com. [Link]

  • Google Patents. Process for preparing p-hydroxybenzyl alcohol.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3,5-diiodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-3,5-diiodobenzyl alcohol. As a halogenated aromatic compound, specific handling and disposal protocols are paramount to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Foundational Principles: Understanding the Hazard Profile

This compound's structure, featuring two iodine atoms on the benzene ring, classifies it as a halogenated organic compound . This classification is the cornerstone of its disposal protocol. Halogenated organics are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can interfere with wastewater treatment processes and lead to the contamination of waterways.[3][4]

The primary route for the disposal of halogenated organic wastes is high-temperature incineration at a licensed hazardous waste facility.[1][5] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.

Pre-Disposal Checklist: Essential Preparations

Before initiating any disposal procedure, ensure the following are in place:

  • Designated Hazardous Waste Accumulation Area: A specific, clearly marked area within the laboratory for storing hazardous waste containers. This area should be away from general lab traffic and incompatible materials.

  • Appropriate Waste Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Personal Protective Equipment (PPE): A standard lab coat, safety goggles with side shields, and nitrile gloves are mandatory.

  • Hazardous Waste Labels: Ensure a ready supply of official hazardous waste labels as required by your institution and local regulations.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of this compound waste from a laboratory setting.

Step 1: Waste Segregation

  • Isolate Halogenated Waste: At the point of generation, immediately segregate all waste containing this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weighing boats, pipette tips).

    • Contaminated PPE (gloves, bench paper).

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or general trash.[1][9] Mixing waste streams can create dangerous reactions and complicates the disposal process.

Step 2: Containerization

  • Solid Waste: Carefully transfer solid this compound and contaminated solids into a designated hazardous waste container for halogenated organics.[10] Use a spatula or scoop to avoid generating dust.

  • Liquid Waste: Transfer solutions containing the compound into a separate, clearly marked liquid waste container for halogenated solvents.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[9][11]

Step 3: Labeling

  • Immediate Labeling: As soon as the first item of waste is placed in the container, affix a hazardous waste label.

  • Complete Information: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or lab manager.

Step 4: Storage

  • Satellite Accumulation: Store the labeled waste container in your laboratory's designated satellite accumulation area.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.[9][11]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents.[6]

Step 5: Request for Pickup

  • Monitor Fill Level: Do not overfill waste containers. A good practice is to fill to no more than 80% capacity.

  • Timely Disposal: Arrange for the disposal of the waste container in a timely manner. Chemical waste must typically be picked up within a specified timeframe (e.g., 60 days) from the accumulation start date.[9][11]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup. Follow all institutional procedures for waste manifests and collection.[10]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): For large spills or if there is a risk of airborne dust, evacuate the area and contact EHS.

  • Control the Spill:

    • For small solid spills, gently cover with an absorbent material designed for chemical spills. Avoid dry sweeping, which can create dust.

    • For small liquid spills, absorb with a chemical spill pillow or other suitable absorbent.

  • Clean and Decontaminate:

    • Wearing appropriate PPE, carefully collect the absorbed spill material using a scoop or dustpan.

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of 4-Hydroxy-3,5-diiodobenzyl alcohol Waste segregate Segregate as Halogenated Organic Waste start->segregate spill Is it a Spill? start->spill containerize Place in Designated, Compatible & Labeled Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Contact EHS for Waste Pickup store->pickup end Proper Disposal pickup->end spill->segregate No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->containerize

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary
ParameterGuidelineRationale
Container Fill Level Max 80% capacityTo prevent spills from expansion or movement.
Storage Time Limit Varies by jurisdiction (e.g., <60 days)To ensure timely removal and reduce on-site hazards.[9][11]
pH (for aqueous solutions) N/A (should not be in aqueous waste)Halogenated organics must be segregated from aqueous waste streams.
Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containerization, and established disposal protocols for halogenated organic compounds, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide (General) . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 (General Waste) . National Institutes of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Safety Data Sheet: 4-Hydroxybenzyl alcohol . Carl ROTH. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy-3,5-diiodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 4-Hydroxy-3,5-diiodobenzyl alcohol (CAS No. 37987-26-1).[1] As a di-iodinated aromatic compound, it necessitates rigorous safety measures to mitigate potential health risks. This document synthesizes best practices from handling analogous compounds and general principles for iodinated organics to provide a robust framework for laboratory safety.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the known hazards of similar compounds, such as 4-iodobenzyl alcohol, and general guidelines for handling halogenated aromatic compounds. It is imperative to obtain and review a substance-specific SDS before commencing any work with this chemical. This guide should be used to supplement, not replace, a formal risk assessment and the information provided by a specific SDS.

Hazard Assessment: Understanding the Risks of Iodinated Aromatic Alcohols

Anticipated Hazards: Based on related compounds like 4-iodobenzyl alcohol, the primary concerns are:

  • Skin Irritation: Aromatic alcohols can be irritating to the skin upon contact.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Unknown Long-Term Effects: The chronic effects of exposure to di-iodinated aromatic alcohols are not well-documented. Therefore, it is prudent to handle this compound with a high degree of caution, assuming the potential for systemic effects.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides guidance on the minimum recommended PPE for various laboratory tasks involving this compound.

Laboratory Task Minimum Recommended PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- N95 respirator (or higher)To prevent skin contact and inhalation of fine particles.
Solution Preparation - Nitrile gloves- Chemical splash goggles and face shield- Lab coat- Long pants and closed-toe shoesTo protect against splashes of the chemical and solvent.
Running Reactions - Nitrile gloves- Chemical splash goggles- Lab coat- Long pants and closed-toe shoesTo provide a barrier against accidental contact with the reaction mixture.
Work-up and Purification - Nitrile gloves- Chemical splash goggles and face shield- Lab coat- Long pants and closed-toe shoesTo protect against splashes and direct contact during extraction, chromatography, etc.
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coat- Long pants and closed-toe shoesTo ensure safety when handling potentially contaminated waste containers.

Note on Glove Selection: Nitrile gloves are generally recommended for handling aromatic compounds. However, it is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with this compound. Always inspect gloves for any signs of degradation or perforation before use.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Obtain Substance-Specific SDS risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls ppe_selection->eng_controls weighing Weighing in Fume Hood eng_controls->weighing dissolving Solution Preparation weighing->dissolving spill Spill Response weighing->spill exposure Exposure Response weighing->exposure reaction Perform Reaction dissolving->reaction dissolving->spill dissolving->exposure workup Work-up and Purification reaction->workup reaction->spill reaction->exposure waste_segregation Segregate Halogenated Waste workup->waste_segregation workup->spill workup->exposure container_labeling Label Waste Container waste_segregation->container_labeling ehs_pickup Arrange EHS Pickup container_labeling->ehs_pickup

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste

As a di-iodinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Container: Use a designated, properly labeled, and sealed container for all solid and liquid waste containing this compound.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name "this compound."

  • Collection: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical or its solutions down the drain.[4]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety personnel immediately.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials for liquids or by gently covering solids to prevent dust from becoming airborne.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). ASHP Publications. Retrieved from [Link]

  • Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc. Retrieved from [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. (2014, January 15). Google Patents.
  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1). National Center for Biotechnology Information. Retrieved from [Link]

  • 37987-26-1|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]

  • Safety Data Sheet: 4-Hydroxybenzyl alcohol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. (2021, April 1). CanGardCare. Retrieved from [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (n.d.). ACS Publications. Retrieved from [Link]

  • Toxicological Profile for Iodine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicology of iodine: A mini review. (2025, August 7). ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.